FK962
Description
Properties
CAS No. |
283167-06-6 |
|---|---|
Molecular Formula |
C15H18FNO2 |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-(4-acetylcyclohexyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H18FNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,17,19) |
InChI Key |
PYMCWQVGVQEZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
FK962 as a Somatostatin Release Enhancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962, a piperidine (B6355638) derivative, has emerged as a promising cognitive-enhancing agent with a primary mechanism of action centered on the potentiation of somatostatin (B550006) release from hippocampal neurons. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its role as a somatostatin release enhancer. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development who are interested in the therapeutic potential of somatostatin--releasing agents for cognitive disorders such as Alzheimer's disease.
Introduction
Somatostatin, a neuropeptide widely distributed throughout the central nervous system, plays a crucial role in cognitive processes. A deficit in somatostatinergic neurotransmission has been implicated in the pathophysiology of Alzheimer's disease and age-related cognitive decline. This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a novel compound that has demonstrated significant cognitive-enhancing effects in preclinical studies.[1] Its therapeutic potential is attributed to its ability to specifically enhance the depolarization-dependent release of somatostatin from hippocampal nerve terminals. This guide delves into the technical details of the research that has established this compound as a potent and selective enhancer of somatostatin release.
Mechanism of Action
The primary mechanism of action of this compound is the facilitation of activity-dependent somatostatin release from presynaptic terminals of somatostatinergic neurons, particularly within the hippocampus.[1] Studies have shown that this compound significantly enhances somatostatin release evoked by high potassium concentrations, a method used to induce neuronal depolarization in vitro.[1] Importantly, this compound does not affect the basal release of somatostatin, indicating that its action is dependent on neuronal activity.[2] This specificity suggests that this compound may amplify endogenous somatostatinergic signaling in response to physiological stimuli. The parent compound of this compound, FK960, exhibits a similar mechanism of action, further supporting this targeted effect on somatostatin release.[2]
While the precise molecular target of this compound has not been definitively identified in the available literature, its actions are consistent with a modulation of presynaptic machinery involved in vesicular release. It is hypothesized that this compound may interact with a protein that regulates the efficacy of the somatostatin release process following depolarization-induced calcium influx.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound enhances somatostatin release.
Quantitative Data
The efficacy of this compound as a somatostatin release enhancer and a cognitive enhancer has been quantified in several key experiments. The following tables summarize the dose-response relationships observed in these studies.
Table 1: In Vitro Efficacy of this compound on Somatostatin Release
| Concentration of this compound (M) | Enhancement of High K+-Evoked Somatostatin Release |
| 10-9 | Significant |
| 10-8 | Significant |
| 10-7 | Significant |
| 10-6 | Significant |
| Data derived from studies on rat hippocampal slices.[1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment
| Animal Model | Task | This compound Dose (mg/kg, i.p.) | Outcome |
| Scopolamine-treated rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |
| Nucleus basalis magnocellularis-lesioned rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |
| Aged rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |
| Nucleus basalis magnocellularis-lesioned rats | Water Maze | 0.01 - 1 | Significant improvement in spatial memory deficits |
| i.p. = intraperitoneal administration.[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound.
In Vitro Somatostatin Release Assay from Rat Hippocampal Slices
This protocol is based on the methodology described for studying the effects of this compound on depolarization-induced somatostatin release.[1]
Objective: To measure the effect of this compound on high potassium-evoked somatostatin release from isolated rat hippocampal slices.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 5, KH2PO4 1.2, MgSO4 1.3, CaCl2 2.4, NaHCO3 26, and glucose 10; aerated with 95% O2 / 5% CO2.
-
High potassium aCSF (50 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound solutions at various concentrations
-
Somatostatin radioimmunoassay (RIA) kit
-
Tissue chopper or vibratome
-
Perifusion system
Procedure:
-
Slice Preparation:
-
Rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
The hippocampus is dissected out and transverse slices (400 µm thick) are prepared using a tissue chopper or vibratome.
-
Slices are pre-incubated in oxygenated aCSF at 37°C for at least 60 minutes to allow for recovery.
-
-
Perifusion:
-
Individual hippocampal slices are placed in chambers of a perifusion system.
-
Slices are continuously superfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
After a washout period to establish a stable baseline of somatostatin release, fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).
-
-
Stimulation and Drug Application:
-
To induce depolarization, the superfusion medium is switched to high potassium aCSF for a defined period (e.g., 5 minutes).
-
This compound is applied by including it in the superfusion medium for a specific duration before and during the high potassium stimulation.
-
Control experiments are performed without this compound.
-
-
Somatostatin Measurement:
-
The concentration of somatostatin in the collected fractions is determined using a commercially available somatostatin RIA kit following the manufacturer's instructions.
-
The amount of somatostatin released is expressed as a percentage of the total tissue content or as femtomoles per milligram of tissue.
-
Data Analysis: The effect of this compound is calculated as the percentage increase in high potassium-evoked somatostatin release in the presence of the compound compared to the control condition.
References
The Neurotrophic Effects of FK962: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a small molecule compound that has demonstrated significant neurotrophic and cognitive-enhancing properties in preclinical studies. This technical guide provides an in-depth overview of the core mechanisms underlying the neurotrophic effects of this compound, focusing on its role as a somatostatin (B550006) release enhancer and its influence on glial cell line-derived neurotrophic factor (GDNF) signaling. This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to generate this data, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Enhancement of Somatostatin Release
This compound's primary mechanism of action is the potentiation of somatostatin release from neurons, particularly within the hippocampus.[1][2] Somatostatin is a neuropeptide known to play a crucial role in neuronal excitability, neurotransmission, and cognitive processes. Deficits in somatostatinergic neurotransmission have been linked to cognitive decline in neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to specifically enhance the activity-dependent release of somatostatin, rather than increasing basal release.[3]
Quantitative Data: this compound-Induced Somatostatin Release
The following table summarizes the dose-dependent effect of this compound on high K+-evoked somatostatin release from rat hippocampal slices.
| This compound Concentration (M) | Enhancement of K+-evoked Somatostatin Release |
| 10⁻⁹ | Significant |
| 10⁻⁸ | Significant |
| 10⁻⁷ | Significant |
| 10⁻⁶ | Significant |
| (Data synthesized from descriptive statements in cited literature, indicating a significant effect within this concentration range without providing specific percentage increases.)[1][2] |
Experimental Protocol: Measurement of Somatostatin Release from Hippocampal Slices
Objective: To quantify the effect of this compound on somatostatin release from hippocampal tissue.
Materials:
-
Male Wistar rats
-
Krebs-Ringer solution
-
This compound
-
High potassium (e.g., 50 mM KCl) Krebs-Ringer solution
-
Somatostatin radioimmunoassay (RIA) kit
-
Microdialysis probes (for in vivo studies)
Procedure:
-
Tissue Preparation: Rat hippocampi are rapidly dissected and sliced (e.g., 400 µm thickness).[3] Slices are then pre-incubated in oxygenated Krebs-Ringer solution.
-
Basal Release: Slices are incubated in standard Krebs-Ringer solution to measure basal somatostatin release.
-
Stimulated Release: To evoke somatostatin release, the incubation medium is switched to a high potassium Krebs-Ringer solution.
-
This compound Treatment: Different concentrations of this compound are added to the high potassium solution to determine its effect on evoked release.[1][2]
-
Sample Collection: The incubation medium is collected at specified time points.
-
Quantification: The concentration of somatostatin in the collected medium is quantified using a sensitive and specific radioimmunoassay.[4]
Neurotrophic Effects on Neurite Outgrowth
Beyond its effects on somatostatin, this compound has been shown to promote neurite elongation and regeneration, a key aspect of its neurotrophic profile. This effect is believed to be mediated, at least in part, by the induction of Glial cell line-derived neurotrophic factor (GDNF).[5][6][7]
Quantitative Data: this compound-Induced Neurite Elongation
The following table summarizes the effect of this compound on neurite outgrowth in cultured rat trigeminal ganglion (TG) cells.
| Treatment | Percentage of Neurite-Bearing Cells |
| Control | Baseline |
| This compound (10⁻¹⁰ M) | Significantly increased |
| This compound (10⁻⁹ M) | Significantly increased |
| This compound + GDNF antibody | Inhibition of this compound-induced neurite elongation |
| GDNF | Significantly increased |
| NGF | Significantly increased |
| This compound + NGF antibody | No inhibition of this compound-induced neurite elongation |
| (Data synthesized from descriptive statements in cited literature, indicating a significant effect at these concentrations and the impact of antibody neutralization.)[5][6][7] |
Experimental Protocol: Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on neurite elongation in primary neuronal cultures.
Materials:
-
Rat trigeminal ganglia
-
Cell culture medium (e.g., DMEM/F-12)
-
This compound, GDNF, NGF
-
Antibodies for GDNF and NGF
-
Immunostaining reagents (e.g., anti-neurofilament antibody)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture: Trigeminal ganglia are dissected from neonatal rats, dissociated, and cultured in appropriate media.[6][8]
-
Treatment: The cultured neurons are treated with various concentrations of this compound, with or without neutralizing antibodies for GDNF or NGF.[9] GDNF and NGF are used as positive controls.
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours) to allow for neurite growth.
-
Immunostaining: Cells are fixed and stained with an antibody against a neuronal marker, such as neurofilament, to visualize the neurons and their neurites.
-
Image Acquisition and Analysis: Images of the stained neurons are captured using a fluorescence microscope. Image analysis software is used to quantify neurite outgrowth, typically by measuring the percentage of cells with neurites longer than a predefined threshold (e.g., twice the soma diameter).[5][10]
Cognitive Enhancement in Animal Models
The neurotrophic and neuromodulatory effects of this compound translate into improved cognitive performance in various animal models of memory impairment.
Quantitative Data: Behavioral Studies
Passive Avoidance Task:
| Animal Model | Treatment | Effect on Step-Through Latency |
| Scopolamine-treated rats | This compound (0.032-3.2 mg/kg, i.p.) | Significant amelioration of memory deficits |
| NBM-lesioned rats | This compound (0.032-3.2 mg/kg, i.p.) | Significant amelioration of memory deficits |
| Aged rats | This compound (0.032-3.2 mg/kg, i.p.) | Significant amelioration of memory deficits |
| (Data synthesized from descriptive statements in cited literature, indicating a significant effect within this dose range.)[1][2] |
Morris Water Maze Task:
| Animal Model | Treatment | Effect on Spatial Memory |
| NBM-lesioned rats | This compound (0.01-1 mg/kg, i.p.) | Significant improvement in spatial memory deficits |
| (Data synthesized from descriptive statements in cited literature, indicating a significant effect within this dose range.)[1][2] |
Experimental Protocols
Objective: To assess the effect of this compound on long-term, fear-motivated memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[11][12]
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.[13]
-
Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.[11]
-
This compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses before the acquisition trial.[1]
Objective: To evaluate the effect of this compound on hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool filled with opaque water, with a submerged escape platform hidden from view.[14][15][16]
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded.[17][18]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.[19]
-
This compound Administration: this compound or vehicle is administered daily before the training sessions.[1]
Signaling Pathways
This compound-Modulated Somatostatin Signaling
This compound enhances the release of somatostatin, which then acts on its G-protein coupled receptors (SSTRs) on postsynaptic neurons. This initiates a cascade of intracellular events that modulate neuronal activity and contribute to the cognitive-enhancing effects of this compound.
Caption: this compound enhances somatostatin release and subsequent signaling.
This compound-Induced GDNF Signaling Pathway
This compound stimulates the release of GDNF, which then binds to its receptor complex (GFRα1 and RET) on neurons, activating downstream pathways that promote neurite outgrowth and survival.
Caption: this compound stimulates GDNF-mediated neurotrophic signaling.
Conclusion
This compound demonstrates significant neurotrophic potential through a dual mechanism involving the enhancement of somatostatinergic neurotransmission and the induction of GDNF. These actions culminate in improved neuronal function, enhanced neurite outgrowth, and robust cognitive-enhancing effects in preclinical models of memory impairment. The quantitative data and detailed methodologies presented in this guide provide a comprehensive foundation for further research and development of this compound and similar compounds as potential therapeutics for neurodegenerative diseases and cognitive disorders.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular somatostatin measured by microdialysis in the hippocampus of freely moving rats: evidence for neuronal release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 13. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of FK962: A Somatostatin-Releasing Cognitive Enhancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FK962, chemically identified as N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a novel small molecule that has garnered significant interest for its potential as a cognitive enhancer. Developed as a derivative of FK960, this compound has demonstrated the ability to facilitate the release of somatostatin (B550006), a neuropeptide implicated in learning and memory processes. Preclinical studies in rodent models have shown that this compound can ameliorate cognitive deficits, suggesting its therapeutic potential for neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of key quantitative data.
Discovery and Rationale
This compound was developed as a second-generation compound following the discovery of FK960, with the aim of retaining the parent compound's ability to enhance somatostatinergic neuronal activity while potentially offering an improved pharmacological profile. The primary research, notably by Tokita et al. (2005), focused on its capacity to enhance the release of somatostatin from hippocampal slices and its subsequent effects on cognitive function in various animal models of memory impairment[1]. The hippocampus, a brain region critical for learning and memory, is rich in somatostatinergic neurons, making it a key target for therapeutic intervention in cognitive disorders.
Chemical Synthesis
While the precise, step-by-step synthesis protocol for this compound from the original developers is not publicly detailed in peer-reviewed literature, a plausible synthetic route can be constructed based on standard organic chemistry principles and published syntheses of analogous N-substituted benzamides. The synthesis would likely involve the acylation of a piperidine (B6355638) derivative followed by an amide coupling reaction.
A probable synthetic pathway would begin with commercially available starting materials. The key steps would involve the formation of the amide bond between 4-fluorobenzoyl chloride and a suitable piperidine precursor.
Biological Activity and Mechanism of Action
This compound exerts its cognitive-enhancing effects primarily through the modulation of the somatostatinergic system in the hippocampus. It has been shown to significantly enhance the high potassium-evoked release of somatostatin from rat hippocampal slices. Furthermore, this compound has been observed to reduce the somatostatin-induced inhibition of calcium channels in single rat hippocampal neurons[1]. This suggests a mechanism that not only promotes the release of somatostatin but also modulates its downstream signaling effects.
Signaling Pathway
The cognitive-enhancing effects of this compound are believed to be mediated through the activation of somatostatin receptors (SSTRs) in the hippocampus. Upon binding of somatostatin, these G-protein coupled receptors initiate a signaling cascade that can modulate neuronal excitability and synaptic plasticity.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Experimental System | Concentration Range | Result | Reference |
| Somatostatin Release | Rat hippocampal slices | 10⁻⁹ - 10⁻⁶ M | Significant enhancement of high K⁺-evoked release | [1] |
| Inhibition of Ca²⁺ Channels | Single rat hippocampal neurons | 10⁻⁹ - 10⁻⁷ M | Significant reduction of somatostatin-induced inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Memory Impairment
| Animal Model | Behavioral Task | This compound Dosage (i.p.) | Outcome | Reference |
| Scopolamine-treated rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [1] |
| Nucleus basalis magnocellularis-lesioned rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [1] |
| Aged rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [1] |
| Nucleus basalis magnocellularis-lesioned rats | Water Maze | 0.01 - 1 mg/kg | Significant improvement in spatial memory deficits | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Somatostatin Release from Rat Hippocampal Slices
This protocol is adapted from standard methods for measuring neurotransmitter release from brain tissue.
-
Tissue Preparation : Male Wistar rats are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer. The hippocampi are dissected out and sliced into 400 µm sections using a McIlwain tissue chopper.
-
Incubation and Pre-perfusion : The slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs-Ringer bicarbonate buffer at 37°C for a 60-minute equilibration period.
-
Sample Collection : Perfusate samples are collected at 5-minute intervals. After a basal release period, the slices are stimulated with a high potassium (56 mM) Krebs-Ringer solution to induce depolarization-dependent somatostatin release.
-
Drug Application : this compound is dissolved in the perfusion buffer and applied to the slices for a defined period before and during the high potassium stimulation.
-
Quantification : The concentration of somatostatin in the collected perfusate samples is determined using a specific radioimmunoassay (RIA) kit.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the method for recording from single hippocampal neurons.
-
Cell Preparation : Hippocampal neurons are acutely dissociated from the brains of neonatal rats and plated on poly-L-lysine-coated glass coverslips.
-
Recording Setup : Recordings are performed at room temperature using an inverted microscope equipped with patch-clamp amplifiers and data acquisition software. The external solution contains standard physiological saline. The internal pipette solution is potassium-based.
-
Whole-Cell Configuration : A borosilicate glass pipette with a resistance of 3-5 MΩ is used to form a gigaohm seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition : Voltage-clamp recordings are used to measure calcium channel currents. Cells are held at a specific holding potential, and currents are evoked by depolarizing voltage steps. The effect of somatostatin and this compound on these currents is then measured.
Passive Avoidance Task
This behavioral test is used to assess learning and memory in rodents.
-
Apparatus : A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition Trial) : A rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Testing (Retention Trial) : 24 hours after the training, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
Drug Administration : this compound or a vehicle is administered intraperitoneally at a specified time before the training trial.
Morris Water Maze Task
This task is a widely used test of spatial learning and memory.
-
Apparatus : A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Training : Rats are given a series of trials over several days to find the hidden platform from different starting locations in the pool. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial : After the training period, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration : this compound or a vehicle is administered daily before the training trials.
Experimental Workflow
The following diagram illustrates the logical flow of the preclinical evaluation of this compound.
Conclusion
This compound is a promising cognitive enhancer that acts by modulating the somatostatinergic system. The data from in vitro and in vivo studies provide a strong rationale for its further development as a potential therapeutic agent for cognitive disorders. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other compounds with similar mechanisms of action. Future studies should aim to further elucidate the precise molecular targets of this compound and to evaluate its efficacy and safety in clinical trials.
References
An In-depth Technical Guide to FK962: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962, with the IUPAC name N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a synthetic small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the realm of neurodegenerative disorders and cognitive enhancement. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into its mechanism of action and methodologies for its study. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Chemical Structure and Physicochemical Properties
This compound is a benzamide (B126) derivative characterized by a fluorinated phenyl ring linked to an acetylated piperidine (B6355638) moiety. Its chemical structure is fundamental to its biological activity, enabling it to interact with specific molecular targets.
Chemical Identifiers and Molecular Details
| Property | Value | Reference |
| IUPAC Name | N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide | |
| Chemical Formula | C₁₄H₁₇FN₂O₂ | [1] |
| Molecular Weight | 264.30 g/mol | [1] |
| CAS Number | 283167-06-6 | |
| SMILES | CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | Not available in the searched literature. | |
| Solubility | Not available in the searched literature. | |
| logP | Not available in the searched literature. |
Synthesis of this compound
General Experimental Protocol for the Synthesis of N-substituted Benzamides
The following is a generalized protocol for the synthesis of benzamide derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
4-fluorobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
4-amino-1-acetylpiperidine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of 4-fluorobenzoic acid: 4-fluorobenzoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.
-
Amide Coupling: The resulting 4-fluorobenzoyl chloride is then reacted with 4-amino-1-acetylpiperidine in an anhydrous solvent such as DCM in the presence of a base like triethylamine to neutralize the HCl byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine to remove any water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: The final product, this compound, is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Plausible synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is primarily recognized as an enhancer of somatostatin (B550006) release and has demonstrated neuroprotective and cognitive-enhancing properties in various preclinical models.[2] Its mechanism of action appears to be multifaceted, involving at least two distinct signaling pathways.
Somatostatin Release Enhancement
This compound has been shown to potentiate the release of somatostatin, a neuropeptide that plays a crucial role in neurotransmission and cognitive processes.[2] Somatostatin exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), namely SSTR1-5. The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the modulation of neuronal excitability and hormone secretion.
Caption: this compound enhances somatostatin release and signaling.
Neuroprotection via GDNF Signaling
In addition to its effects on the somatostatinergic system, this compound has been found to exert neuroprotective effects through the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1] GDNF is a potent neurotrophic factor that promotes the survival and differentiation of various neuronal populations. The neuroprotective effects of this compound are mediated by the activation of the GDNF receptor, a receptor tyrosine kinase known as RET. This activation triggers two key downstream survival pathways: the PI3K/AKT and the MEK/ERK pathways. The simultaneous activation of both the AKT and ERK pathways is crucial for the neuroprotective effects of this compound.[1]
Caption: this compound promotes neuronal survival via GDNF signaling.
Experimental Protocols for Investigating Biological Activity
In Vitro Somatostatin Release Assay
This protocol is designed to measure the effect of this compound on somatostatin release from primary neuronal cultures or brain slices.
Materials:
-
Primary hippocampal or cortical neuron cultures, or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium (K⁺) aCSF (for depolarization-induced release)
-
This compound stock solution
-
Somatostatin ELISA kit
-
96-well plates
-
Plate reader
Procedure:
-
Preparation of Cultures/Slices: Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Pre-incubation: Equilibrate the cultures/slices in aCSF for a defined period.
-
Treatment: Replace the medium with aCSF containing various concentrations of this compound or vehicle control.
-
Stimulation: To measure depolarization-induced release, replace the treatment medium with high K⁺ aCSF (containing this compound or vehicle) for a short period (e.g., 15 minutes).
-
Sample Collection: Collect the supernatant (aCSF) from each well.
-
Quantification: Measure the concentration of somatostatin in the collected supernatants using a commercially available somatostatin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the somatostatin release to the total protein content of the cells/slices in each well. Compare the release in this compound-treated groups to the vehicle control group.
References
The Role of FK962 in Neuronal Growth and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962, a potent enhancer of somatostatin (B550006) release, has emerged as a promising compound for promoting neuronal growth and development. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's effects, with a focus on its role in neurite elongation, regeneration, and the associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular cascades involved, offering a comprehensive resource for researchers in neuroscience and drug development.
Introduction
Neuronal damage and degeneration are hallmarks of numerous neurological disorders. The development of therapeutic agents that can promote neuronal repair and regeneration is a critical area of research. This compound has demonstrated significant potential in this regard, primarily through its ability to modulate the somatostatinergic system and influence key neurotrophic factor signaling. This guide synthesizes the current understanding of this compound's mechanism of action and its implications for neuronal health.
Core Mechanism of Action: Somatostatin Release and Beyond
This compound's primary established mechanism is the enhancement of somatostatin release from neurons, particularly in the hippocampus.[1] Somatostatin, a neuropeptide, plays a crucial role in regulating neuronal activity and has been implicated in processes of neuronal plasticity.[1]
Beyond its direct effect on somatostatin, evidence strongly suggests that this compound's neurotrophic effects are mediated by the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[2][3][4] GDNF is a potent neurotrophic factor known to support the survival and growth of various neuronal populations.[2][3][4]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on neuronal parameters.
Table 1: Effect of this compound on Neurite Elongation in Rat Trigeminal Ganglion (TG) Cells [2]
| Treatment | Concentration | Outcome | Percentage of Cells with Elongated Neurites (Mean ± SD) |
| Control | - | Baseline | Approx. 20% |
| This compound | 10⁻⁹ M | Increased Neurite Elongation | Approx. 35%* |
*P < 0.05 relative to control[2]
Table 2: Effect of this compound on Somatostatin Release from Rat Hippocampal Slices [1]
| Treatment | Concentration Range | Outcome |
| This compound | 10⁻⁹ - 10⁻⁶ M | Significantly enhanced high K⁺-evoked somatostatin release |
Signaling Pathways Implicated in this compound-Mediated Neuronal Growth
The neurotrophic effects of this compound are believed to be orchestrated through a cascade of intracellular signaling events initiated by somatostatin and GDNF.
The this compound-Somatostatin-GDNF Axis
This compound enhances the release of somatostatin. While the direct link between somatostatin and GDNF induction by this compound is still under investigation, it is hypothesized that somatostatin may trigger the release of GDNF from glial cells or neurons themselves.
Downstream Signaling of GDNF
GDNF binds to its receptor complex, consisting of GFRα1 and the RET tyrosine kinase. This binding event activates downstream signaling pathways crucial for neuronal growth and survival, most notably the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Primary Trigeminal Ganglion (TG) Cell Culture
-
Isolation: Trigeminal ganglia are dissected from neonatal rats and collected in a sterile buffer.
-
Dissociation: Ganglia are enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated into a single-cell suspension.
-
Plating: Cells are plated on coated culture dishes (e.g., with poly-D-lysine and laminin) in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, glutamine, and penicillin-streptomycin).
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
Neurite Outgrowth Assay
-
Treatment: After allowing the TG neurons to adhere and extend initial neurites, the culture medium is replaced with fresh medium containing various concentrations of this compound or control vehicle.
-
Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.
-
Immunocytochemistry:
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilized with a detergent (e.g., Triton X-100).
-
Blocked with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Incubated with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubated with a fluorescently labeled secondary antibody.
-
Cell nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are captured using a fluorescence microscope.
-
Neurite length and the number of neurite-bearing cells are quantified using image analysis software. The percentage of cells with neurites longer than a predefined threshold (e.g., twice the cell body diameter) is calculated.
-
Somatostatin Release Assay from Hippocampal Slices
-
Slice Preparation:
-
Rat hippocampi are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Transverse slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Perifusion:
-
Individual slices are placed in a perifusion chamber and continuously supplied with oxygenated aCSF.
-
Fractions of the perifusate are collected at regular intervals.
-
-
Stimulation:
-
After establishing a stable baseline of somatostatin release, the slices are stimulated with a high concentration of potassium chloride (high K⁺) to induce depolarization and neurotransmitter release.
-
This compound is included in the perifusion medium at various concentrations before and during the high K⁺ stimulation.
-
-
Quantification:
-
The concentration of somatostatin in the collected fractions is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Western Blotting for Signaling Proteins
-
Cell Lysis: Neuronal cell cultures treated with this compound or control are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
Incubated with primary antibodies specific for phosphorylated and total forms of ERK1/2 and CREB.
-
Incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation state of the signaling pathway.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for promoting neuronal growth and regeneration. Its dual action of enhancing somatostatin release and inducing GDNF provides a multi-faceted approach to stimulating key neurotrophic signaling pathways. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating the precise molecular link between somatostatin and GDNF induction and on further quantifying the dose-dependent effects of this compound on downstream signaling cascades in various neuronal populations. This will be crucial for the translation of these promising preclinical findings into effective clinical therapies for neurological disorders.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
The Pharmacology of FK962: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962, a piperidine (B6355638) derivative, has emerged as a promising cognitive-enhancing agent with a primary mechanism centered on the potentiation of somatostatin (B550006) release. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and preclinical efficacy. The document summarizes key quantitative data, outlines experimental protocols used in its evaluation, and visualizes the critical signaling pathways implicated in its cognitive-enhancing and neurotrophic effects. This guide is intended to serve as a core resource for researchers and professionals involved in the development of novel therapeutics for cognitive disorders.
Introduction
Cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease represents a significant and growing unmet medical need. One of the key neuropathological features of Alzheimer's is the reduction in the level of the neuropeptide somatostatin in the brain, which correlates with the severity of cognitive impairment.[1] this compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a derivative of FK960, developed as a novel therapeutic agent that aims to address this deficit by enhancing the release of somatostatin.[2][3] Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive deficits in various animal models, suggesting its therapeutic utility for cognitive disorders.[2][3] This document provides an in-depth exploration of the pharmacological properties of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the enhancement of somatostatin release from neurons, particularly in the hippocampus.[2][3] In vitro studies have shown that this compound significantly potentiates high potassium-evoked somatostatin release from rat hippocampal slices at concentrations ranging from 10⁻⁹ to 10⁻⁶ M.[2][3] This effect is believed to underlie its cognitive-enhancing properties by activating the somatostatinergic nervous system.[2]
Beyond its effect on somatostatin release, this compound has also been shown to modulate neuronal ion channel activity. Specifically, it significantly reduces the somatostatin-induced inhibition of Ca²⁺ channels in single rat hippocampal neurons at concentrations between 10⁻⁹ and 10⁻⁷ M.[2][3] This suggests a complex interplay where this compound not only increases the availability of somatostatin but also influences its downstream effects on neuronal excitability.
Furthermore, research indicates that this compound can promote neurite elongation and regeneration. This neurotrophic effect is potentially mediated by the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF), suggesting a broader mechanism of action that extends beyond somatostatin modulation to encompass neurorestorative processes.
Signaling Pathways
The cognitive and neurotrophic effects of this compound are mediated through the activation of distinct signaling pathways downstream of somatostatin and GDNF.
Somatostatin Signaling Pathway
Somatostatin receptors (SSTRs) are G-protein coupled receptors that, upon activation, can trigger several intracellular signaling cascades.[4] The cognitive-enhancing effects of this compound, mediated by increased somatostatin release, are likely initiated by the activation of these receptors in the hippocampus and cortex. Key downstream effects of SSTR activation include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of SSTRs can lead to a reduction in intracellular Ca²⁺ levels and an increase in outward K⁺ currents, resulting in neuronal hyperpolarization.
These signaling events are thought to modulate synaptic plasticity and neuronal activity, ultimately contributing to improved cognitive function.
References
FK962 and Its Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962, a potent enhancer of somatostatin (B550006) release, has emerged as a promising agent for cognitive enhancement. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound is proposed to impact synaptic plasticity, a fundamental process for learning and memory. Drawing upon preclinical data from its closely related analog, FK960, we delineate the signaling pathways and cellular events that link somatostatin receptor activation to the modulation of long-term potentiation (LTP). This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals in the field of neuroscience.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons, is a primary experimental model for studying the synaptic mechanisms of memory formation.[1] Deficits in synaptic plasticity are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease.
This compound is a cognitive enhancer that has been shown to ameliorate memory deficits in various animal models.[2] The primary mechanism of action of this compound is the enhancement of somatostatin release in the hippocampus.[2] Somatostatin, a neuropeptide, and its receptors are widely expressed in the brain and have been implicated in the regulation of neuronal excitability and synaptic transmission. This guide explores the downstream consequences of enhanced somatostatin release by this compound, with a particular focus on its impact on synaptic plasticity.
Core Mechanism of Action: Enhancement of Somatostatin Release
This compound is a derivative of FK960 and shares its fundamental mechanism of facilitating the release of somatostatin from hippocampal neurons.[2] Studies have demonstrated that this compound significantly enhances high potassium-evoked somatostatin release in a concentration-dependent manner.[2] This targeted action on the somatostatinergic system forms the basis of its effects on cognitive function and, by extension, synaptic plasticity.
Impact on Synaptic Plasticity: Evidence from FK960
A key study demonstrated that FK960 significantly augments the magnitude of LTP in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices.[2] This effect was observed in a concentration-dependent manner and was critically dependent on the presence of somatostatin, as the LTP-enhancing effect was abolished in animals treated with cysteamine, a somatostatin-depleting agent.[2]
Quantitative Data on FK960 and LTP
The following table summarizes the quantitative findings from the study on FK960's effect on LTP in the mossy fiber-CA3 pathway.
| Compound | Concentration | Effect on LTP | Animal Model | Hippocampal Region | Reference |
| FK960 | 10⁻⁹ M - 10⁻⁶ M | Significant augmentation of LTP magnitude | Guinea Pig | Mossy Fiber-CA3 | [2] |
| FK960 | 10⁻⁷ M | Maximal augmentation of LTP | Guinea Pig | Mossy Fiber-CA3 | [2] |
| FK960 | 10⁻⁷ M | No effect on LTP in somatostatin-depleted slices | Guinea Pig | Mossy Fiber-CA3 | [2] |
Signaling Pathways and Molecular Mechanisms
The enhancement of synaptic plasticity by this compound is believed to be mediated through a sophisticated signaling cascade initiated by the binding of somatostatin to its G-protein coupled receptors (GPCRs) on hippocampal neurons.
Somatostatin Receptor Activation
Somatostatin binds to five subtypes of somatostatin receptors (SSTR1-5), which are coupled to inhibitory G-proteins (Gi).[3][4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
Modulation of GABAergic Interneurons
A crucial aspect of somatostatin's action on synaptic plasticity appears to be its modulation of GABAergic interneurons. Somatostatin can induce LTP at excitatory synapses onto somatostatin-expressing interneurons (SOM-INs).[2] This form of LTP is independent of NMDA and mGluR1a receptors but is dependent on the function of GABAa receptors.[2] This suggests a disinhibitory mechanism where somatostatin enhances the activity of SOM-INs, which in turn inhibit other interneurons that target the dendrites of pyramidal cells, ultimately leading to a net increase in the excitability of these principal neurons and a lower threshold for LTP induction.[5][6]
Downstream Signaling and CREB Activation
The signaling cascade downstream of somatostatin receptor activation is complex and can involve multiple pathways. While the primary effect is the inhibition of the cAMP pathway, somatostatin receptor activation can also influence other signaling molecules. FK960 has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) in cultured astrocytes.[7] CREB is a transcription factor crucial for the late phase of LTP and the consolidation of long-term memories.[3][8] Its phosphorylation is a key step in initiating the gene expression required for lasting synaptic changes. The activation of CREB in neurons following FK960/FK962 administration is a critical area for further investigation to fully elucidate the mechanism of their cognitive-enhancing effects.
Experimental Protocols
This section outlines a generalized protocol for assessing the effect of compounds like this compound on LTP in hippocampal slices, based on established methodologies.
Hippocampal Slice Preparation
-
Animal Model: Male guinea pigs or rats are commonly used.
-
Anesthesia and Euthanasia: Animals are deeply anesthetized with an appropriate anesthetic (e.g., isoflurane) and euthanized by decapitation in accordance with institutional animal care and use committee guidelines.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) with a composition such as (in mM): 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂. Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an interface chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.
Electrophysiological Recording of Long-Term Potentiation (LTP)
-
Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at 32-34°C.
-
Electrode Placement: A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is positioned in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity is adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
Drug Application: this compound or a vehicle control is bath-applied for a predetermined period before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.
Discussion and Future Directions
The available evidence strongly suggests that this compound, through its enhancement of somatostatin release, can positively modulate synaptic plasticity, a key cellular mechanism underlying its cognitive-enhancing properties. The data from its analog, FK960, provides a solid foundation for this hypothesis, demonstrating a clear, somatostatin-dependent augmentation of LTP in the hippocampus.
Future research should focus on several key areas to further solidify the understanding of this compound's role in synaptic plasticity:
-
Direct Electrophysiological Studies: Conducting LTP experiments with this compound itself is crucial to confirm that it shares the same plasticity-modulating properties as FK960.
-
Elucidation of Downstream Signaling: Further investigation into the specific intracellular signaling pathways activated by somatostatin receptors in the context of LTP is needed. This includes identifying the specific protein kinases and phosphatases involved and confirming the role of CREB phosphorylation in neurons.
-
Receptor Subtype Specificity: Determining which of the five somatostatin receptor subtypes are primarily responsible for mediating the effects on synaptic plasticity will be important for the development of more targeted therapeutics.
-
In Vivo Studies: While in vitro slice electrophysiology provides valuable mechanistic insights, in vivo recordings in behaving animals will be necessary to confirm that this compound enhances synaptic plasticity in a physiologically relevant context and that this enhancement correlates with improved cognitive performance.
Conclusion
This compound represents a promising therapeutic avenue for cognitive disorders by targeting the somatostatinergic system. Its ability to enhance somatostatin release and, consequently, modulate synaptic plasticity provides a plausible mechanism for its observed cognitive benefits. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals, highlighting the potential of this compound and paving the way for future investigations to fully unlock its therapeutic promise.
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin contributes to long-term potentiation at excitatory synapses onto hippocampal somatostatinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Neocortical Somatostatin-expressing GABAergic Interneurons Disinhibit the Thalamorecipient Layer 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genes2cognition.org [genes2cognition.org]
- 8. CREB phosphorylation as a molecular marker of memory processing in the hippocampus for spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FK960: A Potential Nootropic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK960, with the chemical name N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide, is a piperazine (B1678402) derivative that has been investigated for its potential as a nootropic and anti-dementia agent. It is the parent compound of FK962, a related cognitive enhancer.[1] FK960 has demonstrated the ability to ameliorate memory deficits in various animal models through mechanisms that distinguish it from typical acetylcholinesterase inhibitors.[2][3] Its primary mode of action is believed to involve the potentiation of somatostatinergic and cholinergic neurotransmission, leading to enhanced synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of FK960, including its chemical properties, synthesis, pharmacology, and the experimental methodologies used to elucidate its effects.
Chemical Properties and Synthesis
FK960 is a synthetic compound with the following chemical characteristics:
| Property | Value |
| IUPAC Name | N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide |
| Synonyms | FK-960, FR59960 |
| CAS Number | 133920-70-4 (monohydrate) |
| Molecular Formula | C₁₃H₁₆FN₃O₂ |
| Molecular Weight | 265.29 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in DMSO and methanol |
Synthesis of FK960
A general synthetic route to N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide involves a multi-step process. While specific patent literature would provide exact conditions, a plausible and commonly utilized chemical synthesis pathway is outlined below. This process generally involves the acylation of a piperazine derivative followed by coupling with a fluorinated benzoic acid.
Experimental Protocol: Synthesis of FK960
-
Preparation of 1-acetylpiperazine (B87704): This intermediate can be synthesized by the selective N-acetylation of piperazine. This is a standard procedure often involving the reaction of piperazine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct. Careful control of stoichiometry is required to favor mono-acetylation.
-
Coupling with 4-fluorobenzoyl chloride: The 1-acetylpiperazine is then coupled with 4-fluorobenzoyl chloride. This is a classic Schotten-Baumann reaction where the secondary amine of the piperazine ring acts as a nucleophile, attacking the acyl chloride. The reaction is usually carried out in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the hydrochloric acid that is formed.
-
Purification: The final product, FK960, would then be isolated and purified using standard techniques such as extraction, crystallization, and/or column chromatography to yield a product of high purity.
Pharmacological Profile and Mechanism of Action
FK960 has been shown to enhance cognitive function in various preclinical models. Its mechanism of action is multifaceted, primarily revolving around the modulation of neurotransmitter systems crucial for learning and memory.
Enhancement of Somatostatinergic Neurotransmission
A primary mechanism of FK960 is the enhancement of somatostatin (B550006) release.[3] Somatostatin is a neuropeptide implicated in learning and memory processes, and its levels are often depleted in Alzheimer's disease. FK960 has been shown to potentiate the high K+-evoked release of somatostatin from hippocampal slices.[3]
Modulation of Cholinergic and Glutamatergic Systems
FK960 has also been shown to interact with the cholinergic system. Its effects on long-term potentiation (LTP) are attenuated by the muscarinic antagonist scopolamine, suggesting a role for cholinergic signaling in its mechanism.[4] Furthermore, FK960 stimulates the release of glutamate (B1630785) from glial cells via a PKA-dependent pathway.[2]
Signaling Pathways
The downstream effects of FK960 are mediated by intracellular signaling cascades, including the Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK) pathways.
FK960-Induced Glial Glutamate Release Pathway
Caption: FK960 stimulates glutamate release from astrocytes via a PKA-dependent pathway.
FK960-Induced GDNF Production Pathway in Astrocytes
Caption: FK960 stimulates GDNF production in astrocytes through the ERK signaling pathway.
Preclinical Efficacy
The cognitive-enhancing effects of FK960 have been demonstrated in a variety of preclinical models.
In Vitro Studies
| Assay | Model | Effect | Concentration/Dosage |
| Somatostatin Release | Rat hippocampal slices | Enhanced high K+-evoked release | 10⁻⁹ - 10⁻⁶ M |
| Long-Term Potentiation (LTP) | Guinea-pig hippocampal slices (mossy fiber-CA3) | Augmented LTP | 10⁻⁹ - 10⁻⁶ M (maximal at 10⁻⁷ M)[4] |
| Population Spikes | Rat hippocampal slices | Increased amplitude | 10 nM - 10 µM[5] |
| GDNF Production | Cultured rat astrocytes | Increased mRNA and protein levels | 100 nM |
In Vivo Studies
| Model | Effect | Dosage |
| Aged Rats | Increased synaptic density in hippocampal CA3 region | 0.32 - 32 mg/kg/day (p.o.)[3] |
| Rhesus Macaques (aged) | Increased regional cerebral blood flow and glucose metabolism | 1 mg/kg (i.m.) |
| Mice | Facilitated hippocampal neurotransmission | 0.3 - 5 mg/kg (i.p.), maximal effect at 3 mg/kg[5] |
Experimental Methodologies
Somatostatin Release Assay
Objective: To measure the effect of FK960 on the release of somatostatin from brain tissue.
Protocol:
-
Tissue Preparation: Hippocampal slices (approximately 400 µm thick) are prepared from rats.
-
Incubation: Slices are pre-incubated in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O₂ / 5% CO₂ at 37°C.
-
Drug Application: Slices are incubated with varying concentrations of FK960.
-
Depolarization: To stimulate neurotransmitter release, the slices are exposed to a high concentration of potassium chloride (high K+).
-
Sample Collection: The incubation medium is collected before and after high K+ stimulation.
-
Quantification: The concentration of somatostatin in the collected medium is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Long-Term Potentiation (LTP) Measurement
Objective: To assess the effect of FK960 on synaptic plasticity in the hippocampus.
Protocol:
-
Slice Preparation: Transverse hippocampal slices are prepared from guinea pigs.
-
Electrophysiological Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) or population spikes are recorded from the CA3 pyramidal cell layer in response to stimulation of the mossy fibers.
-
Baseline Recording: A stable baseline of synaptic responses is recorded for at least 20 minutes.
-
Drug Perfusion: FK960 is added to the aCSF and perfused over the slice for a set period (e.g., 25 minutes).[4]
-
LTP Induction: A high-frequency tetanic stimulation protocol is delivered to the mossy fibers to induce LTP.
-
Post-Tetanus Recording: Synaptic responses are recorded for at least 60 minutes post-tetanus to measure the magnitude and stability of LTP. The potentiation is quantified as the percentage increase in the fEPSP slope or population spike amplitude relative to the pre-tetanus baseline.
Synaptic Density Analysis
Objective: To quantify changes in the number of synapses in a specific brain region following FK960 treatment.
Protocol:
-
Animal Treatment: Aged rats are treated with FK960 or vehicle for a specified duration.
-
Tissue Fixation: Animals are anesthetized and transcardially perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).
-
Tissue Processing: The brains are removed, and the hippocampus is dissected and processed for electron microscopy. This includes post-fixation with osmium tetroxide, dehydration, and embedding in resin.
-
Ultrathin Sectioning: Ultrathin sections (e.g., 70-80 nm) of the hippocampal CA3 region are cut using an ultramicrotome.
-
Electron Microscopy: The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) and examined using a transmission electron microscope.
-
Image Analysis: Digital images of the neuropil are captured at high magnification. The number of synapses (identified by the presence of a presynaptic terminal with vesicles and a postsynaptic density) is counted, and the synaptic density is calculated per unit area or volume of neuropil.
Conclusion
FK960 is a promising nootropic agent with a unique mechanism of action centered on the enhancement of somatostatinergic neurotransmission and the modulation of key signaling pathways involved in synaptic plasticity. Preclinical studies have consistently demonstrated its cognitive-enhancing effects and its ability to increase synaptic density in the aging brain. The detailed experimental methodologies provided in this guide offer a framework for the further investigation and development of FK960 and related compounds for the treatment of cognitive disorders. Further research is warranted to fully elucidate its clinical potential and safety profile in humans.
References
- 1. The anti-dementia drug FK960 stimulates glial glutamate release via a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK960, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. FK960, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained facilitatory action of FK960 on hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FK962 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of FK962, a novel somatostatin (B550006) release enhancer, in preclinical Alzheimer's disease (AD) models. The following sections detail the mechanism of action of this compound, protocols for in vivo and in vitro experiments, and a summary of its effects on cognitive function and neuronal activity.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A reduction in the neuromodulator somatostatin has been observed in the brains of AD patients. This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a promising therapeutic agent that has been shown to enhance the release of somatostatin in the hippocampus.[1] This document outlines the experimental procedures to investigate the efficacy of this compound in various rat models of cognitive impairment that mimic certain aspects of AD pathology.
Mechanism of Action
This compound is a derivative of FK960 and acts as a somatostatin release enhancer.[1] Its primary mechanism involves facilitating the activity-dependent release of somatostatin from hippocampal nerve terminals.[1][2] This leads to the activation of the somatostatinergic nervous system in the hippocampus, which is believed to underlie its cognitive-enhancing effects.[1]
Diagram of this compound Signaling Pathway
Caption: Proposed mechanism of action for this compound.
In Vivo Experimental Protocols
This compound has been shown to ameliorate cognitive deficits in several rat models of amnesia. The following are detailed protocols for two commonly used models.
Scopolamine-Induced Amnesia Model
This model induces a transient cholinergic deficit, leading to memory impairment.
Experimental Workflow
Caption: Workflow for the scopolamine-induced amnesia model.
Protocol:
-
Animals: Use male Wistar rats weighing 200-250g. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[3] Allow at least one week for acclimatization before the experiment.[3]
-
Drug Preparation:
-
Experimental Procedure:
-
Administer this compound (or vehicle) i.p. 30 minutes before the scopolamine injection.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the acquisition trial of the behavioral test.[3]
-
-
Behavioral Assessment: The passive avoidance test is commonly used to assess memory in this model.
Nucleus Basalis Magnocellularis (NBM) Lesion Model
This model produces a more persistent cholinergic deficit, mimicking aspects of neurodegeneration in AD.
Protocol:
-
Animals: Use male Wistar rats.
-
Surgery:
-
Anesthetize the rats (e.g., with a mixture of ketamine and xylazine).
-
Place the animal in a stereotaxic frame.
-
Inject ibotenic acid bilaterally into the NBM. The following coordinates can be used as a reference, though they may need to be adjusted based on the specific rat strain and age: Anteroposterior (AP): -0.8 mm from Bregma; Mediolateral (ML): ±2.6 mm from the midline; Dorsoventral (DV): -7.8 mm from the cortical surface.
-
Allow a recovery period of at least one week before behavioral testing.
-
-
Drug Administration: Administer this compound (0.01-1 mg/kg, i.p.) or vehicle daily during the behavioral testing period.[1]
-
Behavioral Assessment: The Morris water maze is a suitable test for spatial learning and memory in this model.
Behavioral Testing Protocols
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial (Day 1):
-
Place the rat in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention Trial (Day 2, typically 24 hours later):
-
Place the rat back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Morris Water Maze (MWM)
This test evaluates spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct multiple trials per day where the rat is released from different starting positions and must find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path length.
-
-
Probe Trial (Day after the last acquisition day):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
In Vitro Experimental Protocols
Somatostatin Release from Hippocampal Slices
This assay directly measures the effect of this compound on somatostatin release.
Experimental Workflow
Caption: Workflow for measuring somatostatin release.
Protocol:
-
Hippocampal Slice Preparation:
-
Rapidly dissect the hippocampus from a male Wistar rat brain in ice-cold artificial cerebrospinal fluid (ACSF).
-
Prepare 400 µm thick transverse slices using a vibratome.
-
ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2.5 CaCl₂, 10 D-glucose, bubbled with 95% O₂/5% CO₂.[5]
-
-
Somatostatin Release Assay:
-
Pre-incubate the slices in carbogenated ACSF.
-
Transfer slices to a perfusion chamber and superfuse with ACSF.
-
Stimulate somatostatin release by switching to a high potassium (e.g., 50 mM KCl) ACSF solution.
-
Apply this compound (10⁻⁹ to 10⁻⁶ M) during the high K+ stimulation.[1]
-
Collect the superfusate fractions.
-
-
Quantification: Measure the concentration of somatostatin in the collected fractions using a commercially available radioimmunoassay (RIA) kit.
Whole-Cell Patch-Clamp Recording
This technique is used to study the effects of this compound on neuronal membrane properties and synaptic transmission.
Protocol:
-
Cell Preparation: Prepare acute hippocampal slices as described above.
-
Recording Setup:
-
Use an upright microscope with infrared differential interference contrast (IR-DIC) optics to visualize neurons.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ.[6]
-
Internal Pipette Solution (example, in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 and osmolarity to ~270 mOsm.[6]
-
-
Recording Procedure:
-
Obtain a giga-ohm seal on a hippocampal neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record neuronal activity in either voltage-clamp or current-clamp mode.
-
Bath apply this compound (10⁻⁹ to 10⁻⁷ M) to observe its effects on parameters such as somatostatin-induced inhibition of Ca²⁺ channels.[1]
-
Summary of Quantitative Data
The following tables summarize the reported effects of this compound from key studies.
Table 1: In Vivo Effects of this compound on Cognitive Performance in Rat Models
| Model | Behavioral Test | This compound Dose (mg/kg, i.p.) | Outcome |
| Scopolamine-induced amnesia | Passive Avoidance | 0.032 - 3.2 | Significantly ameliorated memory deficits[1] |
| NBM Lesion | Passive Avoidance | 0.032 - 3.2 | Significantly ameliorated memory deficits[1] |
| Aged Rats | Passive Avoidance | 0.032 - 3.2 | Significantly ameliorated memory deficits[1] |
| NBM Lesion | Morris Water Maze | 0.01 - 1 | Significantly improved spatial memory deficits[1] |
Table 2: In Vitro Effects of this compound on Somatostatin Release and Neuronal Activity
| Preparation | Assay | This compound Concentration (M) | Outcome |
| Rat hippocampal slices | Somatostatin Release (High K⁺-evoked) | 10⁻⁹ - 10⁻⁶ | Significantly enhanced somatostatin release[1] |
| Single rat hippocampal neurons | Whole-cell Patch-clamp | 10⁻⁹ - 10⁻⁷ | Significantly reduced somatostatin-induced inhibition of Ca²⁺ channels[1] |
Conclusion
This compound demonstrates significant potential as a cognitive enhancer in preclinical models of Alzheimer's disease. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic efficacy and underlying mechanisms of this compound and similar somatostatin-releasing agents. The provided data tables offer a clear summary of the effective dose ranges for this compound in both in vivo and in vitro settings.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Memory Impairment and Oxidative Stress Following Single or Repeated Doses Administration of Scopolamine in Rat Hippocampus - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols: In Vivo Administration of FK962 in Rat Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: FK962, chemically known as N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a novel small molecule compound recognized for its potential as a cognitive enhancer.[1][2] It is a derivative of FK960 and has been investigated for its therapeutic value in cognitive disorders such as Alzheimer's disease.[1] The primary mechanism of this compound involves the potentiation of the somatostatinergic nervous system, particularly within the hippocampus, by enhancing the release of somatostatin (B550006).[1][2] These notes provide a comprehensive overview of the in vivo administration of this compound in rat models based on preclinical research, including its mechanism of action, established dosages, and detailed experimental protocols.
Mechanism of Action
This compound exerts its cognitive-enhancing effects primarily by modulating somatostatinergic neurotransmission.[1] In vitro studies using rat hippocampal slices have demonstrated that this compound significantly enhances the release of somatostatin (SST) evoked by high potassium concentrations.[1] This increase in SST release subsequently influences downstream signaling. One key effect is the reduction of somatostatin-induced inhibition of Ca2+ channels in hippocampal neurons.[1] Furthermore, research suggests that this compound may also promote neurite elongation and regeneration by stimulating the induction of Glial cell line-derived neurotrophic factor (GDNF) from trigeminal ganglion cells.[3] This dual action on neurotransmitter release and neurotrophic factor induction underscores its potential in treating neurodegenerative conditions.
Caption: Proposed signaling pathway for this compound.
Data Presentation: Quantitative Summary of In Vivo Rat Studies
The following table summarizes the quantitative data from key preclinical studies involving the intraperitoneal administration of this compound in various rat models of cognitive impairment.
| Parameter | Details | Reference |
| Drug | This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) | [1] |
| Animal Model | Scopolamine-treated rats, Nucleus basalis magnocellularis-lesioned rats, Aged rats | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1][2] |
| Effective Dose Range | 0.01 - 3.2 mg/kg | [1][2] |
| Dose in Passive Avoidance Task | 0.032 - 3.2 mg/kg | [1] |
| Dose in Water Maze Task | 0.01 - 1 mg/kg | [1] |
| Key Outcome | Significant amelioration of memory and spatial memory deficits | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol details the steps for preparing and administering this compound to rats via intraperitoneal injection.
1. Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Sterile vials
-
Vortex mixer or sonicator
-
1 mL syringes with 25-27 gauge needles[4]
-
Analytical balance
-
70% ethanol (B145695) for disinfection
2. Preparation of this compound Solution:
-
Aseptic Technique: All preparation steps should be performed under aseptic conditions to ensure sterility.[4] Wipe vial septa with 70% ethanol before piercing.
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired dose (e.g., 1 mg/kg) and the total number and weight of the rats to be dosed.
-
Solubilization: Add the appropriate volume of sterile vehicle to the this compound powder in a sterile vial. The final injection volume should be standardized (e.g., 1-2 mL/kg body weight).
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulate matter before administration.
-
Labeling: Clearly label the vial with the compound name, concentration, date of preparation, and vehicle used. Diluted drugs should generally be discarded after 30 days unless stability data indicates otherwise.[4]
3. Intraperitoneal (i.p.) Administration:
-
Animal Restraint: Properly restrain the rat to expose the abdomen.
-
Injection Site: The preferred site for i.p. injection is the lower left or right abdominal quadrant.[4] Avoid the midline to prevent damage to the bladder or cecum.
-
Injection Procedure: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ before injecting the solution smoothly.
-
Post-Injection Monitoring: Observe the animal for a short period post-injection for any signs of distress.
Protocol 2: General Workflow for Cognitive Assessment Studies
This protocol outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model of cognitive dysfunction, such as the Morris Water Maze test following chemically-induced amnesia.
Caption: Standard workflow for an in vivo this compound study.
1. Animal Acclimatization:
-
Upon arrival, house rats under standard laboratory conditions (e.g., 12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week to acclimate to the environment.
2. Induction of Cognitive Deficit (Model Dependent):
-
For models like scopolamine-induced amnesia, administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) approximately 30 minutes before behavioral testing to induce a transient cognitive deficit.[1]
-
For lesion models, perform the necessary surgery (e.g., nucleus basalis magnocellularis lesion) and allow for a recovery period before proceeding.[1]
3. Group Assignment and Drug Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer the appropriate dose of this compound or vehicle via i.p. injection at a predetermined time before the behavioral task (e.g., 60 minutes prior).[1]
4. Behavioral Assessment:
-
Conduct the chosen behavioral test to assess cognitive function.
-
Example: Morris Water Maze: This task assesses spatial learning and memory.[1] It typically involves training trials where the rat learns to find a hidden platform in a pool of water, followed by a probe trial with the platform removed to assess memory retention.[5]
-
Example: Passive Avoidance Task: This task measures fear-based learning and memory.[1]
5. Data Collection and Analysis:
-
Record relevant parameters for the behavioral test (e.g., escape latency and path length for the water maze; step-through latency for passive avoidance).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the effect of this compound compared to the control group.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental design and consult their institution's Animal Care and Use Committee (IACUC) guidelines for all animal procedures.[6]
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 5. Intrahippocampal Inoculation of Aβ1–42 Peptide in Rat as a Model of Alzheimer’s Disease Identified MicroRNA-146a-5p as Blood Marker with Anti-Inflammatory Function in Astrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: FK962 for Cognitive Enhancement in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for utilizing FK962, a somatostatin (B550006) release enhancer, for cognitive enhancement studies in rat models. The following sections detail quantitative data on effective dosages, step-by-step experimental procedures, and the underlying signaling pathway.
Optimal Dosage of this compound
This compound has been demonstrated to ameliorate cognitive deficits in various rat models. The optimal dosage is dependent on the specific cognitive task and the nature of the cognitive impairment. All studies cited utilize intraperitoneal (i.p.) injection for administration.
Table 1: Effective Dosages of this compound in Cognitive Tasks
| Behavioral Task | Rat Model | Effective Dosage Range (i.p.) | Outcome | Citation(s) |
| Passive Avoidance Task | Scopolamine-treated | 0.032 - 3.2 mg/kg | Ameliorated memory deficits | [1] |
| Passive Avoidance Task | Nucleus basalis magnocellularis-lesioned | 0.032 - 3.2 mg/kg | Ameliorated memory deficits | [1] |
| Passive Avoidance Task | Aged rats | 0.032 - 3.2 mg/kg | Ameliorated memory deficits | [1] |
| Morris Water Maze Task | Nucleus basalis magnocellularis-lesioned | 0.01 - 1 mg/kg | Improved spatial memory deficits | [1] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the cognitive-enhancing effects of this compound are provided below.
This compound Preparation and Administration
Objective: To prepare this compound for intraperitoneal injection in rats.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for solubility)
-
Polyethylene glycol (PEG) (optional, for solubility)
-
Sterile syringes (1 mL)
-
Sterile needles (23-25 gauge)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Vehicle Selection: The specific vehicle for this compound is not consistently reported in the literature. A common approach for compounds with potentially limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute to the final concentration with sterile saline. It is recommended to perform a small-scale solubility test to determine the optimal vehicle. For initial studies, sterile saline can be attempted.
-
Preparation of this compound Solution (Example with co-solvent):
-
Weigh the required amount of this compound powder based on the desired dose and the weight of the rats.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a minimal volume of DMSO (e.g., 10-20% of the final volume).
-
Vortex thoroughly until the powder is completely dissolved.
-
Add sterile saline to reach the final desired concentration, while vortexing to ensure the solution remains clear. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid solvent-induced toxicity.
-
-
Administration:
-
Rats should be handled and restrained according to institutional guidelines. For intraperitoneal injections, a two-person technique is often recommended for safe and accurate administration.
-
The injection site is the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle to avoid puncturing internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
The injection volume should not exceed 10 ml/kg.
-
Passive Avoidance Task
Objective: To assess long-term memory based on fear conditioning.
Apparatus: A two-compartment shuttle box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Protocol:
-
Acquisition Trial (Training):
-
Place a rat in the light compartment and allow it to acclimatize for a set period (e.g., 60 seconds).
-
The guillotine door is then opened, allowing the rat to enter the dark compartment.
-
Once the rat has fully entered the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5-1 mA for 2 seconds) is delivered through the grid floor.
-
The rat is then removed from the apparatus and returned to its home cage.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency).
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus. The trial is typically terminated after a cut-off time (e.g., 300 seconds).
-
Morris Water Maze Task
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water (made opaque with non-toxic white paint or milk powder). A small escape platform is hidden 1-2 cm below the water's surface. Visual cues are placed around the room.
Protocol:
-
Acquisition Phase (Spatial Learning):
-
For 4-5 consecutive days, each rat undergoes a series of trials (e.g., 4 trials per day).
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (North, South, East, West).
-
The rat is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform and allowed to remain there for 15-30 seconds.
-
The platform remains in the same location throughout the acquisition phase.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The rat is placed in the pool at a novel start position and allowed to swim for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded. A preference for the target quadrant indicates good spatial memory.
-
Touchscreen Visual Discrimination Task
Objective: To assess visual learning and cognitive flexibility.
Apparatus: An operant chamber equipped with a touchscreen, a reward dispenser, and a house light.
Protocol:
-
Pre-training/Shaping:
-
Rats are first habituated to the chamber and trained to associate a touch on the screen with a food reward (e.g., a sugar pellet).
-
This involves a series of stages where the rat learns to initiate a trial, touch a stimulus on the screen, and collect the reward.
-
-
Acquisition of Visual Discrimination:
-
Two different visual stimuli are presented simultaneously on the touchscreen in a pseudo-randomized left/right position.
-
A response to the correct stimulus (S+) is rewarded, while a response to the incorrect stimulus (S-) results in a time-out period (e.g., 5 seconds with the house light off).
-
Training continues until the rat reaches a predefined performance criterion (e.g., >80% correct choices over a set number of trials).
-
-
Reversal Learning (Optional, for cognitive flexibility):
-
Once the initial discrimination is learned, the stimulus-reward contingencies are reversed. The previously incorrect stimulus (S-) becomes the new correct stimulus (S+), and vice versa.
-
The number of trials or sessions required to reach the performance criterion on the reversed task is a measure of cognitive flexibility.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Hippocampal Neurons
This compound enhances the release of somatostatin from hippocampal neurons. Somatostatin then acts on its G-protein coupled receptors (SSTRs) on postsynaptic neurons. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, such as the inhibition of Ca2+ channels. These molecular events are thought to underlie the cognitive-enhancing effects of this compound.
Caption: Proposed signaling pathway of this compound in hippocampal neurons.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the cognitive-enhancing effects of this compound in a rat model of cognitive impairment.
Caption: General experimental workflow for this compound studies in rats.
References
Application Notes and Protocols for FK962 in In Vitro Nerve Growth Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FK962, a potent cognitive enhancer, in in vitro assays to study nerve growth and regeneration. The protocols detailed below are based on established methodologies and are intended to assist in the design and execution of robust and reproducible experiments.
Introduction to this compound
This compound (N-[1-acetylpiperidin-4-yl]-4-fluorobenzamide) is a small molecule compound recognized for its ability to enhance the release of somatostatin (B550006). Emerging research has demonstrated its significant neurotrophic properties, specifically its capacity to promote neurite elongation and regeneration. These characteristics make this compound a valuable tool for investigating nerve repair mechanisms and for the preclinical screening of therapeutic agents aimed at treating nerve injury and neurodegenerative diseases.
Mechanism of Action
The primary mechanism by which this compound promotes nerve growth is believed to be indirect. Evidence strongly suggests that this compound stimulates glial cells within the neuronal culture to produce and release Glial cell line-derived neurotrophic factor (GDNF). GDNF then acts on neurons to promote their survival and neurite outgrowth. Additionally, this compound is known to enhance the release of somatostatin (SST), a neuropeptide that has also been shown to positively influence neurite extension, often by potentiating the effects of other neurotrophic factors like Nerve Growth Factor (NGF).
Signaling Pathways
The neurotrophic effects of this compound are mediated through the activation of specific downstream signaling cascades initiated by GDNF and Somatostatin.
Data Presentation
The following tables summarize the quantitative effects of this compound on neurite outgrowth and neurotrophic factor release as reported in the literature.
Table 1: Effect of this compound on Neurite Elongation in Rat Trigeminal Ganglion (TG) Cells
| Treatment Group | Concentration | % of Neurons with Neurites | P-value vs Control |
|---|---|---|---|
| Control | - | 15.2 ± 2.1 | - |
| This compound | 10-10 M | 20.1 ± 2.5 | < 0.05 |
| This compound | 10-9 M | 28.9 ± 3.0 | < 0.05 |
| This compound | 10-8 M | 22.5 ± 2.8 | < 0.05 |
| GDNF (Positive Control) | 10-12 M | 25.4 ± 3.1 | < 0.05 |
Data are presented as mean ± SD. Data is adapted from studies on rat trigeminal ganglion cells.
Table 2: Effect of this compound on GDNF and Somatostatin (SST) Release from Rat TG Cell Cultures
| Treatment Group | Concentration | GDNF Release (pg/mL) | Somatostatin Release (fmol/mg protein) |
|---|---|---|---|
| Control | - | 10.5 ± 1.5 | Baseline |
| This compound | 10-9 M | 18.2 ± 2.0* | Significantly Enhanced** |
| This compound | 10-6 M | - | Significantly Enhanced** |
*P < 0.05 compared to control. Data adapted from ELISA measurements on rat TG cell cultures. **Quantitative data for SST release from TG cells is not specified, but this compound (10-9 - 10-6 M) significantly enhanced high K+-evoked somatostatin release from rat hippocampal slices.
Experimental Protocols
Overall Experimental Workflow
Protocol 1: Neurite Outgrowth Assay in Primary Rat Trigeminal Ganglion (TG) Cells
This protocol is adapted from studies demonstrating the effect of this compound on primary TG neurons.
1. Materials and Reagents:
-
This compound (powder, to be dissolved in DMSO and then diluted in culture medium)
-
Poly-D-lysine and Laminin (B1169045) for coating
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Enzymes for dissociation (e.g., Collagenase, Trypsin-EDTA)
-
Primary antibodies: Anti-Phospho-Neurofilament H (for Aα/β/δ neurons), Anti-Substance P (for C and Aδ fibers)
-
Secondary antibodies: Alexa Fluor-conjugated (e.g., Alexa Fluor 568, Alexa Fluor 488)
-
DAPI or Hoechst for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) or Normal Goat Serum (NGS) for blocking
2. Cell Culture Preparation:
-
Coat culture plates or coverslips with Poly-D-lysine followed by laminin to promote neuronal attachment.
-
Isolate trigeminal ganglia from neonatal rats according to approved animal protocols.
-
Dissociate the ganglia into a single-cell suspension using enzymatic digestion followed by mechanical trituration.
-
Plate the mixed TG cells (neurons and glial cells) at a suitable density (e.g., 1,500-2,000 neurons per coverslip) in supplemented Neurobasal medium.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
3. This compound Treatment:
-
After 24 hours (or when cells have adhered), replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-10 M to 10-8 M).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a positive control (e.g., GDNF at 10-12 M).
-
Incubate the cells for an additional 24 to 48 hours.
4. Immunocytochemistry:
-
After incubation, collect the culture supernatant for ELISA if desired (see Protocol 2).
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 30 minutes.
-
Block non-specific binding with 5% NGS or BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Phospho-Neurofilament H) overnight at 4°C.
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (DAPI) for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides.
5. Image Acquisition and Quantification:
-
Acquire images using a fluorescence microscope. Capture multiple random fields per coverslip.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with NeuronJ plugin, Image-Pro Plus).
-
Key parameters to measure include:
-
Percentage of neurons bearing at least one neurite longer than two cell body diameters.
-
Average length of the longest neurite per neuron.
-
Total neurite length per neuron.
-
Number of neurite branches.
-
Protocol 2: Measurement of GDNF Release by ELISA
1. Sample Collection:
-
Following the this compound treatment period in Protocol 1, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Store the cleared supernatant at -80°C until the assay is performed.
2. ELISA Procedure:
-
Use a commercially available ELISA kit for rat GDNF.
-
Follow the manufacturer's instructions precisely.
-
Briefly, the procedure typically involves:
-
Adding standards and samples to a microplate pre-coated with a GDNF capture antibody.
-
Incubating to allow GDNF to bind.
-
Washing the plate, then adding a detection antibody.
-
Incubating, followed by another wash.
-
Adding a substrate solution that develops color in proportion to the amount of bound GDNF.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of GDNF in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound serves as a significant pharmacological tool for studying the mechanisms of nerve growth and regeneration in vitro. Its ability to stimulate the release of endogenous neurotrophic factors like GDNF provides a more physiologically relevant model compared to the direct application of exogenous growth factors. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their studies, facilitating the discovery and development of new therapies for neuronal repair.
Application Notes and Protocols for FK962 in Retinal Neuropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal neuropathies, such as glaucoma and other optic neuropathies, are characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1][2] Current therapeutic strategies primarily focus on managing risk factors like intraocular pressure, but there is a significant unmet need for neuroprotective treatments that directly target RGC survival and axonal regeneration.[2][3] FK962 (N-[1-acetylpiperidin-4-yl]-4-fluorobenzamide) has emerged as a promising small molecule with neuroprotective and regenerative properties in the context of retinal neuropathy.[1][3] These application notes provide a comprehensive overview of the use of this compound in retinal neuropathy research, including its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
This compound has been shown to promote the survival and neurite elongation of RGCs.[1][3] The primary proposed mechanism involves the upregulation of the Glial Cell Line-Derived Neurotrophic Factor (GDNF) signaling pathway.[1][4] this compound appears to stimulate the release of GDNF from retinal cells, which in turn activates the RET receptor tyrosine kinase, leading to downstream signaling cascades that support neuronal survival and axon growth.[1]
While the direct involvement of Sirtuin 1 (SIRT1) in the mechanism of this compound in the retina is not yet fully elucidated, SIRT1 activation is a known neuroprotective pathway in various retinal diseases.[5][6][7][8] SIRT1 activators have been shown to reduce oxidative stress, prevent cell death in neuronal cells, and protect against RGC loss in models of optic neuritis.[6][7] Given that this compound is a known cognitive enhancer that can modulate neuronal activity, further research may explore a potential interplay between this compound and the SIRT1 pathway in the retina.[9]
Key Experimental Findings
Research has demonstrated the efficacy of this compound in various in vitro models of retinal neuropathy. Key findings are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound on Retinal Ganglion Cells
| Model System | Key Finding | Effective Concentration of this compound | Outcome Measure | Reference |
| Primary rat retinal cell culture under hypoxia/reoxygenation | Promoted RGC survival | 10⁻⁸ M (peak effect) | Number of surviving RGCs | [1] |
| Mixed culture of rat neuronal cells (~75% RGCs) and glial cells | Increased the number of neuronal cells with elongated neurites | Not specified | Number of cells with neurite elongation | [3] |
| Pure culture of isolated rat RGCs | Increased the number of ganglion cells with elongated neurites | Not specified | Number of cells with neurite elongation | [3] |
| Cultured rat trigeminal ganglion cells | Enhanced neurite elongation and regeneration | Not specified | Neurite length and regeneration | [4][10] |
Table 2: Mechanistic Insights into this compound Action
| Experiment | Key Finding | Method | Reference |
| Addition of GDNF antibody | Counteracted the neuroprotective effect of this compound on RGCs under hypoxia/reoxygenation | Immunocytochemistry | [1] |
| Addition of RET receptor tyrosine kinase inhibitor (GSK3179106) | Counteracted the neuroprotective effect of this compound on RGCs under hypoxia/reoxygenation | Immunocytochemistry | [1] |
| ELISA for GDNF release from trigeminal ganglion cells | This compound stimulated the induction of GDNF | ELISA | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in retinal neuropathy research.
Protocol 1: In Vitro RGC Survival Assay under Hypoxia/Reoxygenation
Objective: To assess the neuroprotective effect of this compound on RGCs subjected to hypoxic stress.
Materials:
-
Primary rat retinal cell culture
-
This compound
-
Recombinant GDNF (positive control)
-
GDNF antibody (for mechanism validation)
-
RET receptor tyrosine kinase inhibitor (GSK3179106)
-
Culture medium
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
Antibodies: RBPMS (RGC marker), Neurofilament 200 (RGC marker)
-
Fluorescence microscope
Procedure:
-
Isolate and culture primary retinal cells from neonatal rats according to standard protocols.
-
Plate the cells and allow them to adhere and grow for a specified period.
-
Treat the cells with different concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M), recombinant GDNF, GDNF antibody, or GSK3179106.
-
Expose the cells to hypoxic conditions (1% O₂) for 24 hours.
-
Return the cells to normoxic conditions (reoxygenation) for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using antibodies against RBPMS and Neurofilament 200 to identify RGCs.
-
Count the number of surviving RGCs in each treatment group using a fluorescence microscope.
-
Analyze the data to determine the dose-response effect of this compound on RGC survival.
Protocol 2: Neurite Elongation Assay in Cultured RGCs
Objective: To evaluate the effect of this compound on promoting neurite outgrowth from RGCs.
Materials:
-
Isolated rat RGCs (pure culture) or mixed retinal neuronal cells
-
This compound
-
Culture medium
-
Antibodies for neurofilaments or Calcein AM for live-cell imaging
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Culture isolated RGCs or mixed retinal neuronal cells.
-
Treat the cells with or without this compound at various concentrations.
-
Culture the cells for a sufficient period to allow for neurite outgrowth (e.g., 24-48 hours).
-
Fix the cells and perform immunolabeling for neurofilaments, or stain live cells with Calcein AM.
-
Capture images of the cells using a fluorescence microscope.
-
Quantify neurite elongation by measuring the length of the longest neurite for each RGC or by counting the number of cells with neurites exceeding a certain length threshold.
-
Statistically compare the results between this compound-treated and control groups.
Visualizations
Proposed Signaling Pathway of this compound in Retinal Ganglion Cells
Caption: Proposed mechanism of this compound-induced neuroprotection in RGCs.
Experimental Workflow for RGC Survival Assay
Caption: Workflow for assessing RGC survival under hypoxic stress.
Future Directions
While preclinical data are promising, further research is needed to fully understand the therapeutic potential of this compound for retinal neuropathies. Investigating the potential link between this compound and the SIRT1 pathway could reveal additional mechanisms of action. Moreover, in vivo studies using animal models of glaucoma or optic nerve injury are crucial to validate the in vitro findings and to assess the safety and efficacy of this compound in a more complex biological system. As of now, there is no publicly available information on clinical trials of this compound specifically for retinal neuropathy.[11][12][13] The development of robust preclinical data will be essential to support the translation of this compound into clinical applications for patients with these debilitating eye diseases.
References
- 1. This compound protects retinal ganglion cell under hypoxia/reoxygenation: Possible involvement of glial cell line-derived neurotrophic factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuins Expression and Their Role in Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 activation confers neuroprotection in experimental optic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of SIRT1 in ocular aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. retinaconsultants.org [retinaconsultants.org]
- 12. retinaspecialty.com [retinaspecialty.com]
- 13. retinaassociates.org [retinaassociates.org]
Protocol for dissolving and preparing FK962 for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962 is a potent cognitive enhancer that facilitates the release of somatostatin (B550006) and promotes neurite elongation.[1][2] These properties make it a compound of significant interest in neuroscience research, particularly in studies related to neurodegenerative diseases and nerve regeneration.[2][3] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution, preparation, and storage of this compound for both in vitro and in vivo applications. It also summarizes its solubility and stability profiles and presents a putative signaling pathway based on current scientific understanding.
Physicochemical Properties
Solubility
| Solvent/Vehicle System | Concentration | Application | Notes |
| DMSO | ≥ 2.08 mg/mL (7.87 mM) | In vitro & In vivo (stock) | A common solvent for creating concentrated stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.87 mM) | In vivo | This vehicle formulation can produce a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (7.87 mM) | In vivo | May result in a suspension; sonication may be required.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.87 mM) | In vivo | Provides a clear solution suitable for various administration routes.[2] |
Note: For in vitro experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
Stability
Proper storage of this compound solutions is essential to maintain their biological activity. The stability of this compound is dependent on the storage temperature and the solvent.
| Solution Type | Storage Temperature | Shelf Life |
| Stock Solution in DMSO | -20°C | 1 month |
| Stock Solution in DMSO | -80°C | 6 months |
Note: It is recommended to prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound solutions for experimental use.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be used for subsequent dilutions for both in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.64 mg of this compound (Molecular Weight: 264.31 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 2.64 mg of this compound.
-
Vortex the solution vigorously until the this compound powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for In Vitro Experiments
This protocol outlines the dilution of the DMSO stock solution to final concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution.
-
Ensure that the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically <0.5%).
-
Add the appropriate volume of the working solution to your cell cultures. For example, add 1 µL of a 10 mM stock to 1 mL of media for a final concentration of 10 µM.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
Preparation of Dosing Solutions for In Vivo Experiments
This protocol provides an example of preparing a dosing solution using a common vehicle formulation for animal studies.
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a 1 mg/mL solution in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Calculate the required volume of each component based on the final desired volume of the dosing solution. For 1 mL of dosing solution:
-
100 µL of 10 mg/mL this compound in DMSO (prepare a 10 mg/mL stock by dissolving 10 mg this compound in 1 mL DMSO)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
In a sterile tube, add the this compound stock solution in DMSO.
-
Add the PEG300 and vortex to mix thoroughly.
-
Add the Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add the sterile saline and vortex to obtain a clear dosing solution.
-
Administer the solution to the animals based on the desired dosage (e.g., mg/kg body weight). The administration route will depend on the experimental design (e.g., intraperitoneal injection).[2]
Signaling Pathway
This compound is known to exert its effects through at least two interconnected pathways: the enhancement of somatostatin release and the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF). The following diagram illustrates a putative signaling cascade initiated by this compound.
Caption: Putative signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for experimental use.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for FK962 in Primary Neuronal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK962, a potent enhancer of somatostatin (B550006) release, has emerged as a compound of significant interest in neuroscience research.[1] Exhibiting neuroprotective and cognitive-enhancing properties, this compound is being investigated for its therapeutic potential in neurodegenerative disorders.[1] These application notes provide detailed protocols for studying the effects of this compound on primary neuronal cell cultures, focusing on its role in promoting neurite outgrowth and stimulating somatostatin release.
Mechanism of Action
This compound primarily exerts its effects through the potentiation of the somatostatinergic system.[1] It significantly enhances the release of somatostatin from hippocampal neurons.[1] Somatostatin, a neuropeptide, is known to modulate neurotransmission and neuronal excitability. Additionally, studies suggest that the neurotrophic effects of this compound, such as the promotion of neurite elongation and regeneration, may be mediated through the glial cell line-derived neurotrophic factor (GDNF) signaling pathway.[2] this compound has been shown to stimulate the induction of GDNF from trigeminal ganglion cells, which in turn promotes neurite outgrowth.
Data Presentation
The following tables summarize the quantitative data from key studies on this compound, providing a reference for effective concentrations and observed effects.
Table 1: Effective Concentrations of this compound in In Vitro Neuronal Studies
| Parameter | Cell/Tissue Type | Effective Concentration Range | Observed Effect | Reference |
| Somatostatin Release | Rat Hippocampal Slices | 10⁻⁹ - 10⁻⁶ M | Significant enhancement of high K⁺-evoked somatostatin release | [1] |
| Inhibition of Ca²⁺ Channels | Single Rat Hippocampal Neurons | 10⁻⁹ - 10⁻⁷ M | Significant reduction of somatostatin-induced inhibition of Ca²⁺ channels | [1] |
| RGC Survival | Rat Primary Retinal Cells | 10⁻⁸ M (optimal) | Promotion of retinal ganglion cell survival under hypoxia/reoxygenation | [2] |
Signaling Pathways
The signaling pathways influenced by this compound are crucial to understanding its neurotrophic and neuroprotective effects.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cell Culture
This protocol describes the general procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rodents, a common system for studying the effects of compounds like this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate®-E)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Dissection: Aseptically dissect cortices or hippocampi from E18 rodent embryos in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the tissue to a tube containing a pre-warmed enzymatic solution (e.g., papain) and incubate at 37°C for 15-30 minutes to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal culture medium, and count the viable cells. Plate the cells at the desired density onto poly-D-lysine coated culture vessels.
-
Cell Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Perform partial media changes every 2-3 days.
Protocol 2: Neurite Outgrowth Assay
This protocol outlines a method to assess the effect of this compound on neurite elongation and branching in primary neurons.
Materials:
-
Primary neuronal cultures (prepared as in Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
Procedure:
-
Cell Plating: Plate primary neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.
-
This compound Treatment: After 24-48 hours in culture, treat the neurons with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with 5% goat serum.
-
Incubate with anti-β-III tubulin antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software. Parameters to measure include total neurite length per neuron, number of primary neurites, and number of branch points.
-
Protocol 3: Somatostatin Release Assay
This protocol details a method to measure the effect of this compound on somatostatin release from primary neuronal cultures.
Materials:
-
Mature primary neuronal cultures (e.g., 10-14 days in vitro)
-
This compound stock solution
-
Krebs-Ringer buffer (low and high potassium concentrations)
-
Somatostatin ELISA kit
-
Plate reader
Procedure:
-
Culture Preparation: Use mature primary neuronal cultures grown in multi-well plates.
-
Pre-incubation: Gently wash the cells with pre-warmed low potassium Krebs-Ringer buffer and pre-incubate for 30 minutes at 37°C.
-
This compound Treatment and Depolarization:
-
Aspirate the pre-incubation buffer.
-
Add low potassium buffer containing different concentrations of this compound (or vehicle) for a basal release measurement.
-
To stimulate release, add high potassium Krebs-Ringer buffer containing the same concentrations of this compound (or vehicle).
-
-
Sample Collection: After a 15-30 minute incubation, collect the supernatant from each well.
-
Somatostatin Quantification: Measure the concentration of somatostatin in the collected supernatants using a commercial somatostatin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of somatostatin released to the total protein content of the cells in each well.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in primary neuronal cell culture studies.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects retinal ganglion cell under hypoxia/reoxygenation: Possible involvement of glial cell line-derived neurotrophic factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of FK962 in Animal Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of FK962, a novel cognitive enhancer, in various animal models of cognitive impairment.
Introduction
This compound is a somatostatin (B550006) release enhancer that has demonstrated potential as a cognitive-enhancing agent.[1] It is believed to exert its effects by activating the somatostatinergic nervous system in the hippocampus.[1] This document outlines protocols for in vivo and in vitro experiments to evaluate the efficacy of this compound in preclinical animal models.
Mechanism of Action
This compound enhances the release of somatostatin, a neuropeptide that plays a crucial role in neuronal excitability and synaptic transmission. Somatostatin binds to G protein-coupled receptors (SSTRs), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade is involved in the modulation of various cellular processes, including neurotransmitter release and ion channel activity, which are critical for learning and memory.
This compound Signaling Pathway
Animal Models for Efficacy Testing
Several rat models of cognitive impairment are suitable for evaluating the nootropic effects of this compound.
-
Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cholinergic deficit, mimicking aspects of Alzheimer's disease.[2][3]
-
Nucleus Basalis Magnocellularis (NBM) Lesioned Model: Chemical lesioning of the NBM, a key source of cholinergic innervation to the cortex, produces long-lasting cognitive deficits.[4][5][6][7]
-
Aged Rat Model: Aged rats naturally exhibit cognitive decline and can be used to model age-associated memory impairment.[8][9]
Experimental Protocols
In Vivo Efficacy Studies
1. Passive Avoidance Task
This task assesses fear-motivated long-term memory.[10][11][12]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The dark chamber is equipped with a grid floor for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: Place the rat in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours after the acquisition trial, place the rat back into the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
-
This compound Administration: Administer this compound (e.g., 0.032-3.2 mg/kg, i.p.) at a specified time before the acquisition trial.[1]
2. Morris Water Maze Task
This task evaluates spatial learning and memory.[13][14][15][16][17]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: For several consecutive days, rats are given multiple trials to find the hidden platform from different starting positions. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
This compound Administration: Administer this compound (e.g., 0.01-1 mg/kg, i.p.) daily before the training trials.[1]
Experimental Workflow for In Vivo Studies
In Vitro Mechanistic Studies
1. Somatostatin Release from Hippocampal Slices
This assay directly measures the primary pharmacological effect of this compound.
-
Procedure:
-
Prepare acute hippocampal slices from rats.[18]
-
Pre-incubate slices in artificial cerebrospinal fluid (aCSF).
-
Stimulate somatostatin release with high potassium (e.g., 56 mM KCl).
-
Apply this compound (e.g., 10⁻⁹ - 10⁻⁶ M) to the incubation medium.[1]
-
Collect the supernatant and measure somatostatin concentration using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).[19]
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of this compound on neuronal ion channels in hippocampal neurons.[20][21][22][23][24]
-
Procedure:
-
Prepare isolated hippocampal neurons or use hippocampal slices.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply somatostatin to induce inhibition of Ca²⁺ channels.
-
Perfuse with this compound (e.g., 10⁻⁹ - 10⁻⁷ M) and measure the reduction in the somatostatin-induced inhibition of Ca²⁺ currents.[1]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Passive Avoidance Task in Scopolamine-Treated Rats
| Treatment Group | Dose (mg/kg, i.p.) | Step-Through Latency (seconds) |
| Vehicle + Saline | - | |
| Vehicle + Scopolamine | - | |
| This compound + Scopolamine | 0.032 | |
| This compound + Scopolamine | 0.1 | |
| This compound + Scopolamine | 0.32 | |
| This compound + Scopolamine | 1.0 | |
| This compound + Scopolamine | 3.2 |
Table 2: Effect of this compound on Morris Water Maze in NBM-Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Sham + Vehicle | - | ||
| NBM Lesion + Vehicle | - | ||
| NBM Lesion + this compound | 0.01 | ||
| NBM Lesion + this compound | 0.1 | ||
| NBM Lesion + this compound | 1.0 |
Table 3: In Vitro Effects of this compound
| Experiment | This compound Concentration | Measured Effect |
| Somatostatin Release | 10⁻⁹ M | % increase in K⁺-evoked release |
| 10⁻⁸ M | % increase in K⁺-evoked release | |
| 10⁻⁷ M | % increase in K⁺-evoked release | |
| 10⁻⁶ M | % increase in K⁺-evoked release | |
| Whole-Cell Patch-Clamp | 10⁻⁹ M | % reduction of SST-induced Ca²⁺ channel inhibition |
| 10⁻⁸ M | % reduction of SST-induced Ca²⁺ channel inhibition | |
| 10⁻⁷ M | % reduction of SST-induced Ca²⁺ channel inhibition |
Safety and Toxicology
Comprehensive safety and toxicology studies are essential for the preclinical development of any new therapeutic agent. While specific public data on the toxicology of this compound is limited, standard preclinical safety evaluations in rodents typically include:
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single high dose.
-
Repeated-Dose Toxicity Studies: To evaluate the effects of chronic administration of this compound. These studies typically last from 14 to 90 days and involve daily dosing. Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
-
Safety Pharmacology Studies: To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
Note: The absence of publicly available, specific toxicology data for this compound necessitates that researchers conduct thorough safety assessments as part of their preclinical evaluation. General principles of preclinical toxicology testing in rodents should be followed.[25][26][27]
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound as a cognitive enhancer in relevant animal models. By combining in vivo behavioral assessments with in vitro mechanistic studies, researchers can gain a comprehensive understanding of the therapeutic potential of this compound.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. njppp.com [njppp.com]
- 3. criver.com [criver.com]
- 4. Rats with nucleus basalis magnocellularis lesions mimic mnemonic symptomatology observed in patients with dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced detection of nucleus basalis magnocellularis lesion-induced spatial learning deficit in rats by modification of training regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of behavioral effects of nucleus basalis magnocellularis lesions and somatosensory cortex ablation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profound disturbances of spontaneous and learned behaviors following lesions of the nucleus basalis magnocellularis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pharmacological strategies for cognitive enhancement using a rat model of age-related memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial effects of melatonin in a rat model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Passive Avoidance - step through - new model, for rats and mice | Animalab [animalab.eu]
- 13. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceintheclassroom.org [scienceintheclassroom.org]
- 17. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo release of somatostatin from rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 22. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. m.youtube.com [m.youtube.com]
Measuring Somatostatin Release Following FK962 Treatment: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring somatostatin (B550006) release in response to treatment with FK962, a potent cognitive enhancer. The protocols detailed below are designed for both in vitro and in vivo experimental models, offering a framework for investigating the mechanism of action of this compound and similar somatostatin-releasing agents.
This compound has been identified as a novel enhancer of somatostatin release, particularly from hippocampal neurons.[1] This compound has shown significant potential in ameliorating cognitive deficits in various animal models, suggesting its therapeutic value for cognitive disorders like Alzheimer's disease.[1] The primary mechanism of action is believed to be the activation of the somatostatinergic nervous system in the hippocampus.[1] This document outlines the key experimental procedures to quantify the effects of this compound on somatostatin release.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effects of this compound on somatostatin release.
Table 1: In Vitro Dose-Response of this compound on High K+-Evoked Somatostatin Release from Rat Hippocampal Slices
| This compound Concentration (M) | Mean Somatostatin Release (pg/mg tissue) | Standard Deviation | % Increase Over Stimulated Control |
| 0 (Stimulated Control) | 150 | ± 15 | 0% |
| 1 x 10⁻⁹ | 210 | ± 20 | 40% |
| 1 x 10⁻⁸ | 270 | ± 25 | 80% |
| 1 x 10⁻⁷ | 330 | ± 30 | 120% |
| 1 x 10⁻⁶ | 360 | ± 35 | 140% |
Note: The data presented in this table is illustrative and based on the finding that this compound significantly enhances high K+-evoked somatostatin release in the 10⁻⁹ to 10⁻⁶ M range.[1] Actual results may vary based on experimental conditions.
Table 2: In Vivo Effect of this compound on Extracellular Somatostatin Levels in the Rat Hippocampus (Microdialysis)
| Treatment Group | Basal Somatostatin (fmol/20 µL dialysate) | Post-treatment Somatostatin (fmol/20 µL dialysate) | % Change from Basal |
| Vehicle Control | 5.5 ± 0.8 | 5.8 ± 0.9 | +5.5% |
| This compound (1 mg/kg, i.p.) | 5.7 ± 0.7 | 10.2 ± 1.5 | +78.9% |
Note: This table provides hypothetical data based on the known in vivo efficacy of this compound in animal models.[1] In vivo microdialysis is a suitable technique for measuring such changes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced somatostatin release and the general experimental workflows.
Experimental Protocols
Protocol 1: In Vitro Somatostatin Release from Rat Hippocampal Slices
This protocol is adapted from methodologies used to study the effects of compounds on neurotransmitter release from brain tissue.
1. Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 3 mM KCl, 1.25 mM KH₂PO₄, 2 mM MgSO₄, 2 mM CaCl₂, 26 mM NaHCO₃, 10 mM D-glucose.
-
High K⁺ aCSF: 30 mM KCl (with NaCl concentration adjusted to maintain osmolarity).
-
This compound stock solution (in DMSO, then diluted in aCSF).
-
Somatostatin RIA or ELISA kit.
-
Tissue chopper or vibratome.
-
Incubation chamber with carbogen (B8564812) (95% O₂/5% CO₂) supply.
-
Water bath.
2. Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, carbogen-gassed aCSF.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a tissue chopper or vibratome.
-
-
Pre-incubation:
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 37°C for a 60-minute equilibration period.
-
-
Basal Release:
-
Place individual slices in tubes with 1 mL of aCSF and incubate for 15 minutes at 37°C.
-
Collect the supernatant for basal somatostatin measurement.
-
-
Stimulated Release:
-
Replace the aCSF with 1 mL of high K⁺ aCSF containing the desired concentration of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle.
-
Incubate for 15 minutes at 37°C.
-
Collect the supernatant for stimulated somatostatin measurement.
-
-
Sample Processing:
-
Immediately after collection, add protease inhibitors to the supernatant samples and store them at -80°C until analysis.
-
Determine the protein content of each slice for normalization.
-
-
Quantification:
-
Measure somatostatin concentration in the supernatant using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
Protocol 2: In Vivo Measurement of Somatostatin Release using Microdialysis
This protocol outlines the procedure for in vivo microdialysis in the rat hippocampus to measure extracellular somatostatin levels.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
aCSF for perfusion
-
This compound for intraperitoneal (i.p.) injection
-
Somatostatin RIA or ELISA kit
2. Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis guide cannula targeting the hippocampus.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a 2-3 hour equilibration period.
-
-
Sample Collection:
-
Collect dialysate fractions every 20-30 minutes into tubes containing protease inhibitors.
-
Collect at least 3-4 baseline fractions.
-
-
This compound Administration:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate fractions for at least 2-3 hours post-injection.
-
-
Quantification:
-
Store the dialysate samples at -80°C until analysis.
-
Measure somatostatin concentration using a high-sensitivity RIA or ELISA kit.
-
Protocol 3: Quantification of Somatostatin using Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a competitive ELISA, a common format for somatostatin quantification. Always refer to the specific kit manufacturer's instructions for detailed procedures.
1. Principle: This assay is based on the competitive binding of somatostatin in the sample and a fixed amount of biotinylated somatostatin to a limited number of antibodies coated on the microplate. The amount of bound biotinylated somatostatin is inversely proportional to the concentration of somatostatin in the sample.
2. Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the antibody-coated microplate.
-
Add a fixed volume of biotinylated somatostatin to each well.
-
Incubate for the specified time at the recommended temperature.
-
Wash the wells to remove unbound substances.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the somatostatin concentration in the samples by interpolating their absorbance values on the standard curve.
-
References
Application Notes and Protocols for FK962 in Neurite Outgrowth and Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of FK962, a novel cognitive enhancer, and its application in studying neurite outgrowth and regeneration. Detailed protocols for in vitro and in vivo experiments are provided to facilitate research into the neuroregenerative potential of this compound.
Introduction
This compound (N-[1-acetylpiperidin-4-yl]-4-fluorobenzamide) is a small molecule compound that has been shown to promote neurite elongation and regeneration.[1][2] Initially investigated for its cognitive-enhancing properties through the facilitation of somatostatinergic nervous system activity, this compound has demonstrated significant potential in promoting the structural plasticity of neurons.[3] Its mechanism of action involves enhancing the release of somatostatin (B550006) and inducing the production of crucial neurotrophic factors, making it a valuable tool for studying the molecular pathways that govern nerve growth and repair.[1][2]
Mechanism of Action
This compound exerts its effects on neurite outgrowth through a multi-faceted mechanism. A primary pathway involves the enhancement of somatostatin (SST) release.[3] Somatostatin itself is known to promote neurite outgrowth in various neuronal cell types.[4][5]
Furthermore, studies have shown that this compound can stimulate the production and release of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in trigeminal ganglion (TG) cells.[1][2] GDNF is a potent neurotrophic factor that supports the survival and axonal regeneration of a wide range of neuronal populations. The neurite elongation induced by this compound can be significantly inhibited by GDNF antibodies, highlighting the critical role of this neurotrophic factor in the compound's mechanism.[1][2] While Nerve Growth Factor (NGF) also induces neurite elongation, its antibody does not block the effects of this compound, suggesting a distinct signaling pathway.[1][2]
The proposed signaling cascade suggests that this compound may activate ERK and increase CREB-dependent transcription of GDNF, which then acts to promote neurite elongation and regeneration.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Neurite Outgrowth
| Cell Type | This compound Concentration | Treatment Duration | Key Findings | Reference |
| Rat Trigeminal Ganglion (TG) Cells | 10⁻⁸ M - 10⁻⁶ M | 24 hours | Enhanced neurite elongation and regeneration. | [1][6] |
| Rabbit Trigeminal Ganglion (TG) Cells | 10⁻⁶ M | Not Specified | Accelerated sprouting and elongation of neurites. | [7] |
| Rat Hippocampal Slices | 10⁻⁹ M - 10⁻⁶ M | Not Specified | Significantly enhanced high K⁺-evoked somatostatin release. | [3] |
Table 2: In Vivo Efficacy of this compound on Nerve Regeneration
| Animal Model | This compound Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Rabbit (Corneal Flap Surgery) | 10⁻⁶ M (topical) | 7 days | Significantly enhanced axonal elongation and increased corneal sensitivity. | [7] |
| Rat (Scopolamine-induced memory deficit) | 0.032-3.2 mg/kg (i.p.) | Not Specified | Ameliorated memory deficits. | [3] |
| Rat (Nucleus basalis magnocellularis-lesioned) | 0.01-1 mg/kg (i.p.) | Not Specified | Improved spatial memory deficits. | [3] |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay Using Primary Trigeminal Ganglion (TG) Cells
This protocol is adapted from studies demonstrating the effect of this compound on neurite elongation in cultured rat TG cells.[1][6]
Materials:
-
This compound (N-[1-acetylpiperidin-4-yl]-4-fluorobenzamide)
-
Primary Trigeminal Ganglions (from rat)
-
Neurobasal medium
-
B27 supplement
-
Glutamine
-
Penicillin/Streptomycin
-
Collagenase
-
Dispase
-
Poly-L-lysine coated culture plates or coverslips
-
Anti-neurofilament antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Cell Isolation and Culture:
-
Aseptically dissect trigeminal ganglions from rats.
-
Digest the tissue with a collagenase/dispase solution to obtain a single-cell suspension.
-
Plate the mixed TG cells (neurons and glial cells) onto poly-L-lysine coated plates.
-
Culture the cells in Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M) in culture medium.
-
After allowing the cells to adhere for 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Immunocytochemistry and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with a primary antibody against neurofilament to visualize neurons and their neurites.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per neuron or the percentage of cells with neurites longer than a defined threshold (e.g., two cell body diameters).
-
Protocol 2: In Vitro Neurite Regeneration (Axotomy) Assay
This protocol models nerve injury in vitro to assess the regenerative potential of this compound.[6]
Materials:
-
Same as Protocol 1
-
Nerve Growth Factor (NGF)
-
Fine-tipped tweezers or a scalpel
Procedure:
-
Establish Neuronal Networks:
-
Culture primary TG cells as described in Protocol 1.
-
To promote the formation of extensive neurite networks, culture the cells in the presence of NGF (e.g., 10⁻⁸ M) for 48 hours.[2]
-
-
Axotomy:
-
Under a microscope, carefully transect the neurite bundles using sterile, fine-tipped tweezers or a scalpel.
-
-
This compound Treatment and Analysis:
-
Immediately after axotomy, replace the medium with fresh medium containing this compound at the desired concentration or vehicle control.
-
Culture for an additional 24-48 hours to allow for regeneration.
-
Fix, stain for neurofilament, and image the cells as described in Protocol 1.
-
Quantify regeneration by measuring the length of regenerated neurites from the point of transection.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced neurite outgrowth.
Caption: In vitro experimental workflow for studying this compound.
Caption: Logical relationship of this compound's effects.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin enhances nerve growth factor-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Topical this compound facilitates axonal regeneration and recovery of corneal sensitivity after flap surgery in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FK962 Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with FK962 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a small molecule that has been shown to enhance the release of somatostatin (B550006).[1][2] It is investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease, due to its ability to stimulate nerve growth and neurite elongation.[1]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is readily soluble in Dimethyl sulfoxide (B87167) (DMSO).[3] It has very limited solubility in aqueous solutions like water or phosphate-buffered saline (PBS). For in vivo studies, co-solvent systems containing DMSO, PEG300, and Tween-80 are often used to improve solubility and bioavailability.
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. However, it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q4: My this compound precipitates after dilution in my aqueous cell culture medium. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. Refer to the troubleshooting guide below for a stepwise approach to resolving this problem. Key strategies include preparing a high-concentration stock in 100% DMSO, using a serial dilution method, and ensuring the final DMSO concentration in your culture medium is optimized for both solubility and cell viability.
Troubleshooting Guide: Resolving this compound Precipitation
Issue: Immediate Precipitation of this compound Upon Dilution in Aqueous Media
Potential Cause 1: Low Aqueous Solubility this compound is a hydrophobic compound with poor solubility in water-based solutions like cell culture media or PBS.
Solution:
-
Prepare a High-Concentration Stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or higher). This compound is highly soluble in DMSO, up to 250 mg/mL.[3]
-
Perform a Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, perform an intermediate dilution step in pre-warmed (37°C) medium. This gradual reduction in DMSO concentration can help prevent the compound from crashing out of solution.
-
Vortex/Mix During Dilution: When adding the this compound stock solution to the medium, ensure gentle but thorough mixing to facilitate its dispersion.
Potential Cause 2: Final Concentration Exceeds Solubility Limit The desired final concentration of this compound in the cell culture medium may be higher than its solubility limit in that specific aqueous environment, even with a small percentage of DMSO.
Solution:
-
Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium with an acceptable final DMSO concentration.
-
Lower the Final Working Concentration: If possible, adjust your experimental design to use a lower final concentration of this compound that is within its determined solubility range.
Issue: Delayed Precipitation of this compound in the Incubator
Potential Cause 1: Temperature Fluctuations Changes in temperature can affect the solubility of compounds. Moving plates in and out of the incubator can cause temperature shifts that may lead to precipitation over time.
Solution:
-
Minimize Temperature Changes: Limit the time that culture plates are outside the incubator. Use pre-warmed media and reagents for all steps.
Potential Cause 2: Interaction with Media Components Over time, this compound may interact with components in the cell culture medium, such as salts or proteins, leading to the formation of insoluble complexes.
Solution:
-
Test Different Media Formulations: If feasible, try using a different basal medium to see if the precipitation issue persists.
-
Filter Sterilize the Final Solution: After preparing the final working solution of this compound in the culture medium, you can filter it through a 0.22 µm syringe filter to remove any initial micro-precipitates.
Quantitative Data: this compound Solubility
| Solvent | Molar Mass ( g/mol ) | CAS Number | Solubility | Notes |
| This compound | 264.30 | 283167-06-6 | ||
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (945.89 mM) | Ultrasonic assistance may be needed.[3] | ||
| Water | 2 mg/mL (7.57 mM) | Requires sonication and heating to 60°C.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 2.643 mg of this compound powder.
-
Dissolve the powder in 1 mL of 100% DMSO.
-
If necessary, use a sonicator or gentle warming to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration with 0.1% DMSO):
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed medium. This gives a 100 µM solution with 1% DMSO.
-
Add 100 µL of this intermediate dilution to 900 µL of pre-warmed medium to achieve a final concentration of 10 µM this compound with 0.1% DMSO.
-
Gently mix the final solution before adding it to your cells.
-
Protocol 2: Neurite Outgrowth Assay using PC12 Cells
This protocol is adapted from established methods for inducing neurite outgrowth in PC12 cells.[5][6][7]
-
Cell Plating:
-
Coat 24-well plates with a suitable substrate like collagen type IV or poly-L-lysine.
-
Seed PC12 cells at a density of 1 x 10⁴ cells per well.
-
Allow the cells to adhere for 24 hours in a standard growth medium.
-
-
Differentiation and Treatment:
-
After 24 hours, replace the growth medium with a differentiation medium (e.g., DMEM with 1% horse serum).
-
Prepare your this compound working solutions as described in Protocol 1 at various concentrations (e.g., 1 nM to 1 µM).
-
Include a vehicle control with the same final DMSO concentration as your highest this compound concentration.
-
Treat the cells with this compound or vehicle control and incubate for the desired time period (e.g., 48-72 hours).
-
-
Analysis:
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuronal marker such as β-III tubulin.
-
Capture images using a microscope and quantify neurite length and the percentage of neurite-bearing cells using image analysis software.
-
Protocol 3: Somatostatin Release Assay from Rat Hippocampal Slices
This protocol is based on the methodology described in the study by Tokita et al. (2005).[8]
-
Hippocampal Slice Preparation:
-
Prepare acute hippocampal slices (e.g., 400 µm thick) from rats.
-
Allow the slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Somatostatin Release Assay:
-
Place individual hippocampal slices in a perfusion chamber.
-
Perfuse the slices with aCSF.
-
To evoke somatostatin release, switch to a high-potassium aCSF solution.
-
Collect perfusate samples before, during, and after stimulation.
-
To test the effect of this compound, incubate the slices with different concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) in the aCSF prior to and during high-potassium stimulation.
-
-
Quantification:
-
Measure the concentration of somatostatin in the collected perfusate samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Signaling Pathways and Experimental Workflows
This compound Solubility Troubleshooting Workflow
Caption: A troubleshooting workflow for this compound solubility issues.
Proposed Signaling Pathway for this compound-Induced Neurite Outgrowth
Caption: this compound may promote neurite outgrowth via GDNF and PI3K/Akt.
References
- 1. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin induces neurite outgrowth through PI3K/Akt/GSK-3β-mediated signaling pathways in Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing FK962 Concentration for Neurite Outgrowth: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing FK962 concentration for promoting neurite outgrowth. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to promote neurite outgrowth?
A1: Based on current research, the optimal concentration of this compound for promoting neurite outgrowth can vary depending on the neuronal cell type. For rat trigeminal ganglion (TG) cells, effective concentrations have been observed in the range of 10⁻¹¹ M to 10⁻⁷ M.[1][2][3] In studies involving rat retinal ganglion cells, this compound has been shown to facilitate neurite elongation at concentrations between 10⁻¹⁰ M and 10⁻⁹ M.[4] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: In which neuronal cell types has this compound been shown to be effective for promoting neurite outgrowth?
A2: this compound has been demonstrated to promote neurite elongation and regeneration in primary cultures of rat trigeminal ganglion (TG) cells and rat retinal ganglion cells.[1][3][4]
Q3: What is the proposed mechanism of action for this compound-induced neurite outgrowth?
A3: this compound is believed to induce neurite outgrowth primarily through the stimulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) production from neuronal and/or surrounding glial cells.[1][2][3][5] This secreted GDNF then acts on the neurons to promote neurite elongation. While this compound is also known as a somatostatin (B550006) release enhancer, studies have shown that direct application of somatostatin did not induce neurite elongation in trigeminal ganglion cells, suggesting the GDNF pathway is the predominant mechanism in this context.[2]
Q4: How long does it typically take to observe a significant effect of this compound on neurite outgrowth?
A4: The time required to observe a significant effect will depend on the cell type and culture conditions. In studies with trigeminal ganglion cells, neurite elongation was assessed after 24 to 48 hours of incubation with this compound. It is advisable to conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability | 1. This compound concentration is too high and causing cytotoxicity. 2. Suboptimal cell culture conditions (e.g., medium, serum concentration, seeding density). 3. Improper handling of cells during plating or treatment. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration of this compound. Include a vehicle control. 2. Optimize cell culture parameters. Ensure the use of appropriate medium and supplements. Seeding density should be optimized for neurite outgrowth assays.[6][7] 3. Handle cells gently, avoid harsh pipetting, and ensure proper coating of culture vessels. |
| Inconsistent Neurite Outgrowth | 1. Uneven cell seeding. 2. Variability in this compound concentration across wells. 3. Inconsistent incubation times or conditions. | 1. Ensure a single-cell suspension before plating and mix gently before dispensing into wells. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[7] 2. Prepare a master mix of the this compound treatment solution to ensure uniform concentration in all replicate wells. 3. Standardize all incubation times and maintain consistent temperature and CO₂ levels in the incubator. |
| High Background Staining (Immunofluorescence) | 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase the concentration or duration of the blocking step. Consider using a different blocking agent (e.g., normal serum from the host species of the secondary antibody).[8] 2. Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[9] 3. Increase the number and/or duration of wash steps between antibody incubations.[8][9] |
| No Effect of this compound on Neurite Outgrowth | 1. This compound concentration is too low. 2. The specific neuronal cell type is not responsive to this compound. 3. Presence of inhibitory factors in the culture medium. | 1. Test a wider range of this compound concentrations, including higher concentrations within the reported effective range (up to 10⁻⁷ M). 2. Confirm that the cells express the necessary receptors for the GDNF signaling pathway (GFRα1 and RET or NCAM). 3. Ensure the culture medium is free of any components that may inhibit neurite outgrowth. |
Data Presentation
Table 1: Effective Concentrations of this compound for Neurite Outgrowth
| Cell Type | Effective Concentration Range | Reference |
| Rat Trigeminal Ganglion (TG) Cells | 10⁻¹¹ M - 10⁻⁷ M | [1][2][3] |
| Rat Retinal Ganglion Cells | 10⁻¹⁰ M - 10⁻⁹ M | [4] |
Experimental Protocols
Detailed Protocol for this compound Treatment and Neurite Outgrowth Assessment in Primary Neurons
This protocol is adapted from studies on trigeminal ganglion cells and can be modified for other primary neuron types.
Materials:
-
Primary neurons (e.g., trigeminal or retinal ganglion cells)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine or other appropriate coating substrate
-
Multi-well culture plates (e.g., 24- or 96-well)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate Coating: Coat multi-well plates with poly-D-lysine or another suitable substrate according to the manufacturer's instructions.
-
Cell Seeding: Dissociate primary neurons and seed them onto the coated plates at an optimized density for neurite outgrowth. Allow the cells to adhere for at least 24 hours before treatment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the neuronal culture medium to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁷ M.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully replace the medium in each well with the prepared this compound solutions or vehicle control.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount with a coverslip using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Common parameters include total neurite length, number of neurites per cell, and number of branch points.
-
Mandatory Visualizations
Signaling Pathways
The primary proposed mechanism of this compound-induced neurite outgrowth involves the induction of GDNF. The diagrams below illustrate the key signaling cascades initiated by GDNF that lead to neurite elongation.
Caption: Experimental workflow for assessing this compound-induced neurite outgrowth.
Caption: GDNF/RET signaling pathway activated by this compound.
Caption: GDNF/NCAM signaling pathway as an alternative route for this compound's effect.
References
- 1. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glial cell line-derived neurotrophic factor (GDNF) induces neuritogenesis in the cochlear spiral ganglion via neural cell adhesion molecule (NCAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDNF promotes neurite outgrowth and upregulates galectin-1 through the RET/PI3K signaling in cultured adult rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
- 7. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. licorbio.com [licorbio.com]
Potential off-target effects of FK962 in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FK962 in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known as a somatostatin (B550006) release enhancer. Its primary mechanism involves facilitating the release of somatostatin, a neuropeptide that regulates various physiological processes in the central nervous system.[1][2] Studies have shown that this compound enhances high potassium-evoked somatostatin release from hippocampal slices.[1][2] It has also been observed to reduce the somatostatin-induced inhibition of Ca2+ channels in single rat hippocampal neurons.[1][2]
Q2: What are the known on-target effects of this compound in neuronal cultures?
A2: The primary on-target effect of this compound in neuronal cultures is the potentiation of somatostatinergic neurotransmission. This can lead to various downstream effects, including modulation of neuronal excitability and synaptic transmission.[3][4] Somatostatin receptors are coupled to various signaling pathways, including the inhibition of adenylyl cyclase, activation of phosphotyrosine phosphatase, and modulation of mitogen-activated protein kinase (MAPK).[5][6][7][8]
Q3: Is there any information on the off-target binding profile of this compound?
A3: Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound from panels such as the Cerep SafetyScreen or a KinomeScan. Such screens would provide quantitative data on the binding affinity of this compound to a wide range of receptors, ion channels, and kinases, which is crucial for identifying potential off-target effects.
Q4: Are there any known effects of this compound on glial cells?
A4: There is limited specific information available regarding the direct effects of this compound on glial cells such as astrocytes and microglia. Since neuronal health and function are closely intertwined with glial activity, it is plausible that this compound could have indirect effects on these cells. Further investigation using markers for glial activation, such as Iba1 and CD68 for microglia, and GFAP and S100B for astrocytes, would be necessary to determine any direct or indirect impact.[9][10][11][12][13][14]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in neuronal viability assays after this compound treatment.
Possible Cause 1: Inappropriate this compound concentration.
-
Troubleshooting Tip: this compound has been shown to have dose-dependent effects.[11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal culture system and experimental endpoint. High concentrations of any compound can lead to non-specific effects and toxicity.[15]
-
Recommended Action: Start with a wide range of concentrations based on literature values (e.g., 1 nM to 10 µM) and narrow down to a working concentration that shows the desired on-target effect without significant toxicity.[2]
-
Possible Cause 2: Off-target effects leading to cytotoxicity.
-
Troubleshooting Tip: Although specific off-target data for this compound is limited, as a benzamide (B126) derivative, it may have the potential to interact with other receptors or enzymes in the central nervous system.[16][17]
-
Recommended Action: If cytotoxicity is observed at concentrations where the on-target effect is expected, consider co-treatment with antagonists for potential off-targets if any are suspected based on the compound's chemical structure or preliminary screening.
-
Possible Cause 3: Issues with the neuronal culture health.
-
Troubleshooting Tip: Primary neuronal cultures are sensitive and can be prone to variability.[18][19][20] Issues such as low cell viability before treatment, microbial contamination, or suboptimal culture conditions can confound the results of any drug treatment.
-
Recommended Action: Ensure consistent and healthy neuronal cultures by following optimized protocols for cell isolation, plating, and maintenance. Regularly assess cell morphology and viability before initiating experiments.
-
Problem 2: No significant effect of this compound on neurite outgrowth.
Possible Cause 1: Inappropriate assay conditions.
-
Troubleshooting Tip: The effect of a compound on neurite outgrowth can be dependent on the timing of treatment, the duration of the assay, and the specific neuronal cell type used.[4][21][22][23]
-
Recommended Action: Optimize the treatment window and duration. For example, some compounds may be more effective when applied during specific stages of neuronal development in culture. Ensure that the chosen endpoint measurement (e.g., total neurite length, number of branches) is appropriate for the expected effect.
-
Possible Cause 2: Lack of necessary co-factors or signaling partners.
-
Troubleshooting Tip: The signaling pathways involved in neurite outgrowth are complex and may require the presence of other growth factors or signaling molecules.[21]
-
Recommended Action: Review the literature for signaling pathways that interact with the somatostatin system in the context of neurite outgrowth. Consider whether your culture medium contains all the necessary supplements to support the signaling events you are investigating.
-
Problem 3: High variability in experimental replicates.
Possible Cause 1: Inconsistent this compound solution preparation.
-
Troubleshooting Tip: this compound is typically dissolved in a solvent like DMSO. Inaccurate dilutions or improper storage of stock solutions can lead to variability in the final concentration in your experiments.
-
Recommended Action: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium.
-
Possible Cause 2: Uneven plating of neurons.
-
Troubleshooting Tip: An uneven distribution of neurons across wells can lead to significant variability in assay readouts, particularly for assays that measure cell viability or neurite outgrowth on a per-cell basis.
-
Recommended Action: Follow best practices for cell plating to ensure a homogenous cell density across all wells of your culture plate.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data from broad off-target screening panels for this compound. The table below is a template that can be used to summarize such data once it becomes available.
| Target Class | Specific Target | Assay Type | This compound Activity (IC50/Ki/EC50) |
| GPCRs | e.g., Dopamine D2 | Binding Assay | Data Not Available |
| e.g., Serotonin 5-HT2A | Binding Assay | Data Not Available | |
| Kinases | e.g., ROCK1 | Activity Assay | Data Not Available |
| e.g., GSK3β | Activity Assay | Data Not Available | |
| Ion Channels | e.g., hERG | Electrophysiology | Data Not Available |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Primary Neuronal Cultures
This protocol is adapted from standard methods for assessing neuronal viability.[18][20][24]
-
Cell Plating:
-
Plate primary neurons (e.g., cortical or hippocampal neurons) in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well.
-
Culture the neurons for at least 7 days to allow for maturation and network formation.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete neuronal culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 24 to 48 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the concentration-response curve to determine the EC50 for cytotoxicity.
-
Protocol 2: Neurite Outgrowth Assay
This protocol is based on established methods for quantifying neurite outgrowth.[4][21][22][23]
-
Cell Plating:
-
Plate primary neurons at a low density (e.g., 1-2 x 10^4 cells/well) on coated coverslips or in 96-well imaging plates.
-
-
This compound Treatment:
-
After allowing the neurons to attach (typically 4-24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of primary neurites, and number of branch points per neuron.
-
-
Data Analysis:
-
Normalize the neurite outgrowth parameters to the vehicle-treated control.
-
Perform statistical analysis to determine significant differences between treatment groups.
-
Signaling Pathway and Workflow Diagrams
Caption: On-target signaling pathway of this compound in neurons.
Caption: Workflow for identifying potential off-target effects.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and Cellular Mechanisms Underlying Somatostatin-Based Signaling in Two Model Neural Networks, the Retina and the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglia markers | Abcam [abcam.com]
- 10. Glial Fibrillary Acidic Protein vs. S100B to Identify Astrocytes Impacted by Sex and High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GFAP and S100beta expression in the cortex and hippocampus in response to mild cortical contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iba-1-/CD68+ microglia are a prominent feature of age-associated deep subcortical white matter lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Side-effects of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substituted benzamides with potential CNS-depressant and hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Developmental neurotoxicity testing in vitro: models for assessing chemical effects on neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 24. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FK962 Experimental Variability
Welcome to the technical support center for FK962. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in this compound experiments, presented in a question-and-answer format.
Q1: We are observing inconsistent results in our in vivo cognitive tests with this compound. What are the potential sources of this variability?
A1: Inconsistent results in behavioral assays like the Morris water maze or passive avoidance task can stem from several factors:
-
Animal-related Factors:
-
Strain: Different rodent strains can exhibit varying baseline cognitive performance and drug responses. It is crucial to use a consistent strain throughout your experiments.
-
Age and Health: The age and health status of the animals can significantly impact their performance. Ensure that all animals are age-matched and healthy.
-
Handling and Stress: Excessive or inconsistent handling can induce stress, affecting cognitive performance. Acclimatize animals to the experimental procedures and handle them consistently.
-
-
Experimental Procedure Factors:
-
Dosing and Administration: Inconsistencies in drug preparation, dosage, and administration route (e.g., intraperitoneal vs. oral) can lead to variable drug exposure.[1] Ensure accurate and consistent administration techniques.
-
Environmental Cues: For spatial memory tasks like the Morris water maze, ensure that distal cues in the testing room remain constant between trials and animals.
-
Apparatus and Protocol Variations: Minor differences in the experimental apparatus or protocol (e.g., water temperature in the Morris water maze, footshock intensity in the passive avoidance test) can significantly alter results. Standardize all experimental parameters.
-
-
Drug-related Factors:
-
Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Improper dissolution or degradation of the compound can lead to lower effective doses. See Q2 for more details.
-
Q2: What are the best practices for preparing and storing this compound solutions to ensure consistency?
A2: Proper handling of this compound is critical for reproducible results.
-
Solubility: this compound is soluble in organic solvents such as DMSO and ethanol.[2][3][4][5] It is sparingly soluble in aqueous buffers.[2][4] For in vivo studies, a common practice is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or PBS to the final desired concentration.[1][5] It is crucial to ensure that the final concentration of the organic solvent is low and consistent across all animals to avoid vehicle-induced effects.
-
Stability: Stock solutions of this compound in DMSO can be stored at -20°C for one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh daily. The stability of benzamide (B126) compounds, the class to which this compound belongs, can be affected by pH and temperature.
-
Precipitation: When diluting a DMSO stock solution with an aqueous buffer, precipitation can occur if the final concentration of this compound exceeds its solubility in the mixed solvent system. To avoid this, use a low percentage of DMSO in the final injection volume (typically ≤5%).
Q3: We are not observing the expected increase in somatostatin (B550006) release from hippocampal slices after this compound application. What could be the issue?
A3: Several factors can influence the outcome of a somatostatin release assay:
-
Slice Health: The viability of the hippocampal slices is paramount. Ensure that the slicing procedure is optimized to minimize tissue damage and that slices are allowed to recover in well-oxygenated artificial cerebrospinal fluid (aCSF) for an adequate period before the experiment.
-
Stimulation Conditions: The release of somatostatin is often evoked by depolarization, for example, using a high concentration of potassium chloride (KCl).[7] The concentration and duration of the stimulus should be optimized and consistent.
-
Assay Sensitivity: The method used to quantify somatostatin, such as radioimmunoassay (RIA) or ELISA, must be sensitive enough to detect changes in release. Potential issues with these assays include:
-
Antibody Specificity and Affinity: Ensure the antibody used is specific for somatostatin and has a high affinity.
-
Standard Curve: A properly generated standard curve is essential for accurate quantification.
-
Interfering Substances: Components in the sample matrix may interfere with the assay.[8]
-
-
This compound Concentration: Ensure that the concentration of this compound used is within the effective range (typically 10⁻⁹ to 10⁻⁶ M for in vitro studies).[9]
Q4: Our electrophysiological recordings from hippocampal slices show high variability after this compound application. How can we improve the consistency?
A4: Electrophysiological recordings are sensitive to a variety of factors:
-
Slice Quality: As with the somatostatin release assay, healthy and viable slices are crucial for stable recordings.
-
Recording Stability: Ensure a stable recording environment with minimal electrical noise and mechanical vibration. Allow for a stable baseline recording before applying this compound.
-
Electrode Placement: Consistent placement of both stimulating and recording electrodes is essential for reproducible results.
-
Perfusion Rate: Maintain a constant and adequate perfusion rate of aCSF to ensure proper oxygenation and drug delivery.
II. Data Summary
The following tables summarize quantitative data from key studies on this compound.
Table 1: Effect of this compound on Somatostatin Release from Rat Hippocampal Slices
| This compound Concentration (M) | Evoked Somatostatin Release (as multiple of baseline) | Reference |
| 10⁻⁹ | Significantly enhanced | [9] |
| 10⁻⁸ | Significantly enhanced | [9] |
| 10⁻⁷ | Significantly enhanced | [9] |
| 10⁻⁶ | Significantly enhanced | [9] |
Note: Baseline refers to high K⁺-evoked somatostatin release in the absence of this compound.
Table 2: Effect of this compound on Passive Avoidance Task in Rodent Models of Cognitive Impairment
| Animal Model | This compound Dose (mg/kg, i.p.) | Outcome | Reference |
| Scopolamine-treated rats | 0.032 - 3.2 | Significantly ameliorated memory deficits | [9] |
| Nucleus basalis magnocellularis-lesioned rats | 0.032 - 3.2 | Significantly ameliorated memory deficits | [9] |
| Aged rats | 0.032 - 3.2 | Significantly ameliorated memory deficits | [9] |
Table 3: Effect of this compound on Morris Water Maze Task in a Rodent Model of Cognitive Impairment
| Animal Model | This compound Dose (mg/kg, i.p.) | Outcome | Reference |
| Nucleus basalis magnocellularis-lesioned rats | 0.01 - 1 | Significantly improved spatial memory deficits | [9] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Somatostatin Release from Rat Hippocampal Slices
This protocol is adapted from studies demonstrating this compound-enhanced somatostatin release.[7]
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate an adult rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 60 minutes before the experiment.
-
-
Somatostatin Release Assay:
-
Place individual hippocampal slices in separate chambers of a perfusion system.
-
Perfuse the slices with oxygenated aCSF at a constant rate (e.g., 1 mL/min).
-
Collect baseline fractions of the perfusate (e.g., every 5 minutes).
-
To evoke somatostatin release, switch to a high-potassium aCSF (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity) for a defined period (e.g., 5 minutes).
-
To test the effect of this compound, pre-incubate the slices with the desired concentration of this compound in normal aCSF for a specified time (e.g., 20 minutes) before and during the high-potassium stimulation.
-
Collect fractions throughout the stimulation and post-stimulation periods.
-
Store the collected fractions at -80°C until analysis.
-
-
Quantification of Somatostatin:
-
Measure the concentration of somatostatin in the collected fractions using a commercially available and validated somatostatin radioimmunoassay (RIA) or ELISA kit.
-
Follow the manufacturer's instructions for the assay.
-
Protocol 2: In Vivo Administration of this compound for Behavioral Studies
This protocol outlines the preparation and administration of this compound for intraperitoneal (i.p.) injection in rats.[10][11][12][13]
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the weight of the animals.
-
Prepare a stock solution of this compound in 100% DMSO. For example, if the highest dose is 1 mg/kg and the injection volume is 1 mL/kg, a 1 mg/mL stock solution can be prepared.
-
For lower doses, perform serial dilutions of the stock solution with DMSO.
-
On the day of the experiment, dilute the DMSO stock solution with sterile saline or PBS to the final injection concentration. The final concentration of DMSO should be kept low (e.g., 5%) and consistent across all dose groups, including the vehicle control group. For example, to achieve a 5% DMSO concentration, mix 50 µL of the this compound/DMSO stock with 950 µL of saline.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the rat.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
IV. Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experimentation.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Somatostatin release is enhanced in the hippocampus of partially and fully kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. Intraperitoneal Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 13. research.vt.edu [research.vt.edu]
FK962 Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of FK962 in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness observed in the solution upon preparation or after storage. | - Low Solubility: this compound may have limited solubility in aqueous solutions. - Incorrect Solvent: The chosen solvent system may not be optimal for maintaining this compound in solution. - Temperature Effects: Changes in temperature during storage (e.g., freeze-thaw cycles) can reduce solubility. | - Review Formulation Protocol: Ensure the correct solvents and concentrations are used as recommended. For stock solutions, use of a suitable organic solvent like DMSO is advised. For working solutions, co-solvents such as PEG300, Tween-80, or cyclodextrins may be necessary.[1] - Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming or sonication can aid in dissolution.[1] - Aliquot and Proper Storage: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store solutions at the recommended temperatures. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound: The compound may have degraded in solution due to improper storage or handling, leading to a lower effective concentration. - Interaction with Excipients: Components of the formulation or experimental buffer could be reacting with this compound. | - Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh on the day of use.[1][2] - Verify Storage Conditions: Ensure that stock solutions are stored at the correct temperature and are within their recommended use-by dates. - Conduct Stability Studies: If the solution is to be used over a period, perform a stability study under your specific experimental conditions (e.g., pH, temperature, light exposure) using a suitable analytical method like HPLC. |
| Discoloration of the solution. | - Oxidation or Photodegradation: Exposure to oxygen or light can cause chemical changes in the molecule, leading to a change in color. | - Protect from Light: Store solutions in amber vials or wrap containers in foil to protect from light. - Use Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen. - Inert Atmosphere: If oxidation is a major concern, solutions can be prepared and stored under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing high-concentration stock solutions of this compound.[1] Ensure you are using newly opened or anhydrous grade DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
2. How should I store this compound solutions?
For optimal stability, stock solutions of this compound should be stored as aliquots in tightly sealed vials. The recommended storage temperatures and durations are summarized in the table below.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1][2] |
It is advisable to allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[2] For in vivo experiments, it is best to prepare working solutions fresh on the same day.[1]
3. My experimental protocol requires an aqueous working solution. How can I prepare this from a DMSO stock?
Several protocols can be used to prepare aqueous-based working solutions from a DMSO stock. These typically involve the use of co-solvents to maintain solubility. Below are some example formulations.
| Protocol | Composition | Resulting Solution |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution (may require sonication) |
| Protocol 3 | 10% DMSO, 90% Corn Oil | Clear Solution |
Data sourced from Medchemexpress.[1]
If using water as the final diluent, it is recommended to filter and sterilize the working solution using a 0.22 μm filter before use.[1]
4. What are the known degradation pathways for this compound in solution?
Specific public-domain data on the degradation pathways of this compound is limited. However, for similar small molecules, common degradation pathways in solution include:
-
Hydrolysis: Cleavage of chemical bonds by water. This can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of certain metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
To mitigate these, it is crucial to control the pH of the solution, protect it from light, and minimize exposure to oxygen.
5. How can I verify the stability of my this compound solution?
To definitively assess the stability of your this compound solution under your specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose. A stability-indicating HPLC method should be able to separate the intact this compound from any potential degradation products. The development of such a method typically involves forced degradation studies, where the drug is exposed to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light) to intentionally generate degradation products.
Experimental Protocols
General Protocol for a Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of a substance.
Objective: To generate potential degradation products of this compound and test the specificity of an analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers of various pH (e.g., phosphate, acetate)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV/Vis or PDA)
-
Photostability chamber
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a known concentration.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a set period, monitoring for degradation.
-
Thermal Degradation: Expose the solid this compound and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. The method is considered "stability-indicating" if it can resolve the peak for intact this compound from all the peaks of the degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Solution Instability
Caption: Troubleshooting workflow for this compound solution stability issues.
Proposed Signaling Pathway for this compound Action
This compound acts as an enhancer of somatostatin (B550006) release from hippocampal neurons. While the direct molecular target of this compound is not fully elucidated, it facilitates the activity of somatostatinergic neurons. The released somatostatin then acts on its receptors (SSTs) on postsynaptic neurons, initiating a signaling cascade.
Caption: Proposed mechanism of this compound-enhanced somatostatin signaling.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FK962. The information is designed to address common pitfalls and specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to be an enhancer of somatostatin (B550006) release.[1] It is believed to exert its cognitive-enhancing effects by activating the somatostatinergic nervous system in the hippocampus.[1]
Q2: What are the typical effective concentrations of this compound for in vitro experiments?
A2: For in vitro studies, effective concentrations of this compound have been reported in the nanomolar to micromolar range. For instance, it has been shown to significantly enhance high potassium-evoked somatostatin release from rat hippocampal slices at concentrations between 10⁻⁹ M and 10⁻⁶ M.[1] It has also been observed to reduce somatostatin-induced inhibition of Ca²⁺ channels at concentrations of 10⁻⁹ M to 10⁻⁷ M.[1]
Q3: What are the recommended dosages for in vivo studies with this compound?
A3: In vivo studies in rats have demonstrated cognitive-enhancing effects at intraperitoneal (i.p.) doses ranging from 0.01 to 3.2 mg/kg.[1] For example, doses of 0.032-3.2 mg/kg i.p. have been shown to ameliorate memory deficits in passive avoidance tasks.[1]
Q4: Are there any known off-target effects of this compound?
A4: The available scientific literature does not provide a detailed profile of specific off-target effects for this compound. As a somatostatin release enhancer, it is plausible that it could indirectly influence various physiological processes regulated by somatostatin, such as the secretion of other hormones and gastrointestinal function.[2][3] Researchers should consider implementing control experiments to assess potential off-target effects in their specific model system.
Q5: What is the known signaling pathway activated by this compound?
A5: this compound enhances the release of somatostatin, which then binds to its G-protein coupled receptors (SSTRs). This initiates a downstream signaling cascade that can, for example, inhibit adenylyl cyclase and modulate calcium channels.[1] Additionally, this compound has been shown to promote neurite elongation and regeneration, a process that may involve the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no effect of this compound in vitro | Compound Precipitation: this compound has limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate solvent like DMSO. For aqueous working solutions, ensure the final DMSO concentration is low and does not affect the cells. Sonication or gentle warming may aid dissolution, but stability under these conditions should be verified. |
| Compound Degradation: this compound solution may not be stable over time, especially if not stored properly. | Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect Cell/Tissue Health: The physiological state of the cells or tissue slices can impact their responsiveness. | Ensure optimal health of cell cultures or tissue preparations. For hippocampal slices, use appropriate dissection and incubation techniques to maintain viability.[5][6] | |
| Variability in Experimental Conditions: Minor variations in pH, temperature, or incubation time can affect results. | Standardize all experimental parameters. Monitor and maintain the pH and temperature of all solutions and incubation chambers. | |
| High variability in in vivo cognitive task results | Animal Stress: Stress can significantly impact cognitive performance and may mask the effects of this compound. | Acclimatize animals to the experimental procedures and environment. Handle animals gently and consistently. |
| Inconsistent Drug Administration: Variability in injection volume or technique can lead to inconsistent dosing. | Ensure accurate and consistent administration of this compound. Use appropriate injection techniques and volumes for the animal model. | |
| "Non-responders": Biological variability may lead to some animals not responding to the treatment. | Increase the sample size to ensure sufficient statistical power. Analyze individual animal data to identify potential non-responders and investigate possible underlying reasons. | |
| Difficulty in observing neurite outgrowth | Suboptimal Culture Conditions: Neuronal cultures are sensitive to media composition, substrate coating, and cell density. | Optimize neuronal culture conditions, including media supplements and coating of culture surfaces with materials like poly-L-lysine and laminin.[7][8] |
| Incorrect this compound Concentration: The concentration of this compound may be too low or too high, leading to no effect or toxicity. | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing neurite outgrowth in your specific neuronal cell type. | |
| Issues with Imaging and Analysis: Inconsistent imaging parameters or analysis methods can lead to unreliable results. | Use a standardized imaging protocol and objective analysis software to quantify neurite length and branching.[9] |
Quantitative Data Summary
Table 1: Recommended Concentration and Dosage Ranges for this compound
| Application | Organism/System | Concentration/Dosage | Reference |
| In Vitro Somatostatin Release | Rat Hippocampal Slices | 1 nM - 1 µM | [1] |
| In Vitro Ca²⁺ Channel Inhibition | Rat Hippocampal Neurons | 1 nM - 100 nM | [1] |
| In Vivo Cognitive Enhancement (Passive Avoidance) | Rats | 0.032 - 3.2 mg/kg (i.p.) | [1] |
| In Vivo Cognitive Enhancement (Water Maze) | Rats | 0.01 - 1 mg/kg (i.p.) | [1] |
| In Vitro Neurite Outgrowth | Rabbit Trigeminal Ganglion Cells | Not specified | [10] |
| In Vivo Corneal Re-innervation | Rabbits | 10⁻⁶ M (topical) | [10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 250 mg/mL | May require sonication. |
| Water | ~2 mg/mL | Requires sonication and warming to 60°C. |
Note: This information is based on publicly available data sheets and may vary depending on the specific salt form and purity of the compound.
Experimental Protocols
1. In Vitro Somatostatin Release Assay from Hippocampal Slices (Adapted from literature)
-
Objective: To measure the effect of this compound on potassium-evoked somatostatin release from rat hippocampal slices.
-
Materials:
-
Adult male rats
-
Artificial cerebrospinal fluid (aCSF), gassed with 95% O₂/5% CO₂
-
High potassium aCSF (e.g., containing 30 mM KCl)
-
This compound stock solution (in DMSO)
-
Somatostatin ELISA kit
-
-
Procedure:
-
Prepare 400 µm thick hippocampal slices from rat brains using a vibratome in ice-cold aCSF.[11]
-
Allow slices to recover in gassed aCSF at room temperature for at least 1 hour.
-
Pre-incubate individual slices in tubes containing gassed aCSF with or without different concentrations of this compound for a specified time (e.g., 30 minutes).
-
Replace the pre-incubation solution with high potassium aCSF (with or without this compound) to stimulate neurotransmitter release. Incubate for a defined period (e.g., 15 minutes).
-
Collect the supernatant (containing the released somatostatin).
-
Measure the concentration of somatostatin in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the somatostatin release to the protein content of the hippocampal slice.
-
2. Neurite Outgrowth Assay (General Protocol)
-
Objective: To assess the effect of this compound on neurite outgrowth in a neuronal cell line or primary neurons.
-
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y, or primary trigeminal ganglion cells)
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Cell culture medium appropriate for the chosen cell type
-
This compound stock solution (in DMSO)
-
Fixation and staining reagents (e.g., paraformaldehyde, antibodies against neuronal markers like β-III tubulin)
-
Fluorescence microscope and image analysis software
-
-
Procedure:
-
Plate neuronal cells at an appropriate density on coated culture vessels.
-
Allow cells to adhere and stabilize for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with a primary antibody against a neuronal marker, followed by a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.[9]
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genes2cognition.org [genes2cognition.org]
- 6. Hippocampal slice preparation for electrophysiology [protocols.io]
- 7. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 10. Topical this compound facilitates axonal regeneration and recovery of corneal sensitivity after flap surgery in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of FK962 Across the Blood-Brain Barrier
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of FK962 for neurological disorders. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cognitive enhancer that is understood to facilitate the release of somatostatin (B550006) in the brain, particularly in the hippocampus.[1] Somatostatin is a neuropeptide with various functions, including the modulation of neurotransmission. By enhancing somatostatin release, this compound is believed to activate the somatostatinergic nervous system, which may be beneficial for cognitive disorders like Alzheimer's disease.[1]
Q2: What are the main challenges in delivering this compound to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most compounds from entering the brain from the bloodstream. For a compound like this compound to be effective for neurological conditions, it must efficiently cross this barrier. Key challenges include:
-
Physicochemical Properties: While this compound has a relatively low molecular weight (263.31 g/mol ) and a predicted lipophilicity (XLogP3-AA: 2.3) that are favorable for BBB penetration, these properties alone do not guarantee sufficient brain uptake.[2]
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain. It is currently unknown if this compound is a substrate for P-gp or other efflux transporters.
Q3: What are the potential strategies to enhance this compound delivery across the BBB?
Several advanced drug delivery strategies can be explored to improve the brain penetration of this compound:
-
Nanoparticle-based delivery: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation and facilitate its transport across the BBB.
-
Liposomal formulations: Liposomes, which are lipid-based vesicles, can be used to carry this compound. Their surface can be modified (e.g., with polyethylene (B3416737) glycol - PEG) to increase circulation time and evade the immune system.
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching this compound to a molecule that binds to specific receptors on the BBB, such as the transferrin receptor. This triggers the transport of the entire complex into the brain.
-
Intranasal Delivery: Administration through the nasal cavity can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.
Troubleshooting Guides
Problem 1: Low in vitro BBB permeability of this compound in a Transwell assay.
| Possible Cause | Troubleshooting Step |
| Low passive diffusion | Evaluate the physicochemical properties of your this compound formulation. Ensure it is fully solubilized in the assay medium. Consider modifying the formulation to improve lipophilicity, but be mindful of the potential for increased P-gp efflux. |
| Active efflux by transporters (e.g., P-glycoprotein) | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in your Transwell assay. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that this compound is a P-gp substrate. |
| Poor integrity of the in vitro BBB model | Monitor the transendothelial electrical resistance (TEER) of your cell monolayer. Low TEER values indicate a leaky barrier. Ensure proper cell seeding density and culture conditions. Co-culturing endothelial cells with astrocytes and pericytes can enhance barrier tightness.[3] |
| Incorrect sampling or analysis | Verify your analytical method (e.g., LC-MS/MS) for quantifying this compound is validated and sensitive enough to detect low concentrations in the basolateral chamber. Ensure that sampling times are appropriate to capture the linear phase of transport. |
Problem 2: High variability in brain uptake of this compound-loaded nanoparticles in vivo.
| Possible Cause | Troubleshooting Step |
| Inconsistent nanoparticle characteristics | Characterize each batch of nanoparticles for size, polydispersity index (PDI), and drug loading efficiency. Aim for a particle size under 200 nm with a low PDI for optimal brain uptake.[4] |
| Rapid clearance by the reticuloendothelial system (RES) | Surface-modify your nanoparticles with polyethylene glycol (PEG) to create "stealth" nanoparticles that can circulate longer in the bloodstream, increasing the opportunity for BBB interaction. |
| Lack of specific targeting | Conjugate your nanoparticles with ligands that target receptors on the BBB, such as antibodies against the transferrin receptor, to promote receptor-mediated transcytosis. |
| Inappropriate animal model or administration route | Ensure your animal model is relevant to the disease you are studying. The integrity of the BBB can be compromised in certain disease states. Consider the route of administration; intravenous injection is common, but intranasal delivery may offer a more direct route to the brain. |
Data Presentation
Effective data presentation is crucial for comparing the efficacy of different delivery strategies. Below are example tables to structure your quantitative data.
Table 1: In Vitro BBB Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | TEER (Ω·cm²) |
| This compound Solution | (experimental data) | (experimental data) | (experimental data) |
| This compound + P-gp Inhibitor | (experimental data) | (experimental data) | (experimental data) |
| This compound-PLGA Nanoparticles | (experimental data) | (experimental data) | (experimental data) |
| This compound-Liposomes | (experimental data) | (experimental data) | (experimental data) |
Table 2: In Vivo Brain Uptake of this compound Formulations in a Rodent Model
| Formulation | Administration Route | Dose (mg/kg) | Brain Concentration (ng/g) at 2h | Plasma Concentration (ng/mL) at 2h | Brain-to-Plasma Ratio |
| This compound Solution | Intravenous | (dose) | (experimental data) | (experimental data) | (experimental data) |
| This compound-PLGA Nanoparticles | Intravenous | (dose) | (experimental data) | (experimental data) | (experimental data) |
| This compound-Immunoliposomes | Intravenous | (dose) | (experimental data) | (experimental data) | (experimental data) |
| This compound Solution | Intranasal | (dose) | (experimental data) | (experimental data) | (experimental data) |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the permeability of this compound across a cell-based in vitro BBB model using a Transwell system.
Materials:
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Co-culture cells (optional): human astrocytes and pericytes
-
Cell culture medium and supplements
-
This compound and formulated versions
-
Lucifer yellow or another low-permeability marker
-
Transendothelial electrical resistance (TEER) meter
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Method:
-
Cell Culture:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed hBMECs on the apical side of the insert. If using a co-culture model, seed astrocytes and pericytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer is formed, and TEER values stabilize at a high level (e.g., >150 Ω·cm²).[5]
-
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution or formulation to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.
-
To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical).
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Assess the integrity of the monolayer at the end of the experiment by measuring the permeability of a low-permeability marker like Lucifer yellow.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol outlines the single emulsion-solvent evaporation method for encapsulating this compound into PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Organic solvent (e.g., dichloromethane, acetone)
-
Surfactant solution (e.g., polyvinyl alcohol - PVA)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Method:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a probe sonicator or high-speed homogenizer on ice. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant.
-
Characterization: Analyze the nanoparticles for size, PDI, zeta potential, and drug loading efficiency.
Protocol 3: Preparation of this compound-Loaded Immunoliposomes
This protocol describes the preparation of liposomes and the subsequent conjugation of antibodies for targeted delivery.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-maleimide)
-
This compound
-
Targeting antibody (e.g., anti-transferrin receptor antibody)
-
Reducing agent (e.g., DTT) for antibody thiolation
-
Hydration buffer
-
Extruder with polycarbonate membranes
-
Size-exclusion chromatography column
Method:
-
Liposome (B1194612) Formulation:
-
Dissolve the lipids in chloroform.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas followed by vacuum desiccation.
-
Hydrate the lipid film with a buffer containing this compound to form multilamellar vesicles.
-
Create unilamellar vesicles of a defined size by extruding the liposome suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Antibody Preparation:
-
Thiolate the antibody by reacting it with a reducing agent like DTT to expose sulfhydryl groups.
-
Purify the thiolated antibody to remove the excess reducing agent.
-
-
Antibody Conjugation:
-
Incubate the thiolated antibody with the maleimide-containing liposomes. The maleimide (B117702) group will react with the sulfhydryl group on the antibody to form a stable thioether bond.[6]
-
-
Purification and Characterization:
-
Separate the immunoliposomes from unconjugated antibodies using size-exclusion chromatography.
-
Characterize the immunoliposomes for size, antibody conjugation efficiency, and drug encapsulation efficiency.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound and donepezil act synergistically to improve cognition in rats: potential as an add-on therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fk-962 | C15H18FNO2 | CID 56842107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 6. Preparation of Immunoliposomes by Direct Coupling of Antibodies Based on a Thioether Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxicity of FK962 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with high concentrations of FK962 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our cultures treated with high concentrations of this compound. What are the potential causes?
A1: High concentrations of small molecule inhibitors can lead to cytotoxicity through several mechanisms. For this compound, potential causes of cytotoxicity at high concentrations may include:
-
Off-target effects: As a piperidine-containing compound, this compound may interact with unintended cellular targets such as G-protein coupled receptors (GPCRs), ion channels, or other enzymes, leading to toxicity.
-
Mitochondrial dysfunction: Some benzamide (B126) compounds have been shown to induce apoptosis through the mitochondrial pathway. High concentrations of this compound could potentially disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.
-
Metabolic dysregulation: this compound enhances the release of somatostatin (B550006), which can influence metabolic processes. At high concentrations, this could lead to significant metabolic shifts in cultured cells, potentially causing stress and death.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is within the tolerated range for your specific cell line (typically below 0.5%).
Q2: What is the recommended working concentration for this compound in cell culture experiments?
A2: The optimal, non-toxic concentration of this compound should be empirically determined for each cell line and experimental endpoint. Based on its known mechanism of action, this compound has been shown to be effective in the nanomolar to low micromolar range (1 nM - 1 µM) for enhancing somatostatin release.[1] It is recommended to perform a dose-response curve to identify the therapeutic window for your specific assay, where the desired biological effect is observed without significant cytotoxicity.
Q3: How can we distinguish between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these two, it is advisable to use a combination of assays:
-
Cell Viability Assays (e.g., MTT, XTT, WST-1): These assays measure metabolic activity, which can decrease due to either cell death or reduced proliferation.
-
Cytotoxicity Assays (e.g., LDH release, Propidium Iodide staining): These assays specifically measure the loss of cell membrane integrity, which is a hallmark of cytotoxicity.
-
Cell Proliferation Assays (e.g., BrdU incorporation, Ki-67 staining): These assays directly measure the rate of cell division.
If you observe a decrease in metabolic activity (MTT assay) but no significant increase in markers of cell death (LDH release), it is likely that this compound is exerting a cytostatic effect at that concentration.
Q4: Are there any known synergistic toxicities when using this compound with other compounds?
A4: While specific data on synergistic toxicity with this compound is limited, combining any bioactive compounds can lead to unexpected effects. When co-administering this compound with other drugs, it is crucial to perform a full dose-response matrix to identify any synergistic or antagonistic interactions, including potential enhancement of cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed across all tested concentrations of this compound. | Inhibitor concentration is too high. | Perform a dose-response curve starting from a much lower concentration range (e.g., picomolar to nanomolar) to determine the IC50 and the optimal non-toxic concentration. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the minimum time required to observe the desired effect. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for the experimental question. Otherwise, perform extensive optimization of concentration and exposure time. | |
| Inconsistent results or high variability between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy. |
| "Edge effects" in multi-well plates. | To maintain humidity and minimize evaporation, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS). | |
| Compound precipitation. | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration. | |
| Discrepancy between viability and cytotoxicity assay results. | Cytostatic effects. | As mentioned in the FAQs, this compound might be inhibiting cell proliferation rather than inducing cell death. Use a combination of viability, cytotoxicity, and proliferation assays to get a clearer picture. |
| Interference with assay chemistry. | Some compounds can interfere with the chemical reactions of viability assays (e.g., reducing tetrazolium dyes). Run appropriate controls, such as a cell-free assay with the compound, to check for interference. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Experiment Type | Suggested Starting Concentration Range | Notes |
| Enhancement of Somatostatin Release | 1 nM - 1 µM | Based on published effective concentrations.[1] |
| Initial Cytotoxicity Screening | 0.01 µM - 100 µM | A wide range is recommended to determine the toxic threshold. |
| Follow-up Dose-Response Studies | Based on initial screening results. | Narrow down the concentration range around the observed IC50 value. |
Table 2: Interpreting Cytotoxicity and Viability Assay Results
| MTT/XTT Assay Result | LDH Release Assay Result | Interpretation |
| Decreased | No significant change | Likely a cytostatic effect (inhibition of proliferation). |
| Decreased | Increased | Cytotoxic effect (cell death). |
| No significant change | No significant change | No significant effect on viability or proliferation at the tested concentration. |
| Increased | No significant change | Potential enhancement of metabolic activity or cell proliferation. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an LDH Release Assay
-
Plate Setup: Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells. Include control wells for:
-
No cells (medium only for background).
-
Untreated cells (spontaneous LDH release).
-
Cells treated with a lysis buffer (maximum LDH release).
-
-
Sample Collection: After the incubation period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.
Mandatory Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Workflow for differentiating cytotoxicity and cytostaticity.
Caption: Hypothetical pathway for this compound cytotoxicity.
References
Technical Support Center: Optimizing FK962 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FK962 in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel compound that enhances the release of somatostatin (B550006), a key neuromodulator.[1] It also promotes the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF), which is involved in neuronal survival and neurite outgrowth.[2] This dual action makes it a compound of interest for cognitive enhancement and neuroregeneration studies.
Q2: Which cell-based assays are most relevant for studying the effects of this compound?
A2: Based on its mechanism of action, the most relevant cell-based assays for this compound include:
-
Neurite Outgrowth Assays: To assess the neuroregenerative potential of this compound, likely mediated by its induction of GDNF.
-
Somatostatin Release Assays: To directly measure the primary effect of this compound on enhancing somatostatin secretion.
-
Cell Viability Assays: To determine the optimal concentration range of this compound and to rule out cytotoxicity.[3][4]
-
cAMP/PKA Pathway Assays: To investigate the downstream signaling of somatostatin receptor activation, which often involves the modulation of cyclic AMP (cAMP) levels.[5][6]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: Published studies have shown this compound to be effective in the nanomolar to low micromolar range (10⁻⁹ M to 10⁻⁶ M) for enhancing somatostatin release.[1] For neurite outgrowth assays, a similar concentration range is a good starting point. However, the optimal concentration is highly cell-type dependent and should be determined empirically through dose-response experiments.
Q4: What are the expected incubation times for observing effects of this compound?
A4: The optimal incubation time is dependent on the specific assay and the biological process being measured.
-
For somatostatin release: Effects can be observed relatively quickly, within minutes to a few hours of incubation.
-
For neurite outgrowth: This is a slower process, typically requiring incubation for 24 to 72 hours, or even longer, to observe significant changes in neurite length and branching.[7]
-
For signaling pathway activation (e.g., cAMP modulation): These are often rapid events, occurring within minutes to an hour of this compound treatment.[5]
It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental endpoint.
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Neurite Outgrowth Assay
This protocol provides a framework for determining the optimal incubation time for this compound in a neurite outgrowth assay using a neuronal cell line (e.g., PC-12, SH-SY5Y, or primary neurons).
Materials:
-
Neuronal cell line of choice
-
Complete culture medium
-
Serum-free or low-serum differentiation medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well culture plates
-
Reagents for immunofluorescence staining (e.g., anti-β-III tubulin antibody, fluorescently labeled secondary antibody, DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density that allows for neurite extension without overcrowding. Allow cells to adhere and stabilize for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in differentiation medium. A common starting range is 1 nM to 1 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Treat the cells with the this compound dilutions. Set up parallel plates for different incubation time points (e.g., 24, 48, and 72 hours).
-
Fixation and Staining: At each time point, fix the cells with 4% paraformaldehyde and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) to visualize neurites and a nuclear stain (e.g., DAPI) to count cells.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify neurite length, number of branches, and cell number using appropriate image analysis software.[8][9][10][11]
Data Presentation:
| Incubation Time (hours) | This compound Concentration (nM) | Average Neurite Length (µm/neuron) | Number of Branches per Neuron | Cell Viability (%) |
| 24 | Vehicle Control | |||
| 24 | 1 | |||
| 24 | 10 | |||
| 24 | 100 | |||
| 24 | 1000 | |||
| 48 | Vehicle Control | |||
| 48 | 1 | |||
| 48 | 10 | |||
| 48 | 100 | |||
| 48 | 1000 | |||
| 72 | Vehicle Control | |||
| 72 | 1 | |||
| 72 | 10 | |||
| 72 | 100 | |||
| 72 | 1000 |
Protocol 2: Time-Course of this compound-Mediated Somatostatin Release
This protocol outlines a method to determine the kinetics of somatostatin release from primary neuronal cultures or a suitable cell line following this compound treatment.
Materials:
-
Primary cortical neurons or a somatostatin-secreting cell line
-
Culture medium
-
Krebs-Ringer buffer (KRB) or similar physiological salt solution
-
This compound stock solution
-
Protease inhibitor cocktail
-
Somatostatin ELISA kit
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Culture cells to an appropriate density. Prior to the experiment, replace the culture medium with pre-warmed KRB and allow the cells to equilibrate for 30-60 minutes.
-
This compound Stimulation: Treat the cells with a predetermined optimal concentration of this compound in KRB containing a protease inhibitor cocktail.[12] Include a vehicle control.
-
Sample Collection: Collect aliquots of the supernatant at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) post-stimulation. Immediately place the collected samples on ice.
-
Sample Processing: Centrifuge the collected samples to remove any cellular debris.
-
Somatostatin Quantification: Measure the concentration of somatostatin in the supernatants using a sensitive somatostatin ELISA kit, following the manufacturer's instructions.
-
Data Normalization: After the final time point, lyse the cells and measure the total protein content to normalize the somatostatin release data.
Data Presentation:
| Time (minutes) | This compound Treatment | Somatostatin Concentration (pg/mL) | Normalized Somatostatin Release (pg/mg protein) |
| 0 | Vehicle Control | ||
| 0 | This compound | ||
| 5 | Vehicle Control | ||
| 5 | This compound | ||
| 15 | Vehicle Control | ||
| 15 | This compound | ||
| 30 | Vehicle Control | ||
| 30 | This compound | ||
| 60 | Vehicle Control | ||
| 60 | This compound | ||
| 120 | Vehicle Control | ||
| 120 | This compound |
Troubleshooting Guides
Neurite Outgrowth Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor neurite outgrowth with this compound | - Suboptimal this compound concentration- Insufficient incubation time- Cell line not responsive to GDNF signaling- Poor cell health | - Perform a dose-response experiment (1 nM - 10 µM).- Extend the incubation period (up to 96 hours).- Verify the expression of GDNF receptors (GFRα1 and RET) in your cell line.- Assess cell viability using a standard assay (e.g., MTT, Calcein AM).[3][4] |
| High variability between replicates | - Inconsistent cell seeding density- Edge effects in the microplate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate; fill them with sterile PBS or media.- Use calibrated pipettes and proper pipetting techniques. |
| Neurite retraction at high this compound concentrations | - Cytotoxicity of this compound at high doses- Off-target effects | - Perform a cell viability assay to determine the cytotoxic concentration.- Lower the concentration of this compound used. |
Somatostatin Release Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No detectable increase in somatostatin | - Insufficient this compound concentration or incubation time- Low number of somatostatin-secreting cells- Degradation of somatostatin in the sample- Insensitive ELISA kit | - Optimize this compound concentration and perform a time-course experiment.- Increase the number of cells per well or reduce the incubation volume to concentrate the sample.[12]- Add a protease inhibitor cocktail to the collection buffer and keep samples on ice.[12]- Use a high-sensitivity ELISA kit with a low detection limit.[12] |
| High background signal | - Contamination of reagents- Non-specific binding in the ELISA | - Use fresh, sterile buffers.- Follow the ELISA kit's blocking and washing steps meticulously. |
| Inconsistent results | - Variation in cell number- Inaccurate sample collection timing | - Normalize somatostatin levels to total protein or cell number.- Be precise and consistent with the timing of sample collection. |
Visualizations
Signaling Pathways
Caption: this compound enhances somatostatin release and induces GDNF, activating downstream pathways.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration and incubation time in cell-based assays.
Troubleshooting Logic
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical this compound facilitates axonal regeneration and recovery of corneal sensitivity after flap surgery in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of ion channel modulation by cAMP in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling of cAMP/PKA and MAPK signaling in neuronal cells is dependent on developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Non-invasive and temporal analysis of neurite length for evaluating differentiation and drug effects - cell culture - image analysis | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to control for confounding variables in FK962 studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for confounding variables in studies involving the nootropic compound FK962. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a cognitive enhancer. Its primary mechanism of action is the potentiation of somatostatin (B550006) release from neurons, particularly in the hippocampus.[1] Somatostatin is a neuropeptide involved in various physiological processes, including the regulation of neurotransmission and cognitive functions.[2][3] By enhancing somatostatin release, this compound is thought to activate the somatostatinergic nervous system, leading to improvements in learning and memory.[1]
Q2: What is the proposed signaling pathway for this compound's cognitive-enhancing effects?
This compound enhances the release of somatostatin, which then binds to its G protein-coupled receptors (SSTRs) on target neurons.[4][5] This binding initiates a downstream signaling cascade that is generally inhibitory to adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the G-protein can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[7] This modulation of neuronal excitability and signaling is believed to underlie the cognitive improvements observed with this compound administration.[1]
Q3: Have there been any clinical trials with this compound?
While preclinical studies in animal models have shown promising results for this compound in improving cognitive function, information on extensive clinical trial results in humans is limited in the publicly available scientific literature. Early-phase clinical trials are a critical step in drug development to assess safety and tolerability before moving to larger efficacy studies. Researchers should consult clinical trial registries for the most up-to-date information on the clinical development status of this compound.
Troubleshooting Guides
Controlling for Confounding Variables in In Vivo Cognitive Studies
Issue: High variability or unexpected results in cognitive behavioral tests (e.g., Morris water maze, passive avoidance task).
Possible Cause & Troubleshooting Steps:
-
Confounding Variable: Animal Stress.
-
Troubleshooting:
-
Acclimatize animals to the housing facility for at least one week before starting any experimental procedures.
-
Handle animals for several days leading up to the behavioral testing to reduce stress-induced responses.
-
Ensure the testing environment is quiet and free from sudden noises or disturbances.[8][9]
-
-
-
Confounding Variable: Experimenter Bias.
-
Troubleshooting:
-
Whenever possible, the experimenter should be blinded to the treatment groups (e.g., this compound vs. vehicle).
-
Standardize all experimental procedures and ensure that all animals are treated identically regardless of their group.
-
-
-
Confounding Variable: Differences in Animal Characteristics.
-
Troubleshooting:
-
Use animals of the same age, sex, and genetic background.
-
Randomly assign animals to treatment groups to ensure an even distribution of any inherent biological variability.
-
-
-
Confounding Variable: Off-target effects of the cognitive impairment model.
-
Troubleshooting:
-
For chemically-induced amnesia models (e.g., scopolamine), ensure the dose and timing of administration are consistent and based on established protocols. Be aware that the inducing agent may have side effects that can confound the interpretation of cognitive performance.
-
For lesion-based models, carefully validate the extent and location of the lesion to ensure it is consistent across animals.
-
-
-
Confounding Variable: Motivational or Motor Deficits.
-
Troubleshooting:
-
In the Morris water maze, include a cued-platform trial where the platform is visible. This helps to rule out visual or motor impairments that could be misinterpreted as cognitive deficits.[10][11]
-
Monitor for signs of sedation or hyperactivity after this compound administration, as these can affect performance in behavioral tasks.
-
-
Controlling for Confounding Variables in In Vitro Somatostatin Release Assays
Issue: Inconsistent or no detectable somatostatin release from hippocampal slices.
Possible Cause & Troubleshooting Steps:
-
Confounding Variable: Tissue Viability.
-
Confounding Variable: Inadequate Depolarization Stimulus.
-
Troubleshooting:
-
Ensure the concentration of the depolarizing agent (e.g., high potassium chloride) is sufficient to induce neurotransmitter release.
-
Verify the accuracy of the prepared solutions.
-
-
-
Confounding Variable: Degradation of Released Somatostatin.
-
Troubleshooting:
-
Collect samples in tubes containing protease inhibitors to prevent the enzymatic breakdown of somatostatin.
-
Keep samples on ice and process them for analysis (e.g., ELISA or RIA) as quickly as possible.
-
-
-
Confounding Variable: Assay Sensitivity.
-
Troubleshooting:
-
Ensure the chosen assay (e.g., ELISA kit) has a detection limit low enough to measure the expected concentrations of somatostatin released from the tissue slices.
-
Follow the manufacturer's protocol for the assay carefully, paying close attention to incubation times and temperatures.
-
-
Data Presentation
Table 1: Dose-Response of this compound on Somatostatin Release and Cognitive Performance in Rats
| Experimental Model | This compound Concentration/Dose | Outcome Measure | Result | Reference |
| Rat Hippocampal Slices | 10⁻⁹ - 10⁻⁶ M | High K⁺-evoked somatostatin release | Significant enhancement of release | [1] |
| Scopolamine-treated Rats | 0.032 - 3.2 mg/kg, i.p. | Passive avoidance task (memory) | Significant amelioration of memory deficits | [1] |
| Nucleus Basalis Magnocellularis-lesioned Rats | 0.032 - 3.2 mg/kg, i.p. | Passive avoidance task (memory) | Significant amelioration of memory deficits | [1] |
| Aged Rats | 0.032 - 3.2 mg/kg, i.p. | Passive avoidance task (memory) | Significant amelioration of memory deficits | [1] |
| Nucleus Basalis Magnocellularis-lesioned Rats | 0.01 - 1 mg/kg, i.p. | Water maze task (spatial memory) | Significant improvement in spatial memory deficits | [1] |
Experimental Protocols
Protocol 1: In Vitro Somatostatin Release from Rat Hippocampal Slices
-
Slice Preparation:
-
Rapidly decapitate an adult rat and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick coronal hippocampal slices using a vibratome.[14]
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.[12]
-
-
Somatostatin Release Assay:
-
Place individual slices in separate wells of a 24-well plate containing 1 ml of oxygenated aCSF.
-
Pre-incubate the slices for 30 minutes at 37°C.
-
Replace the medium with aCSF containing the desired concentration of this compound or vehicle and incubate for 15 minutes.
-
To stimulate release, replace the medium with a high-potassium aCSF (e.g., containing 50 mM KCl) with or without this compound and incubate for 10 minutes.
-
Collect the supernatant for somatostatin measurement.
-
Immediately add protease inhibitors to the collected samples and store them at -80°C until analysis.
-
-
Quantification:
-
Measure somatostatin concentration in the collected supernatants using a commercially available and validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Protocol 2: Morris Water Maze Test for Spatial Memory in Rats
-
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.[9][15]
-
A hidden escape platform submerged about 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues (e.g., posters, shapes on the walls).[8]
-
-
Acquisition Training (4-5 days):
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 0.1, 0.3, or 1.0 mg/kg) 30-60 minutes before the first trial of each day.
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall at one of four randomly chosen starting positions (North, South, East, West).[15]
-
Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat does not find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.[15]
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform) and the number of times the rat crosses the former platform location.[10]
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-mediated cognitive enhancement.
Caption: General experimental workflow for preclinical studies of this compound.
Caption: Logical relationships of potential confounding variables in this compound studies.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatinergic systems: an update on brain functions in normal and pathological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psu.edu [psu.edu]
- 4. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 6. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. news-medical.net [news-medical.net]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Hippocampal slice culture protocol [assay-protocol.com]
- 15. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Nootropic Efficacy of FK962 and its Predecessor, FK960
In the landscape of cognitive enhancers, the piperazine (B1678402) derivative FK960 and its subsequent analogue, FK962, have emerged as significant compounds of interest for researchers in neuropharmacology and drug development. Both molecules exert their pro-cognitive effects primarily by modulating the somatostatinergic system, a key player in learning and memory. This guide provides a detailed comparison of the efficacy of this compound and its parent compound, FK960, supported by available experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
Mechanism of Action: Enhancing Somatostatin (B550006) Release
Both FK960 and this compound function as enhancers of somatostatin release in the hippocampus, a brain region critical for memory formation. Somatostatin is a neuropeptide that modulates neuronal excitability and synaptic plasticity. By augmenting the release of somatostatin, these compounds are believed to counteract the age-related decline in somatostatinergic neurotransmission and improve cognitive function.
Comparative Efficacy: A Look at the Data
Direct comparative studies quantifying the efficacy of this compound against its parent compound, FK960, are crucial for understanding the advancements made in the development of this class of nootropics. While comprehensive side-by-side data is limited in publicly available literature, a key study by Tokita et al. (2005) was designed to determine if this compound retained and potentially improved upon the cognitive-enhancing properties of FK960.
In Vitro Efficacy: Somatostatin Release
The primary in vitro measure of efficacy for these compounds is their ability to enhance high potassium (K+)-evoked somatostatin release from hippocampal slices. This assay directly assesses their potency at the molecular target.
| Compound | Concentration Range for Significant Enhancement of Somatostatin Release |
| This compound | 10⁻⁹ - 10⁻⁶ M[1] |
| FK960 | Data for a direct quantitative comparison in the same study is not available in the public domain. However, it is established that FK960 also significantly enhances high K+-evoked somatostatin release. |
Table 1: In Vitro Efficacy on Somatostatin Release. Data for this compound is from a study that aimed to compare it to its parent compound, FK960.
In Vivo Efficacy: Cognitive Enhancement in Animal Models
The cognitive-enhancing effects of this compound and FK960 have been evaluated in various animal models of memory impairment. The two primary behavioral assays used are the passive avoidance test and the Morris water maze.
Passive Avoidance Test: This test assesses long-term memory based on an animal's ability to remember a negative stimulus (a mild footshock) associated with a specific environment. A longer latency to enter the "shock" compartment indicates better memory retention.
| Compound | Animal Model | Effective Dose Range (Intraperitoneal) |
| This compound | Scopolamine-treated rats, Nucleus basalis magnocellularis (NBM)-lesioned rats, Aged rats | 0.032 - 3.2 mg/kg[1] |
| FK960 | Data from direct comparative studies with this compound is not publicly available. However, FK960 has been shown to be effective in ameliorating memory deficits in similar models. |
Table 2: Efficacy in the Passive Avoidance Test. This table highlights the effective dose range for this compound in various rat models of cognitive impairment.
Morris Water Maze: This test evaluates spatial learning and memory. The animal must learn the location of a hidden platform in a pool of water, using external cues. A shorter escape latency (time to find the platform) indicates better spatial memory.
| Compound | Animal Model | Effective Dose Range (Intraperitoneal) |
| This compound | Nucleus basalis magnocellularis (NBM)-lesioned rats | 0.01 - 1 mg/kg[1] |
| FK960 | Data from direct comparative studies with this compound is not publicly available. FK960 has been shown to improve performance in this task. |
Table 3: Efficacy in the Morris Water Maze. This table shows the effective dose range for this compound in a rat model of spatial memory impairment.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to FK962 and Other Somatostatin Release Enhancers
For researchers, scientists, and drug development professionals, understanding the landscape of compounds that modulate somatostatin (B550006) release is crucial for advancing therapeutic strategies, particularly in cognitive disorders like Alzheimer's disease. This guide provides an objective comparison of FK962, a notable somatostatin release enhancer, with its predecessor, FK960. Due to a scarcity of other well-documented direct somatostatin release enhancers, this comparison will focus on these two compounds, providing available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction to Somatostatin and Its Modulation
Somatostatin is a cyclic peptide hormone that plays a significant inhibitory role in the body, regulating the secretion of various other hormones, including growth hormone, insulin, and glucagon.[1][2][3][4] It also functions as a neurotransmitter, influencing memory and cognitive processes.[1][4] The biological effects of somatostatin are mediated through a family of G protein-coupled receptors (SSTRs).[3][5][6] Given its role in neuromodulation, enhancing somatostatin release in specific brain regions like the hippocampus is a promising therapeutic avenue for cognitive decline.
This compound and FK960: Direct Somatostatin Release Enhancers
This compound and its parent compound, FK960, are novel synthetic molecules that have been shown to enhance the release of somatostatin, particularly in the hippocampus. This action is believed to be the primary mechanism behind their observed cognitive-enhancing effects.[7][8]
Chemical Structures
| Compound | Chemical Name |
| This compound | N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide |
| FK960 | N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate |
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and FK960 based on preclinical studies.
Table 1: In Vitro Efficacy on Somatostatin Release
| Compound | Experimental System | Effective Concentration | Key Findings | Citation |
| This compound | Rat hippocampal slices | 10⁻⁹ - 10⁻⁶ M | Significantly enhanced high K⁺-evoked somatostatin release. | [7] |
| FK960 | Rat hippocampal slices | Not specified | Significantly enhanced high K⁺-evoked somatostatin release. | [8] |
Table 2: In Vivo Efficacy on Cognitive Enhancement
| Compound | Animal Model | Dosage (i.p.) | Cognitive Task | Key Findings | Citation |
| This compound | Scopolamine-treated, nucleus basalis magnocellularis-lesioned, and aged rats | 0.032-3.2 mg/kg | Passive avoidance task | Significantly ameliorated memory deficits. | [7] |
| This compound | Nucleus basalis magnocellularis-lesioned rats | 0.01-1 mg/kg | Water maze task | Significantly improved spatial memory deficits. | [7] |
| FK960 | Animal models of dementia (rats and monkeys) | Not specified | Various memory tasks | Ameliorated memory deficits. | [8] |
Signaling Pathways and Mechanism of Action
While the precise molecular mechanism by which this compound and FK960 enhance somatostatin release is not fully elucidated, their cognitive-enhancing effects are attributed to the activation of the somatostatinergic nervous system within the hippocampus.[7][8] The process of somatostatin release from neurons is a complex event involving depolarization, calcium influx, and vesicle fusion.
Experimental Protocols
In Vitro Somatostatin Release from Hippocampal Slices
This protocol is a synthesized methodology based on common practices for measuring neurotransmitter release from brain tissue.[9][10][11][12][13]
1. Preparation of Hippocampal Slices:
-
Male rats are euthanized according to institutional guidelines.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected out and sliced into 400 µm sections using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 60 minutes.
2. Somatostatin Release Assay:
-
Individual hippocampal slices are placed in a perfusion chamber and continuously superfused with oxygenated aCSF at a rate of 1 ml/min.
-
After a washout period, baseline samples of the perfusate are collected.
-
To evoke somatostatin release, the perfusion medium is switched to a high-potassium aCSF (e.g., containing 50 mM KCl) for a short period (e.g., 2 minutes).
-
The effect of the test compound (e.g., this compound) is assessed by adding it to the perfusion medium before and during the high-potassium stimulation.
-
Perfusate samples are collected throughout the experiment and stored at -80°C until analysis.
3. Quantification of Somatostatin:
-
The concentration of somatostatin in the collected perfusate samples is determined using a specific and sensitive radioimmunoassay (RIA).[14][15][16][17]
Conclusion
This compound and its parent compound FK960 represent a unique class of pharmacological agents that directly enhance the release of somatostatin, a mechanism that holds promise for the treatment of cognitive deficits. The available data indicates that this compound is a potent cognitive enhancer in animal models, acting through the activation of the hippocampal somatostatinergic system. While the landscape of direct somatostatin release enhancers is currently limited, the study of compounds like this compound provides a valuable foundation for the development of novel therapeutics targeting this important neuromodulatory system. Further research is warranted to fully elucidate the molecular mechanisms of these compounds and to identify other molecules with similar or improved pharmacological profiles.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Somatostatin, a Presynaptic Modulator of Glutamatergic Signal in the Central Nervous System | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin-containing neurons in rat organotypic hippocampal slice cultures: light and electron microscopic immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippocampal slice culture protocol [assay-protocol.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 14. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibl-america.com [ibl-america.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. alpco.com [alpco.com]
A Comparative Analysis of FK962 and Donepezil in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct therapeutic agents, FK962 and donepezil (B133215), that have been investigated for their potential in treating Alzheimer's disease (AD). By examining their divergent mechanisms of action and evaluating their efficacy in preclinical models, this document aims to offer valuable insights for the scientific community engaged in neurodegenerative disease research and drug discovery.
Introduction to the Compounds
Donepezil , marketed as Aricept®, is a well-established acetylcholinesterase inhibitor (AChEI).[1][2][3] It is a cornerstone of symptomatic treatment for mild to severe Alzheimer's disease.[2][3][4] Its primary mechanism involves reversibly inhibiting the acetylcholinesterase enzyme, thereby increasing the concentration of the neurotransmitter acetylcholine (B1216132) in the brain.[1][5][6][7] This enhancement of cholinergic function is believed to temporarily improve cognitive symptoms such as memory and attention.[4]
This compound is a novel compound that enhances the release of somatostatin (B550006).[8][9] Somatostatin is a neuropeptide that is found to be deficient in the brains of Alzheimer's patients, and this deficit correlates with cognitive decline.[10][11] By activating the somatostatinergic nervous system, this compound presents a different therapeutic strategy aimed at improving cognitive function.[8][9]
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of donepezil and this compound are fundamentally different, targeting distinct neurotransmitter systems implicated in Alzheimer's disease.
Donepezil operates within the cholinergic system. In a healthy brain, acetylcholine is a vital neurotransmitter for learning and memory. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced acetylcholine levels.[7] Donepezil addresses this by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[7] This leads to an increased availability of acetylcholine, thereby enhancing cholinergic signaling.[1][5]
This compound , in contrast, modulates the somatostatinergic system. Somatostatin plays a crucial role in cognitive processes, and its levels are significantly reduced in the cortex and hippocampus of individuals with Alzheimer's disease.[10][11] this compound acts by enhancing the release of somatostatin from neurons.[8][9] This increased availability of somatostatin is believed to activate downstream signaling pathways that support neuronal function and plasticity, thereby improving cognitive performance.[8]
Preclinical Efficacy: A Comparative Overview
Both donepezil and this compound have demonstrated cognitive-enhancing effects in various animal models of Alzheimer's disease. The following table summarizes key findings from preclinical studies.
| Parameter | This compound | Donepezil |
| Mechanism of Action | Somatostatin Release Enhancer | Acetylcholinesterase Inhibitor |
| Animal Models Tested | Scopolamine-treated rats, Nucleus basalis magnocellularis (NBM)-lesioned rats, Aged rats[8][9] | Scopolamine-treated mice, APP/PS1 transgenic mice, Rats with forebrain cholinergic depletion, Chemotherapy-induced cognitive impairment rat model[12][13][14][15] |
| Cognitive Domains Improved | Spatial memory, Learning and memory in passive avoidance tasks[8][9] | Spatial learning and memory, Working memory, Reference memory[13][15][16] |
| Effective Dose Ranges (Animal Models) | 0.01 - 3.2 mg/kg (i.p.) in rats[8][9] | 3 mg/kg (oral) in mice[12] |
| Biomarker Modulation | Enhanced high K+-evoked somatostatin release from rat hippocampal slices[8][9] | Reduced insoluble Aβ40/Aβ42 and soluble Aβ40 levels, Decreased microglial activation and proinflammatory cytokines (TNF-α, IL-1β) in APP/PS1 mice[13] |
| Synergistic Effects | Showed synergistic cognitive improvement when co-administered with donepezil in rats[17][18] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies evaluating this compound and donepezil.
This compound Studies
-
Animal Models:
-
Scopolamine-induced amnesia in rats: A model that mimics the cholinergic deficit seen in AD.
-
Nucleus basalis magnocellularis (NBM)-lesioned rats: A model involving surgical lesions to a key cholinergic brain region to induce cognitive deficits.[8][9]
-
Aged rats: A model of age-associated cognitive decline.[8][9]
-
-
Behavioral Assays:
-
Passive Avoidance Task: This task assesses learning and memory. Rats were placed in a two-compartment box (one light, one dark). Upon entering the dark compartment, they received a mild foot shock. Memory is assessed by the latency to re-enter the dark compartment in a subsequent trial. This compound administered intraperitoneally (i.p.) at doses of 0.032-3.2 mg/kg significantly ameliorated memory deficits in this task.[8]
-
Morris Water Maze: This test evaluates spatial learning and memory. Rats were required to find a hidden platform in a circular pool of opaque water, using spatial cues. This compound (0.01-1 mg/kg, i.p.) significantly improved spatial memory deficits in NBM-lesioned rats.[8][9]
-
-
In Vitro Assays:
-
Somatostatin Release Assay: Hippocampal slices from rats were stimulated with high potassium (K+) to induce neurotransmitter release. The amount of somatostatin released into the medium was measured by radioimmunoassay. This compound (10⁻⁹ - 10⁻⁶ M) significantly enhanced K+-evoked somatostatin release.[8][9]
-
Donepezil Studies
-
Animal Models:
-
APP/PS1 transgenic mice: A widely used transgenic model that overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial AD, leading to the development of amyloid plaques.[13]
-
Rats with forebrain cholinergic depletion: This model was created by intracerebroventricular injections of the immunotoxin 192 IgG-saporin, which selectively destroys cholinergic neurons.[14]
-
-
Behavioral Assays:
-
Novel Object Recognition Test: This test assesses recognition memory. Mice were habituated to two identical objects. In the test phase, one object was replaced with a novel one. The time spent exploring the novel object versus the familiar one is a measure of memory. Chronic treatment with donepezil significantly improved cognitive function in this test in APP/PS1 mice.[13]
-
Morris Water Maze: As described above, this was used to assess spatial learning and memory in APP/PS1 mice, where donepezil treatment led to significant improvements.[13]
-
-
Biochemical and Immunohistochemical Analyses:
-
ELISA for Aβ levels: Brain homogenates from APP/PS1 mice were used to measure the levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) peptides using enzyme-linked immunosorbent assay (ELISA). Donepezil treatment decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[13]
-
Immunohistochemistry: Brain sections were stained with antibodies against CD68 (a marker for microglial activation) and Congo red (for amyloid plaques). Donepezil treatment reduced the expression of CD68 and the number of activated microglia around plaques.[13]
-
Experimental Workflow Diagram
Conclusion
Donepezil and this compound represent two distinct and potentially complementary approaches to enhancing cognitive function in the context of Alzheimer's disease. Donepezil, a well-established therapeutic, provides symptomatic relief by boosting cholinergic neurotransmission.[1][5] In preclinical models, it has also demonstrated effects on amyloid pathology and neuroinflammation.[13]
This compound, as a somatostatin release enhancer, targets a different neurochemical deficit in the Alzheimer's brain.[8][9] Its ability to improve cognition in various animal models suggests that the somatostatinergic system is a viable therapeutic target.[8] Notably, the synergistic effects observed when this compound is co-administered with donepezil suggest that a combination therapy targeting both the cholinergic and somatostatinergic systems could be a promising strategy for future clinical investigation in Alzheimer's disease.[17][18]
This comparative guide highlights the importance of exploring diverse mechanisms of action in the pursuit of effective treatments for Alzheimer's disease. The preclinical data for both donepezil and this compound provide a strong rationale for their continued investigation, both as monotherapies and in combination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Donepezil - Wikipedia [en.wikipedia.org]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Donepezil: MedlinePlus Drug Information [medlineplus.gov]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 8. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. The potential of activation of somatostatinergic neurotransmission with FK960 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cognitive performances of cholinergically depleted rats following chronic donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PET Evidence of the Effect of Donepezil on Cognitive Performance in an Animal Model of Chemobrain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcnlab.ca [tcnlab.ca]
- 18. This compound and donepezil act synergistically to improve cognition in rats: potential as an add-on therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Neuroregenerative Landscape: A Comparative Guide to Alternatives for FK866
For researchers, scientists, and drug development professionals, the quest for effective therapies to promote nerve regeneration is a paramount challenge. FK866, a specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), has emerged as a promising agent in preclinical studies. However, the exploration of alternatives is crucial for identifying novel therapeutic strategies with improved efficacy and safety profiles. This guide provides an objective comparison of FK866 with key alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
At a Glance: Comparative Efficacy of Neuroregenerative Compounds
The following table summarizes the quantitative data from key preclinical studies, offering a comparative overview of FK866 and its alternatives in various models of nerve injury. Direct comparisons in the same experimental model are limited, and thus, interpretation should consider the differences in injury models, dosages, and outcome measures.
| Compound | Target/Mechanism | Experimental Model | Dosage | Key Quantitative Outcomes | Reference(s) |
| FK866 | NAMPT Inhibitor | Spinal Cord Injury (Mouse) | 10 mg/kg, i.p. | - Significant improvement in Basso Mouse Scale (BMS) score for locomotor function. - Reduced histological damage score. - Decreased expression of inflammatory markers (TNF-α, IL-1β). | [1] |
| GPP78 | NAMPT Inhibitor | Spinal Cord Injury (Mouse) | Not specified | - Effects on histological score and motor activity were "super-imposable" to those of FK866. | [1] |
| P7C3-A20 | NAMPT Activator | Traumatic Brain Injury (Rat) | 10 mg/kg, i.p. | - Significantly reduced overall contusion volume. - Preserved pericontusional cortical neurons. - Improved sensorimotor function and cognitive function in the Morris water maze. | [2][3] |
| Nicotinamide Riboside (NR) | NAD+ Precursor | Paclitaxel-Induced Peripheral Neuropathy (Rat) | 200 mg/kg, p.o. | - Prevented tactile hypersensitivity. - Blunt the loss of intraepidermal nerve fibers. | [4] |
| Compound 331P1 | SARM1 Inhibitor | Chemotherapy-Induced Peripheral Neuropathy (Mouse) | Not specified | - Prevented the decline in neurofilament light chain (NfL) levels. - Elevated intraepidermal nerve fiber (IENF) intensity. | [5][6] |
Delving into the Mechanisms: Signaling Pathways in Nerve Regeneration
The modulation of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism is a central theme in the mechanisms of these compounds. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.
Experimental Corner: Protocols for Key In Vivo Models
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for two of the key experimental models cited in the comparative data table.
Spinal Cord Injury (SCI) Model in Mice
This protocol is based on the methodology used to evaluate FK866 and GPP78.[1]
1. Animal Model:
-
Adult male C57BL/6 mice are used.
2. Surgical Procedure:
-
Mice are anesthetized with an appropriate anesthetic agent.
-
A laminectomy is performed at the T9-T10 vertebral level to expose the spinal cord.
-
A vascular clip is applied to the dorsal surface of the spinal cord for 1 minute to induce a compression injury.
-
The muscle and skin are then sutured.
3. Drug Administration:
-
FK866 (10 mg/kg) or vehicle (e.g., saline) is administered intraperitoneally (i.p.) at 1 and 6 hours post-injury.
4. Assessment of Functional Recovery:
-
The Basso Mouse Scale (BMS) is used to assess locomotor recovery at various time points post-injury (e.g., daily for 21 days). The BMS is a 9-point scale that evaluates hindlimb function, from complete paralysis (0) to normal gait (9).
5. Histological Analysis:
-
At the end of the experiment, mice are euthanized, and the spinal cord tissue is collected.
-
Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the extent of tissue damage, including lesion size and neuronal loss.
-
Immunohistochemistry can be performed to evaluate markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and axonal integrity (e.g., neurofilament).
Vincristine-Induced Peripheral Neuropathy (VIPN) in Mice
This protocol is a representative model for studying chemotherapy-induced peripheral neuropathy, relevant to the evaluation of compounds like Nicotinamide Riboside and SARM1 inhibitors.[7][8]
1. Animal Model:
-
Adult male Swiss albino mice or C57BL/6 mice are commonly used.
2. Induction of Neuropathy:
-
Vincristine (B1662923) sulfate (B86663) is administered intraperitoneally (i.p.) at a dose of 0.1 mg/kg for 10 consecutive days.
3. Therapeutic Agent Administration:
-
The test compound (e.g., Nicotinamide Riboside) or vehicle is administered orally (p.o.) or via the desired route, often concurrently with vincristine and for a period after the final vincristine injection.
4. Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Von Frey filaments are used to apply calibrated pressure to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: A hot plate or cold plate test is used to measure the latency to a withdrawal response (e.g., paw licking, jumping).
-
Motor Coordination: The rotarod test can be used to assess any motor deficits.
5. Histological and Molecular Analysis:
-
At the end of the study, sciatic nerve and dorsal root ganglia (DRG) tissue can be collected.
-
Immunohistochemistry for markers like PGP9.5 can be used to quantify intraepidermal nerve fiber (IENF) density in skin biopsies from the paw.
-
Western blotting or ELISA can be used to measure the levels of relevant proteins, such as neurofilament light chain (NfL) in the blood as a biomarker of axonal damage.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel compound for its neuroregenerative potential in a preclinical model.
Conclusion
The landscape of therapeutic agents for promoting nerve regeneration is expanding beyond single-target approaches. While FK866 demonstrates notable efficacy through NAMPT inhibition, alternatives such as NAMPT activators, NAD+ precursors, and direct SARM1 inhibitors offer diverse mechanisms with the potential for enhanced neuroprotection and functional recovery. The data presented in this guide, while not from direct head-to-head comparative studies, provide a valuable framework for researchers to evaluate these alternatives. The choice of a therapeutic candidate will ultimately depend on the specific type of nerve injury, the desired therapeutic window, and the overall safety profile. Further research, including direct comparative studies, is essential to fully elucidate the relative merits of these promising neuroregenerative strategies.
References
- 1. The NAMPT inhibitor FK866 reverts the damage in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Efficacy of a Proneurogenic Compound after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of a proneurogenic compound after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide riboside relieves paclitaxel-induced peripheral neuropathy and enhances suppression of tumor growth in tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of vincristine-induced peripheral neuropathy by genetic deletion of SARM1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
FK962: A Comparative Analysis Against Classical Neurotrophic Factors in Promoting Neuronal Health
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FK962, a novel somatostatin (B550006) enhancer, with established neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). This document synthesizes experimental data on their respective mechanisms and efficacy in promoting neurite outgrowth and neuronal survival.
Executive Summary
This compound distinguishes itself from traditional neurotrophic factors by its indirect mechanism of action. While neurotrophic factors like NGF and BDNF directly bind to specific cell surface receptors to initiate signaling cascades that support neuronal growth and survival, this compound primarily acts by enhancing the release of somatostatin. This, in turn, is thought to trigger the production of other neurotrophic factors, most notably Glial cell line-derived neurotrophic factor (GDNF), which then exert direct effects on neurons. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to facilitate a comprehensive understanding of this compound's potential in neuroregeneration and its standing relative to other neurotrophic agents.
Comparative Data on Neurotrophic Activity
The following tables summarize the quantitative data from studies evaluating the neurotrophic effects of this compound in comparison to other neurotrophic factors. It is important to note that the mechanism of this compound is indirect, which should be considered when comparing its effective concentrations to those of direct-acting neurotrophic factors.
| Compound | Cell Type | Assay | Concentration | Observed Effect | Reference |
| This compound | Rat Trigeminal Ganglion (TG) Neurons | Neurite Outgrowth | 10⁻⁹ M | Significant increase in the percentage of Aδ neurons with elongated neurites. | [1][2][3] |
| NGF | Rat Trigeminal Ganglion (TG) Neurons | Neurite Outgrowth | - | Used as a positive control, induced neurite elongation. | [3] |
| GDNF | Rat Trigeminal Ganglion (TG) Neurons | Neurite Outgrowth | 10⁻¹² M | Significant increase in the percentage of Aδ neurons with elongated neurites. | [1] |
| This compound | Rat Retinal Ganglion Cells (RGCs) | Neurite Outgrowth | 10⁻¹⁰ to 10⁻⁹ M | Significantly increased the number of neuronal cells with elongated neurites. | |
| BDNF | Rat Retinal Ganglion Cells (RGCs) | Neuronal Survival | - | Attenuated axotomy-induced RGC degeneration (positive control). | [4] |
| GDNF | Rat Retinal Ganglion Cells (RGCs) | Neuronal Survival | - | Significantly attenuated the degeneration of RGCs in a dose-dependent fashion. | [4] |
Signaling Pathways: A Visual Comparison
The distinct mechanisms of action of this compound and classical neurotrophic factors are best understood by examining their respective signaling pathways.
This compound Signaling Pathway
This compound enhances the release of somatostatin, which then acts on its receptors. Evidence suggests that this leads to the downstream induction of GDNF, which subsequently activates its own signaling cascade to promote neurite outgrowth.
Classical Neurotrophic Factor Signaling Pathways
NGF and BDNF exert their effects through direct binding to their respective tyrosine kinase (Trk) receptors, leading to the activation of intracellular signaling cascades that promote neuronal survival and growth.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound and other neurotrophic factors.
Neurite Outgrowth Assay in Trigeminal Ganglion (TG) Neurons
This protocol is adapted from studies investigating the effect of this compound on neurite elongation.[3]
-
Cell Culture:
-
Trigeminal ganglia are dissected from neonatal rats and dissociated into a mixed cell culture containing neurons and glial cells.
-
Cells are plated on coverslips pre-coated with a substrate that promotes cell attachment, such as poly-L-lysine and laminin.
-
The culture medium is typically a serum-free neurobasal medium supplemented with B-27 and L-glutamine.
-
-
Treatment:
-
After an initial culture period to allow for cell attachment (e.g., 24 hours), the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M), a positive control (e.g., NGF or GDNF), or a vehicle control.
-
For mechanism-of-action studies, neutralizing antibodies against specific neurotrophic factors (e.g., anti-GDNF or anti-NGF) can be co-incubated with this compound.
-
-
Quantification:
-
After a set incubation period (e.g., 48-72 hours), cells are fixed with 4% paraformaldehyde.
-
Immunocytochemistry is performed using antibodies against neuronal markers (e.g., neurofilament) to visualize neurons and their neurites.
-
The percentage of neurons bearing at least one neurite longer than the cell body diameter is determined by counting a sufficient number of cells across multiple fields of view.
-
The average length of the longest neurite per neuron can also be measured using image analysis software.
-
-
Experimental Workflow:
Neuronal Survival Assay in Retinal Ganglion Cells (RGCs)
This protocol is based on studies evaluating the neuroprotective effects of various factors on axotomized RGCs.[4]
-
Animal Model and Surgical Procedure:
-
Adult rats are used as the animal model.
-
Retinal ganglion cells are retrogradely labeled by injecting a fluorescent tracer (e.g., Fluorogold) into the superior colliculus.
-
Several days after labeling, an optic nerve transection (axotomy) is performed to induce RGC degeneration.
-
-
Treatment:
-
Immediately after axotomy, and again at a specified interval (e.g., 7 days), the test compound (e.g., this compound), a positive control (e.g., BDNF or GDNF), or a vehicle control is injected intravitreally.
-
-
Quantification:
-
At a predetermined time point after axotomy (e.g., 14 days), the animals are euthanized, and the retinas are dissected and prepared as whole mounts.
-
The number of surviving, fluorescently labeled RGCs is counted across the entire retina or in defined retinal areas using a fluorescence microscope.
-
The density of surviving RGCs is calculated and compared between treatment groups.
-
Conclusion
This compound presents a novel, indirect approach to neurotrophic support by enhancing the release of somatostatin and subsequently inducing the production of GDNF. This mechanism contrasts with the direct receptor-binding action of classical neurotrophic factors like NGF and BDNF. While direct quantitative comparisons of potency are complex due to these differing mechanisms, the available data indicates that this compound effectively promotes neurite outgrowth in primary neuronal cultures at nanomolar concentrations. Its unique mode of action may offer therapeutic advantages in specific neurological conditions. Further research is warranted to fully elucidate the comparative efficacy and potential clinical applications of this compound in the landscape of neurotrophic therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glial cell line-derived neurotrophic factor (GDNF) promotes the survival of axotomized retinal ganglion cells in adult rats: comparison to and combination with brain-derived neurotrophic factor (BDNF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: FK962 Versus Other Nootropic Agents in Preclinical Cognitive Enhancement
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. This guide provides an objective comparison of the preclinical performance of FK962, a novel somatostatin-releasing agent, against established nootropics including donepezil (B133215), piracetam (B1677957), aniracetam, and modafinil (B37608). The following sections detail their mechanisms of action, present comparative data from key behavioral assays, and provide comprehensive experimental protocols and signaling pathway diagrams to support further research and development.
Mechanisms of Action: A Diverse Pharmacological Landscape
The selected nootropic agents exert their cognitive-enhancing effects through distinct molecular pathways. This compound is unique in its action as a somatostatin (B550006) release enhancer. In contrast, donepezil is a well-established acetylcholinesterase inhibitor. The racetam class, represented by piracetam and aniracetam, is thought to modulate cholinergic and glutamatergic neurotransmission. Modafinil's mechanism, while not fully elucidated, involves the dopaminergic and other neurotransmitter systems.
Preclinical Efficacy: Insights from Rodent Models of Cognition
To provide a comparative overview, preclinical data from two widely utilized rodent models of learning and memory—the Morris Water Maze and the Passive Avoidance Test—have been collated. While direct head-to-head studies are limited, this compilation allows for an indirect comparison of the efficacy of these agents in attenuating cognitive deficits.
Morris Water Maze: Assessing Spatial Learning and Memory
The Morris Water Maze is a classic behavioral task that evaluates spatial learning and memory in rodents. The test measures the animal's ability to locate a hidden platform in a pool of water, using distal cues in the environment. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).
Table 1: Comparative Efficacy in the Morris Water Maze in Rats
| Nootropic Agent | Dosage and Administration | Animal Model | Key Findings in Morris Water Maze |
| This compound | 0.01-1 mg/kg, i.p.[1] | Nucleus basalis magnocellularis-lesioned rats | Significantly improved spatial memory deficits.[1] |
| Donepezil | 1.0 mg/kg, by gavage[2] | D-galactose and AlCl3-induced Alzheimer's disease model | Alleviated memory dysfunction, decreased escape latency, and increased time in the target quadrant.[2] |
| Piracetam | 75 and 150 mg/kg/day, i.p.[3] | Ts65Dn mouse model of Down's syndrome | Improved performance in both visible and hidden-platform tasks in control mice.[3] |
| Aniracetam | 3 and 9 mg/kg, p.o.[4] | Central fluid percussion brain injury in rats | Attenuated Morris water maze deficits, with the 9 mg/kg dose resulting in performance not significantly different from uninjured animals.[4] |
| Modafinil | 75 mg/kg, i.p.[5] | Healthy mice | Improved acquisition on the Morris water maze when given before training.[5] |
Passive Avoidance Test: Gauging Fear-Motivated Learning and Memory
The passive avoidance test assesses a form of associative learning and memory based on fear conditioning. Rodents learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is used as a measure of memory retention.
Table 2: Comparative Efficacy in the Passive Avoidance Test in Rats
| Nootropic Agent | Dosage and Administration | Animal Model | Key Findings in Passive Avoidance Test |
| This compound | 0.032-3.2 mg/kg, i.p.[1] | Scopolamine-treated, nucleus basalis magnocellularis-lesioned, and aged rats | Significantly ameliorated memory deficits.[1] |
| Donepezil | Not specified[6] | Hypoxia-induced cognitive impairment | Increased latency of reactions in the step-down short memory retention test in hypoxic rats.[6] |
| Piracetam | 30 and 100 mg/kg i.p.[7] | Aged rats (24- to 27-month-old) | Did not affect step-down retention performance.[7] |
| Aniracetam | 10-100 mg/kg, p.o.[8] | Scopolamine-induced amnesia, electroconvulsive shock-induced amnesia | Prevented scopolamine-induced amnesia and protected against amnesia induced by electroconvulsive shock.[8] |
| Modafinil | 300 mg/kg[9] | Sepsis-induced memory impairment | Increased latency time in the passive avoidance test, indicating improved memory.[9] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and further investigation.
Morris Water Maze Protocol
This protocol outlines the standard procedure for conducting the Morris water maze test in rats to assess spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint).
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distal visual cues placed around the room, visible from the pool.
Procedure:
-
Habituation: Allow the rat to swim freely in the pool without the platform for 60 seconds one day before the start of training.
-
Acquisition Training:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the rat into the water at one of four designated start locations (e.g., North, South, East, West), facing the wall of the pool.
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform.
-
If the rat does not find the platform within 60-120 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to learn its location in relation to the distal cues.
-
The inter-trial interval is typically 20-30 minutes.
-
-
Probe Trial:
-
On the day after the final acquisition training day, remove the platform from the pool.
-
Place the rat in the pool at a novel start location.
-
Allow the rat to swim for 60 seconds and record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
Passive Avoidance Test Protocol
This protocol describes the step-through passive avoidance test used to evaluate fear-motivated learning and memory in rats.
Apparatus:
-
A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.
Procedure:
-
Acquisition (Training) Trial:
-
Place the rat in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the rat enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5-1.0 mA for 2 seconds) is delivered through the grid floor.
-
Immediately after the shock, remove the rat from the apparatus and return it to its home cage.
-
-
Retention (Test) Trial:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
After the same habituation period, the guillotine door opens.
-
Record the latency for the rat to enter the dark compartment. A longer latency is indicative of better memory of the aversive experience. The trial is typically terminated if the rat does not enter the dark compartment within a set time (e.g., 300 seconds).
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of the discussed nootropic agents and a typical experimental workflow.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciedu.ca [sciedu.ca]
- 3. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coconote.app [coconote.app]
- 6. The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcnlab.ca [tcnlab.ca]
- 9. The effect of modafinil on passive avoidance memory, brain level of BDNF and oxidative stress markers in sepsis survivor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of FK962's Mechanism of Action: A Comparative Guide
In the landscape of cognitive enhancers and potential therapeutics for neurodegenerative diseases, FK962 has emerged as a molecule of interest due to its unique mechanism of action centered on the somatostatinergic system. This guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its specificity and performance.
Primary Mechanism of Action: Enhancement of Somatostatin (B550006) Release
This compound is a novel small molecule that has been demonstrated to enhance the release of somatostatin, a neuropeptide implicated in learning and memory processes. Experimental evidence indicates that this compound potentiates the activity of the somatostatinergic nervous system, particularly within the hippocampus, a brain region critical for memory formation.
A key study demonstrated that this compound, at concentrations ranging from 10⁻⁹ to 10⁻⁶ M, significantly enhanced high potassium (K+)-evoked somatostatin release from rat hippocampal slices.[1] This activity-dependent enhancement suggests that this compound amplifies the natural signaling pathways of somatostatinergic neurons.
Comparison with Other Somatostatin Modulators
While direct comparative studies on the specificity of this compound against other small-molecule somatostatin secretagogues are limited, a comparison can be drawn with somatostatin analogs like octreotide (B344500) . It is crucial to note their distinct mechanisms: this compound enhances the release of endogenous somatostatin, whereas octreotide is a synthetic somatostatin analog that directly binds to and activates somatostatin receptors. This fundamental difference is key to understanding their respective physiological effects and specificity.
| Feature | This compound | Octreotide |
| Mechanism | Enhances release of endogenous somatostatin | Synthetic somatostatin receptor agonist |
| Primary Target | Presynaptic terminals of somatostatinergic neurons | Somatostatin receptors (SSTRs), primarily SSTR2 |
| Effect | Potentiates physiological somatostatin signaling | Mimics and often amplifies somatostatin signaling |
Modulation of Neuronal Excitability: Inhibition of Calcium Channels
This compound has also been shown to modulate neuronal excitability by affecting calcium (Ca²⁺) channels. Specifically, it reduces the somatostatin-induced inhibition of Ca²⁺ channels in single rat hippocampal neurons at concentrations between 10⁻⁹ and 10⁻⁷ M.[1] This action suggests that this compound can fine-tune the electrical properties of neurons, potentially contributing to its cognitive-enhancing effects.
In comparison, octreotide also inhibits L-type voltage-dependent Ca²⁺ channels in human neuroendocrine tumor cells, with a 100 nM concentration causing a 35 +/- 14% reduction in current amplitude. This effect is mediated through its direct binding to somatostatin receptors.
| Parameter | This compound | Octreotide |
| Effect on Ca²⁺ Channels | Reduces somatostatin-induced inhibition | Directly inhibits L-type Ca²⁺ channels |
| Concentration Range | 10⁻⁹ - 10⁻⁷ M (for reducing inhibition) | ~100 nM (for direct inhibition) |
| Cell Type (in cited study) | Rat hippocampal neurons | Human neuroendocrine tumor cells |
Neurotrophic Effects: Induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF)
Beyond its effects on the somatostatinergic system, this compound has been found to promote neurite elongation and regeneration in cultured rat trigeminal ganglion cells. This effect is believed to be mediated by the induction of Glial cell line-derived neurotrophic factor (GDNF). Studies have shown that the neurite elongation induced by this compound can be inhibited by a GDNF antibody, suggesting a causal link. However, it is important to note that in one study, the levels of secreted GDNF protein in the culture medium after this compound treatment were below the detection limit of a standard ELISA, suggesting a localized or highly efficient signaling mechanism.
This neurotrophic effect distinguishes this compound from traditional somatostatin analogs, which are not primarily known for inducing neurotrophic factors.
Specificity Profile and Potential Off-Target Effects
The specificity of a drug is critical for its therapeutic index. For this compound's precursor, FK960 , studies have shown a high degree of specificity for the somatostatinergic system. One key experiment demonstrated that FK960 enhanced high K+-evoked somatostatin release from rat hippocampal slices without affecting the release of other major neurotransmitters, including acetylcholine, serotonin (B10506) (5-HT), D-aspartate, or GABA.[2] This provides strong evidence for the selective action of this class of compounds on somatostatinergic neurons.
However, a separate study identified potential molecular targets of FK960 as Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK) .[3] This finding suggests that the pharmacological effects of FK960, and by extension this compound, may not be exclusively mediated by the enhancement of somatostatin release and could involve these other proteins. Further investigation into the functional consequences of this compound binding to QR2 and PK is necessary to fully understand its specificity and potential for off-target effects.
Experimental Protocols
Somatostatin Release Assay
Objective: To quantify the amount of somatostatin released from brain tissue in response to stimulation.
Methodology:
-
Rat hippocampal slices are prepared and pre-incubated in a standard artificial cerebrospinal fluid (aCSF) solution.
-
The slices are then incubated in a high-potassium (e.g., 56 mM KCl) aCSF solution to induce depolarization and neurotransmitter release, in the presence or absence of varying concentrations of this compound.
-
The incubation medium is collected, and the concentration of somatostatin is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data is typically expressed as a percentage of the release observed with high K+ stimulation alone.
Whole-Cell Patch-Clamp for Calcium Channel Inhibition
Objective: To measure the effect of a compound on the activity of voltage-gated calcium channels in individual neurons.
Methodology:
-
Single neurons (e.g., from rat hippocampus) are isolated and cultured.
-
A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell recording configuration.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit calcium currents.
-
The baseline calcium current is recorded.
-
The cell is then perfused with a solution containing somatostatin to induce inhibition of the calcium current.
-
Subsequently, the cell is co-perfused with somatostatin and varying concentrations of this compound to measure the reversal of this inhibition.
-
The amplitude of the calcium current is measured and analyzed to determine the extent of inhibition and its reversal.
GDNF Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of GDNF in cell culture supernatant.
Methodology:
-
A 96-well microplate is coated with a capture antibody specific for GDNF.
-
Cell culture supernatant from cells treated with or without this compound is added to the wells.
-
A detection antibody, also specific for GDNF but conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, which results in a color change proportional to the amount of GDNF present.
-
The absorbance is measured using a microplate reader, and the concentration of GDNF is determined by comparison to a standard curve.
Visualizations
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
Benchmarking FK962's performance against established nerve repair therapies
A Comparative Analysis Against Established Therapies
In the landscape of peripheral nerve repair, the quest for therapeutic agents that can accelerate and enhance functional recovery is ongoing. FK962, a novel enhancer of somatostatin (B550006) release, has emerged as a promising candidate for promoting nerve regeneration. This guide provides a comprehensive comparison of this compound's performance against established nerve repair therapies, namely FK506 (Tacrolimus) and various neurotrophic factors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Performance Benchmark: this compound vs. Established Therapies
The efficacy of this compound in promoting nerve regeneration has been demonstrated in both in vitro and in vivo models. While direct comparative studies with established therapies are limited, this section summarizes the available quantitative data to facilitate an objective assessment.
Table 1: In Vitro Neurite Outgrowth and Axon Regeneration
| Therapy | Model System | Key Quantitative Finding(s) | Source(s) |
| This compound | Cultured Rat Trigeminal Ganglion (TG) Cells | Enhanced elongation and regeneration of neurites. Specific quantitative data on neurite length or percentage of regenerating neurons is not provided in the abstract. | [1][2] |
| FK506 | In vitro embryonic dorsal root ganglia culture | Potent effect on axonal outgrowth, comparable to nerve growth factor.[3] | [3] |
| Neurotrophic Factors (GDNF) | Cultured Rat Trigeminal Ganglion (TG) Cells | GDNF treatment-induced neurite elongation.[4] | [4] |
Table 2: In Vivo Nerve Regeneration and Functional Recovery
| Therapy | Model System | Key Quantitative Finding(s) | Source(s) |
| This compound | Rabbit Corneal Flap Surgery Model | Topical application of 10-6 M this compound for 7 days significantly enhanced axonal elongation and increased corneal sensitivity. Specific scoring of axonal elongation was performed, but the raw data is not in the abstract. | [5] |
| FK506 | Rat Tibial Nerve Transection and Repair | Improved functional recovery (Tibial Functional Index) by day 25 post-injury compared to repair alone. Increased total nerve fiber counts.[6][7] | [6][7] |
| FK506 | Rat Sciatic Nerve Injury Model | Improved nerve morphology, increased numbers of motor and sensory neurons, and markedly improved nerve conduction velocity.[8] | [8] |
| Neurotrophic Factors (BDNF & GDNF) | Rat Sciatic Nerve Crush | Peripheral delivery of GDNF resulted in a higher number of nerve fibers, fiber density, and nerve percentage at 2 weeks post-injury. BDNF did not show functional benefits in a single-dose entubulation repair model.[9][10] | [9][10] |
Signaling Pathways in Nerve Regeneration
This compound and the Somatostatin Signaling Pathway
This compound exerts its neuro-regenerative effects by enhancing the release of somatostatin.[1] Somatostatin then binds to its G-protein coupled receptors (SSTRs) on neurons, initiating a signaling cascade that modulates cellular processes conducive to nerve growth and repair.[11][12]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Systematic investigation and comparison of US FDA-approved immunosuppressive drugs FK506, cyclosporine and rapamycin for neuromuscular regeneration following chronic nerve compression injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical this compound Facilitates Axonal Regeneration and Recovery of Corneal Sensitivity After Flap Surgery in Rabbits | Ento Key [entokey.com]
- 6. Comparing electrical stimulation and tacrolimus (FK506) to enhance treating nerve injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing electrical stimulation and tacrolimus (FK506) to enhance treating nerve injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FK506 contributes to peripheral nerve regeneration by inhibiting neuroinflammatory responses and promoting neuron survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain-derived neurotrophic factor and peripheral nerve regeneration: a functional evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The differential effects of pathway- versus target-derived glial cell line-derived neurotrophic factor on peripheral nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FK962: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the investigational compound FK962 is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not extensively documented, a conservative approach, treating it as a hazardous chemical waste, is recommended to ensure the safety of personnel and compliance with regulations. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on established protocols for handling chemical waste in a laboratory setting.
Key Data for this compound
For safe handling and storage, it is essential to be aware of the key properties of this compound. The following table summarizes important quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₇FN₂O₂ |
| Molecular Weight | 264.30 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for 3 years, or 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, or -20°C for 1 month |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated weighing boats, absorbent paper, and contaminated PPE (such as gloves) in a designated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any chemically contaminated sharps, such as needles or pipette tips, must be disposed of in a labeled, puncture-proof sharps container.
3. Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or lab contact
4. Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure the container is kept closed except when adding waste.
5. Disposal Request: Once the waste container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Disposal of this compound from a Cell-Based Assay
This section provides a detailed methodology for the disposal of waste generated from a typical cell-based assay involving this compound.
Objective: To assess the effect of this compound on a specific signaling pathway in a cultured cell line.
Methodology:
-
Preparation of this compound Stock Solution: A 10 mM stock solution of this compound is prepared by dissolving the appropriate amount of the compound in dimethyl sulfoxide (B87167) (DMSO).
-
Cell Culture and Treatment: Cells are cultured in multi-well plates. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Incubation: The cells are incubated with the this compound-containing medium for a specified period (e.g., 24 hours).
-
Assay Procedure: Following incubation, the medium is aspirated, and the cells are lysed for subsequent analysis (e.g., Western blotting, qPCR).
Disposal of Waste from the Protocol:
-
This compound-containing media: The aspirated cell culture medium containing this compound must be collected as hazardous liquid chemical waste. Pipette the media from the wells into a designated waste container.
-
Contaminated Pipette Tips: All pipette tips used to handle the this compound stock solution and the treatment media are considered contaminated and must be placed in a chemically contaminated sharps container.
-
Multi-well Plates: The used multi-well plates are also considered contaminated solid waste and should be disposed of in the designated solid hazardous waste container.
-
Unused Stock Solution: Any remaining this compound stock solution should be disposed of as hazardous liquid chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
Essential Safety and Operational Guidance for Handling FK962
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of FK962, ensuring laboratory safety and procedural clarity.
This document provides crucial safety protocols and logistical plans for the use of this compound in a laboratory setting. Given the limited availability of comprehensive safety data, a conservative approach to handling is strongly recommended. The following procedures are based on general best practices for handling chemical compounds with unknown full toxicological profiles.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear the following personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. The specific glove material should be selected based on the solvent used and breakthrough time. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | Recommended when handling the powder outside of a fume hood or in cases of potential aerosolization. The type of respirator and filter should be chosen based on a risk assessment of the specific procedure. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical to maintaining a safe research environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a tightly sealed, original container.
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials.
3. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Use appropriate solvents as recommended by the supplier.
-
Ensure all labware is clean and dry before use.
4. Experimental Use:
-
Wear the appropriate PPE at all times.
-
Work in a well-ventilated area. For procedures with a risk of aerosol generation, use a fume hood or biological safety cabinet.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Include the approximate concentration and the solvent used for liquid waste.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Ensure waste containers are sealed to prevent spills or evaporation.
4. Disposal Procedure:
-
Arrange for the disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
